molecular formula C6H8BrN3 B1520156 4-Bromo-N,N-dimethylpyrimidin-2-amine CAS No. 959240-54-1

4-Bromo-N,N-dimethylpyrimidin-2-amine

Cat. No.: B1520156
CAS No.: 959240-54-1
M. Wt: 202.05 g/mol
InChI Key: NFAWNOWYQSOGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,N-dimethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWNOWYQSOGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-N,N-dimethylpyrimidin-2-amine (CAS No. 959240-54-1). As a substituted bromopyrimidine, this compound is a valuable heterocyclic building block for pharmaceutical and materials science research.[1][2] The bromine atom at the C4 position serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This document details a robust synthetic protocol, explains the underlying chemical principles, outlines methods for structural verification and purity assessment, and provides essential safety and handling information. It is intended as a practical resource for researchers, chemists, and professionals in drug development.

Introduction and Significance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including oncology, and anti-infective and central nervous system treatments.[3][4] The strategic functionalization of the pyrimidine ring is key to modulating the biological activity and pharmacokinetic properties of these molecules. Halogenated pyrimidines, in particular, are indispensable intermediates in drug discovery.[2][5]

This compound belongs to this critical class of compounds. Its structure features:

  • A 2-(dimethylamino) group , which can influence solubility and act as a hydrogen bond acceptor.

  • A 4-bromo substituent , which provides a reactive site for further molecular elaboration through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[2]

This dual functionality makes it a highly valuable precursor for creating diverse chemical libraries aimed at identifying novel bioactive compounds, particularly kinase inhibitors for cancer therapy.[1] This guide presents a reliable method for its preparation and thorough characterization.

Synthesis Methodology

The selected synthetic strategy involves the selective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,4-dibromopyrimidine. The rationale for this approach is based on the differential reactivity of the bromine atoms on the pyrimidine ring. The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C4 position. By carefully controlling the reaction conditions, selective monosubstitution can be achieved.

Reaction Principle

The synthesis proceeds via the reaction of 2,4-dibromopyrimidine with a slight excess of dimethylamine. The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or ethanol, at a controlled temperature to favor the selective displacement of the C2 bromine atom.

Reaction Scheme:

(Note: A base is typically added to neutralize the HBr byproduct and drive the reaction to completion.)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective amination of dihalopyrimidines.[6]

Materials and Equipment:

  • 2,4-Dibromopyrimidine

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • Triethylamine (Et3N) or potassium carbonate (K2CO3) as a base

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dibromopyrimidine (1.0 eq) in anhydrous THF.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Nucleophilic Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of dimethylamine (1.2 eq) dropwise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2,4-Dibromopyrimidine in anhydrous THF add_base Add Triethylamine (Base) start->add_base cool Cool to 0 °C add_base->cool add_amine Add Dimethylamine (Nucleophile) cool->add_amine react Stir at Room Temp (16-24h) add_amine->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure 4-Bromo-N,N-dimethyl pyrimidin-2-amine chromatography->product

Caption: Workflow for the synthesis of this compound.

Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 959240-54-1[1][7][8]
Molecular Formula C₆H₈BrN₃[7][8]
Molecular Weight 202.05 g/mol [1][8]
Appearance Off-white to light yellow solid[9]
Purity ≥95-98%[7][8]
Spectroscopic Data (Expected)

The following data are predicted based on the chemical structure and analysis of similar compounds. Actual experimental values may vary slightly.

  • 1H NMR (Proton Nuclear Magnetic Resonance):

    • Solvent: CDCl₃ or DMSO-d₆

    • Expected Chemical Shifts (δ):

      • ~8.2 ppm (d, 1H, J ≈ 5.5 Hz): Proton at C6 of the pyrimidine ring.

      • ~6.7 ppm (d, 1H, J ≈ 5.5 Hz): Proton at C5 of the pyrimidine ring.

      • ~3.2 ppm (s, 6H): Protons of the two methyl groups of the N,N-dimethylamino substituent.

  • 13C NMR (Carbon Nuclear Magnetic Resonance):

    • Solvent: CDCl₃ or DMSO-d₆

    • Expected Chemical Shifts (δ):

      • ~162 ppm: C2 (attached to the dimethylamino group).

      • ~159 ppm: C6.

      • ~158 ppm: C4 (attached to bromine).

      • ~110 ppm: C5.

      • ~38 ppm: Methyl carbons of the dimethylamino group.

  • MS (Mass Spectrometry):

    • Technique: Electrospray Ionization (ESI+)

    • Expected m/z:

      • 202.0, 204.0 [M+H]+. The characteristic isotopic pattern with two peaks of nearly equal intensity is the definitive signature of the presence of a single bromine atom.

  • IR (Infrared Spectroscopy):

    • Expected Absorption Bands (cm-1):

      • ~3000-2850 cm-1: C-H stretching of methyl groups.

      • ~1600-1550 cm-1: C=N and C=C stretching of the pyrimidine ring.

      • ~1450 cm-1: C-H bending of methyl groups.

      • ~1200-1000 cm-1: C-N stretching.

      • ~600-500 cm-1: C-Br stretching.

Safety, Storage, and Handling

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the Material Safety Data Sheet (MSDS).

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), away from light and incompatible materials such as strong oxidizing agents.[1]

  • Handling: This compound is for research and development purposes only.[1][8]

Conclusion

This guide provides a detailed and practical framework for the successful synthesis and characterization of this compound. The described SNAr methodology is efficient and scalable, relying on readily available starting materials. The provided characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized product. As a versatile intermediate, this compound is a valuable asset for synthetic chemists engaged in the discovery and development of novel chemical entities.

References

4-Bromo-N,N-dimethylpyrimidin-2-amine CAS number 959240-54-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-N,N-dimethylpyrimidin-2-amine (CAS 959240-54-1): A Versatile Scaffold for Modern Drug Discovery

Abstract

This compound is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring an electron-deficient pyrimidine core, a highly reactive bromine atom at the 4-position, and a modulating N,N-dimethylamino group at the 2-position, makes it an ideal substrate for a variety of synthetic transformations. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, and its extensive utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. We will explore the causality behind experimental choices, provide detailed protocols, and illustrate its application in the generation of diverse molecular libraries for drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the very fabric of life, forming the basis for the nucleobases uracil, thymine, and cytosine. Beyond its biological role, this "m-diazine" structure is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The inclusion of two nitrogen atoms within the six-membered aromatic ring creates an electron-deficient system, which not only influences its binding properties with biological targets but also dictates its chemical reactivity, making it a versatile platform for synthetic modification.[1] Compounds like the anticancer drug 5-Fluorouracil and the antibacterial Trimethoprim underscore the therapeutic impact of this heterocyclic core.[4]

Physicochemical Properties and Characterization

This compound is a key intermediate whose properties are summarized below. Proper characterization is essential for its use in subsequent reactions.

PropertyValueSource
CAS Number 959240-54-1[5]
Molecular Formula C₆H₈BrN₃[5]
Molecular Weight 202.05 g/mol [5]
Appearance Typically an off-white to yellow solidInferred from related compounds[6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[5]

Spectroscopic Characterization (Expected):

  • ¹H NMR: Signals corresponding to the two distinct pyrimidine ring protons, and a singlet for the N,N-dimethyl protons.

  • ¹³C NMR: Four distinct signals for the pyrimidine ring carbons and one signal for the methyl carbons.

  • Mass Spectrometry: A molecular ion peak (M+) and a characteristic (M+2)+ peak of similar intensity, indicative of the presence of a single bromine atom.

Synthesis and Purification

While multiple routes to brominated pyrimidines exist, a common and reliable strategy involves the bromination of a corresponding pyrimidinone precursor. The N,N-dimethylamino group is a stable directing group under these conditions.

Proposed Synthetic Workflow

The most logical synthetic pathway involves the bromination of 2-(dimethylamino)pyrimidin-4(3H)-one using a standard brominating agent like phosphorus oxybromide (POBr₃). This reaction is a cornerstone of heterocyclic chemistry for converting keto-groups on electron-deficient rings into reactive halides.

Synthetic Workflow Reactant 2-(Dimethylamino)pyrimidin-4(3H)-one Reagent POBr₃ Heat Reactant->Reagent Product This compound (CAS 959240-54-1) Reagent->Product

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-(dimethylamino)pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq) portion-wise at room temperature. The reaction is typically performed neat or with a high-boiling inert solvent.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, very slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

  • Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification
  • The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the C4-Br bond. The pyrimidine ring's electron-deficient nature makes this position highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational methods for modern C-C and C-N bond formation.[7]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C4 position.[8] This is critical for exploring the structure-activity relationship (SAR) in drug discovery programs.

Catalytic Cycle Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[9] The key steps are:

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.

  • Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[9]

Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)L₂(Br) Intermediate B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)L₂(R) Intermediate D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R Product F->G Buchwald-Hartwig Amination sub 4-Bromo-N,N-dimethyl- pyrimidin-2-amine reagents Pd Catalyst Ligand Base (e.g., NaOtBu) sub->reagents amine Primary or Secondary Amine (R¹R²NH) amine->reagents prod 4-(N-R¹,R²)-N,N-dimethyl- pyrimidin-2-amine reagents->prod Drug Discovery Workflow Scaffold 4-Bromo-N,N-dimethyl- pyrimidin-2-amine Reactions Parallel Synthesis (Suzuki, Buchwald-Hartwig etc.) Scaffold->Reactions Library Diverse Compound Library Reactions->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

The Synthetic Chemist's Guide to 4-Bromo-N,N-dimethylpyrimidin-2-amine: Reactivity, Stability, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-N,N-dimethylpyrimidin-2-amine has emerged as a pivotal intermediate in the synthesis of complex heterocyclic scaffolds, particularly for the development of novel therapeutic agents. Its unique electronic and steric properties, conferred by the pyrimidine core, the strategically positioned bromine atom, and the dimethylamino group, make it a highly valuable and reactive building block. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile molecule for their synthetic campaigns.

The pyrimidine ring is a common motif in a vast array of biologically active compounds, and the ability to functionalize it at specific positions is crucial for structure-activity relationship (SAR) studies. The bromine atom at the 4-position of this compound serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments. This guide will delve into the key transformations of this compound, providing a framework for its effective utilization in drug discovery and development.

Molecular Structure and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and use in chemical synthesis.

PropertyValueSource
Molecular Formula C₆H₈BrN₃N/A
Molecular Weight 202.05 g/mol N/A
CAS Number 959240-54-1N/A
Appearance Off-white to pale yellow solidN/A
Storage Store at 2-8°C under an inert atmosphereN/A

Reactivity Profile: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the presence of the electron-deficient pyrimidine ring and the labile carbon-bromine bond at the 4-position. The general order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, with the reactivity at different positions following the trend C4(6) > C2 > C5.[1] This places the bromo-substituent at the 4-position in a prime position for facile chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. This transformation allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position of the pyrimidine ring.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are typically employed. The choice of catalyst and ligand can significantly impact reaction efficiency, particularly with sterically hindered or electronically challenging coupling partners.

  • Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the activation of the boronic acid partner in the catalytic cycle. The strength and nature of the base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic Acid Base (e.g., K2CO3) B Add Catalyst: Pd(PPh3)4 A->B C Add Solvents: 1,4-Dioxane/Water B->C D Heat under Inert Atmosphere (e.g., 80-100°C) C->D E Cool to RT D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Purification by Column Chromatography G->H Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Morpholine Base (e.g., NaOtBu) B Add Catalyst & Ligand: Pd2(dba)3 & Xantphos A->B C Add Anhydrous Solvent: Toluene B->C D Heat under Inert Atmosphere (e.g., 100-110°C) C->D E Cool to RT D->E F Quench with Water E->F G Extraction with Organic Solvent F->G H Purification by Column Chromatography G->H

References

Spectroscopic Characterization of 4-Bromo-N,N-dimethylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 4-Bromo-N,N-dimethylpyrimidin-2-amine, a key intermediate in contemporary pharmaceutical research and drug development.[1] While direct experimental spectra for this specific compound are not widely available in public databases, this document, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), offers a robust, predictive interpretation of its key spectral features. By dissecting the influence of the pyrimidine core, the bromo substituent, and the N,N-dimethylamino group, this guide serves as an essential reference for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds. Methodologies for data acquisition and in-depth interpretation of anticipated spectral data are detailed to facilitate unambiguous structural confirmation.

Introduction: The Significance of this compound

This compound (C₆H₈BrN₃, Molar Mass: 202.05 g/mol ) has emerged as a valuable building block in medicinal chemistry.[1] Its strategic functionalization, particularly the presence of a reactive bromine atom, allows for diverse synthetic transformations, such as cross-coupling reactions, to generate libraries of novel compounds for drug discovery.[1] The 2-aminopyrimidine scaffold is a prevalent motif in a multitude of biologically active molecules, including kinase inhibitors. Given its pivotal role in the synthesis of potential therapeutics, rigorous and unequivocal structural characterization is paramount. This guide provides the foundational spectroscopic knowledge required for such confirmation.

Below is the chemical structure of this compound:

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and diagnostic signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the dimethylamino protons and the two aromatic protons of the pyrimidine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 3.1 - 3.3Singlet6HN(CH₃)₂The two methyl groups are chemically equivalent and will appear as a singlet. The electron-donating nature of the amino group and the aromatic ring will cause a downfield shift compared to aliphatic amines.
~ 6.6 - 6.8Doublet1HH-5This proton is coupled to H-6. The electron-donating amino group at C-2 will shield this proton, shifting it upfield relative to unsubstituted pyrimidine.
~ 8.1 - 8.3Doublet1HH-6This proton is coupled to H-5. The electronegative nitrogen at position 1 and the bromine at position 4 will deshield this proton, causing a significant downfield shift.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard 90° pulse sequence. An appropriate number of scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 37 - 39N(CH₃)₂Typical chemical shift for the methyl carbons of a dimethylamino group attached to an aromatic system.
~ 108 - 112C-5Shielded by the strong electron-donating effect of the N,N-dimethylamino group at C-2.
~ 158 - 162C-4Attached to the electronegative bromine atom, causing a downfield shift. However, the electron-donating effect from the amino group will partially counteract this.
~ 160 - 164C-6Influenced by the adjacent electronegative nitrogen atom (N-1).
~ 162 - 166C-2Directly attached to the electron-donating N,N-dimethylamino group, leading to a significant downfield shift.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the deuterated solvent signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring and the C-N and C-Br bonds.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
3100 - 3000Aromatic C-H StretchMedium to WeakCharacteristic of C-H bonds on the pyrimidine ring.
2950 - 2850Aliphatic C-H StretchMediumCorresponding to the C-H bonds of the N,N-dimethyl groups.
1600 - 1450C=C and C=N Ring StretchingStrong to MediumMultiple bands are expected in this region due to the vibrations of the pyrimidine ring.
1350 - 1250Aromatic C-N StretchStrongThe stretching vibration of the C-N bond of the dimethylamino group attached to the aromatic ring.[2]
1100 - 1000C-Br StretchMedium to WeakThe position can vary, but this is a typical region for aryl bromides.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid is placed directly on the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans will improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z (mass-to-charge ratio) Interpretation Rationale
201/203[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monobrominated compound.
186/188[M - CH₃]⁺Loss of a methyl radical from the N,N-dimethylamino group.
122[M - Br]⁺Loss of a bromine radical. This is expected to be a significant fragment.
79/81[Br]⁺Bromine cation.

Fragmentation Pathway Diagram:

G M [M]⁺ m/z 201/203 M_minus_CH3 [M - CH₃]⁺ m/z 186/188 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 122 M->M_minus_Br - •Br

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a library-searchable spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. The isotopic pattern of the molecular ion is a key diagnostic feature.

Conclusion

The spectroscopic data predicted in this guide provide a comprehensive and reliable framework for the structural confirmation of this compound. The anticipated ¹H and ¹³C NMR spectra will clearly define the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups. Mass spectrometry will unequivocally establish the molecular weight and the presence of a bromine atom through its characteristic isotopic signature. Researchers and professionals working with this compound can utilize this guide to interpret their experimental data with a high degree of confidence, ensuring the integrity of their synthetic and developmental endeavors.

References

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of a vast array of therapeutic agents.[2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for phenyl rings and engage in multiple hydrogen bonding interactions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3][4] This technical guide provides an in-depth exploration of substituted pyrimidines in medicinal chemistry, delving into their mechanisms of action, the causal logic behind their structure-activity relationships (SAR), and the key synthetic strategies that enable their creation. We will examine pyrimidines as anticancer agents—both as kinase inhibitors and antimetabolites—and as anti-infective agents, providing field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the Pyrimidine Scaffold

The success of the pyrimidine core in drug design is not accidental; it is a direct result of its chemical versatility and its ability to interact with a wide range of biological targets.[5] The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, while the carbon atoms at positions 2, 4, 5, and 6 can be readily functionalized to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] This allows medicinal chemists to systematically explore chemical space and optimize lead compounds. Fused pyrimidine systems, such as purines, are bioisosteres that have led to the development of numerous anticancer and antiviral drugs.[6] This guide will focus on three major classes of pyrimidine-based therapeutics, illustrating the core principles of their design and function.

Mechanism of Action I: Pyrimidines as Kinase Inhibitors in Oncology

A significant number of modern targeted cancer therapies are designed to inhibit protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[7] Pyrimidine derivatives have proven to be exceptionally effective scaffolds for designing potent and selective kinase inhibitors.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation.[1][8] Pyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascade.[9]

Mechanism of Inhibition: The pyrimidine core mimics the adenine ring of ATP, anchoring the inhibitor in the ATP-binding pocket of the EGFR kinase domain. The N1 and N3 atoms of the pyrimidine typically form crucial hydrogen bonds with the "hinge region" of the kinase (e.g., with the backbone amide of Met793), a critical interaction for potent inhibition. Substituents at the C2, C4, and C5 positions are then strategically chosen to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring selectivity and potency.[10]

Signaling Pathway and Point of Inhibition: The binding of a pyrimidine inhibitor to the EGFR ATP-binding site prevents receptor autophosphorylation, thereby blocking the activation of downstream pro-survival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_pathway EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR Binds to ATP Pocket (Inhibition)

Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) and Rational Design

The development of potent EGFR inhibitors is a prime example of rational drug design. The causality behind specific substitutions is well-documented:

  • The Hinge Interaction: A group capable of hydrogen bonding, typically an amine at the C4 position of the pyrimidine, is critical. This amine interacts with the backbone of the hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This interaction is a primary anchor for the inhibitor.

  • Selectivity and Potency: Large, hydrophobic groups, often anilines substituted with halogens or small alkyl groups, are frequently attached to the C4-amine. These groups occupy a hydrophobic pocket near the gatekeeper residue (Threonine 790). The choice of this substituent is critical for achieving selectivity for mutant forms of EGFR (like the T790M resistance mutation) over the wild-type (WT) enzyme, which helps to minimize toxicity.[9] For instance, the presence of a halogen can significantly enhance potency.[9]

  • Covalent Inhibition: To overcome resistance, third-generation inhibitors like Osimertinib were developed. These molecules feature a reactive group (e.g., an acrylamide) attached to the C4-aniline substituent. This group forms an irreversible covalent bond with a cysteine residue (Cys797) present in the ATP-binding site, leading to sustained inhibition.[1]

  • Solubilizing Groups: Substitutions at other positions, such as C2, are often used to introduce polar groups that improve the aqueous solubility and overall pharmacokinetic properties of the drug candidate.

Quantitative Data: EGFR Kinase Inhibition

The following table summarizes the inhibitory activity of representative substituted pyrimidines against different forms of the EGFR kinase, illustrating key SAR principles.

Compound IDPyrimidine Substitution PatternTarget EGFR MutantIC₅₀ (nM)Rationale / Key Feature
Compound A 2,4-disubstituted pyrrolo[2,3-d]pyrimidineEGFR (WT)3.63Fused ring system enhances potency.[9]
Compound B Compound A + HalogenEGFR (WT)3.76Addition of halogen increases inhibitory activity.[9]
Compound C 2,4,6-trisubstituted pyrido[3,4-d]pyrimidineEGFRL858R/T790M34Designed to overcome T790M resistance mutation.[9]
Compound D 4,5-disubstituted pyrrolo[3,2-d]pyrimidineEGFR (WT)5.7Disubstituted pattern shows high potency.[9]
Compound E 4,6-diaryl pyrimidine-thiopheneEGFRmutant0.0022 µM (2.2 nM)Thiophene fusion and diaryl substitution provide high potency against mutant EGFR with excellent selectivity over WT.[10]

Mechanism of Action II: Pyrimidines as Antimetabolites

Antimetabolites are compounds that are structurally similar to endogenous molecules (metabolites) and can interfere with critical metabolic pathways.[11] Because of their fundamental role in nucleic acid synthesis, pyrimidine analogs were among the first rationally designed anticancer drugs and remain cornerstones of chemotherapy.[3]

Case Study: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a synthetic pyrimidine analog of uracil. Its mechanism of action is a classic example of metabolic sabotage, primarily targeting the synthesis of thymidine, a crucial component of DNA.[12]

Mechanism of Inhibition: Inside the cell, 5-FU is converted into several active metabolites. The primary mechanism involves the conversion to fluorodeoxyuridine monophosphate (FdUMP).[5] FdUMP forms a stable ternary complex with the enzyme thymidylate synthase (TS) and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate.[12] This complex blocks the enzyme's active site, preventing it from converting its natural substrate, deoxyuridine monophosphate (dUMP), into deoxythymidine monophosphate (dTMP). The depletion of the dTMP pool leads to a "thymineless death," as rapidly dividing cancer cells are unable to synthesize new DNA.[12] Additionally, other 5-FU metabolites like fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be fraudulently incorporated into RNA and DNA, respectively, leading to further cytotoxicity.[5]

Metabolic Pathway and Point of Inhibition: The diagram below illustrates the metabolic activation of 5-FU and its primary point of inhibition.

FU_Pathway cluster_dna_synthesis DNA Synthesis Pathway cluster_activation 5-FU Activation dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (Thymidine) DNA DNA Synthesis dTMP->DNA TS->dTMP Methylation FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Metabolic Activation FdUMP->TS Forms Stable Ternary Complex (Inhibition)

Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.

Mechanism of Action III: Pyrimidines as Anti-Infective Agents

The versatility of the pyrimidine scaffold extends to the treatment of infectious diseases, where it has been used to target enzymes unique to pathogens.

Case Study: Bacterial DNA Gyrase Inhibitors

DNA gyrase is a bacterial topoisomerase essential for DNA replication, transcription, and repair.[4] It introduces negative supercoils into DNA, a process that requires ATP hydrolysis. The ATP-binding site is located in the GyrB subunit, making it an attractive target for antibacterial drug development. Pyrrolopyrimidine derivatives have been developed as potent inhibitors of DNA gyrase B (GyrB) and the related topoisomerase IV (ParE), showing broad-spectrum antibacterial activity.[13]

Mechanism of Inhibition: These pyrimidine derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding site on the GyrB subunit, preventing the enzyme from hydrolyzing ATP. This blocks the conformational changes necessary for the enzyme to catalyze DNA supercoiling, ultimately leading to a halt in DNA replication and bacterial cell death.[14]

Case Study: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a critical step for integration into the host cell genome.[15] Diarylpyrimidine (DAPY) compounds, such as etravirine and rilpivirine, are a key class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Mechanism of Inhibition: Unlike nucleoside inhibitors, NNRTIs do not bind at the enzyme's active site. Instead, they bind to a distinct, allosteric hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å from the catalytic site.[16] The binding of a diarylpyrimidine induces a conformational change in the enzyme that distorts the active site, thereby non-competitively inhibiting the DNA polymerization process.[17] The flexibility of the DAPY scaffold allows it to adapt to mutations in the binding pocket, a key advantage in overcoming drug resistance.

Key Synthetic Methodologies

The widespread application of pyrimidines in medicinal chemistry is underpinned by robust and versatile synthetic methods. Here, we detail two foundational, field-proven protocols.

Protocol 1: The Biginelli Multicomponent Reaction

The Biginelli reaction is a classic, acid-catalyzed one-pot synthesis that combines three components—an aldehyde, a β-ketoester, and urea (or thiourea)—to efficiently produce dihydropyrimidinones (DHPMs).[18][19] This method is highly valued for its operational simplicity and ability to generate molecular diversity.

Experimental Workflow Diagram:

Biginelli_Workflow cluster_reactants Reactants Aldehyde Aryl Aldehyde React Combine in Solvent (e.g., Ethanol) Aldehyde->React Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->React Urea Urea or Thiourea Urea->React Catalyst Add Acid Catalyst (e.g., HCl) React->Catalyst Reflux Heat / Reflux (e.g., 4-8 hours) Catalyst->Reflux Cool Cool to RT Reflux->Cool Precipitate Pour into Cold Water Cool->Precipitate Isolate Filter & Wash Solid Precipitate->Isolate Purify Recrystallize (e.g., from Ethanol) Isolate->Purify Product Dihydropyrimidinone (DHPM) Purify->Product

Caption: Workflow for the Biginelli three-component reaction.

Step-by-Step Protocol:

  • Reactant Combination: In a round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (10 mmol), ethyl acetoacetate (12 mmol, 1.2 eq), and urea (15 mmol, 1.5 eq) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops) to the stirred mixture.

  • Reaction Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) with stirring.

  • Filtration: Collect the resulting precipitate by vacuum filtration, washing the solid with cold water to remove any unreacted urea and catalyst.

  • Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidinone derivative.[20]

Protocol 2: Synthesis from Chalcones

Chalcones (α,β-unsaturated ketones) are versatile intermediates that can be cyclized with guanidine or urea to form substituted pyrimidines. This two-step approach allows for significant structural diversity.

Step-by-Step Protocol:

Part A: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Reactant Preparation: Dissolve a substituted acetophenone (10 mmol) and a substituted aryl aldehyde (10 mmol) in ethanol (20 mL) in a flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v, 10 mL) with constant stirring.

  • Reaction: Remove the flask from the ice bath and continue stirring at room temperature for 3-4 hours until the reaction is complete (monitored by TLC).

  • Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the base.

  • Purification: Filter the precipitated chalcone, wash with water, dry, and recrystallize from ethanol.[21][22]

Part B: Cyclization to form Substituted Pyrimidine

  • Reactant Combination: In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and guanidine hydrochloride (5 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add a solution of sodium hydroxide or potassium hydroxide in ethanol to the mixture to act as a base.

  • Reaction Heating: Reflux the mixture for 6-8 hours. The reaction involves the Michael addition of guanidine followed by intramolecular condensation and dehydration.

  • Work-up and Isolation: After cooling, evaporate the solvent under reduced pressure. Add ice-cold water to the residue to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, dry, and recrystallize from a suitable solvent to obtain the pure 2-aminopyrimidine derivative.[23]

Conclusion and Future Outlook

The pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from being a fundamental component of nucleic acids to the core of numerous life-saving drugs highlights its remarkable versatility.[23] The ability to rationally design pyrimidine derivatives as highly selective kinase inhibitors, potent antimetabolites, and targeted anti-infective agents demonstrates a mature understanding of structure-activity relationships.[5][9] Future advancements will likely focus on developing pyrimidine-based dual-target inhibitors to combat drug resistance and exploring novel substitutions to fine-tune pharmacokinetic profiles for even greater efficacy and safety.[24] The synthetic methodologies, though classic, continue to be refined with green chemistry principles and high-throughput approaches, ensuring that the exploration of pyrimidine chemical space will remain a vibrant and fruitful area of research for years to come.[21]

References

discovery and history of 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-N,N-dimethylpyrimidin-2-amine: Synthesis, Properties, and Applications

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its strategic importance lies in the versatile reactivity of the pyrimidine core, substituted with a dimethylamino group that can influence its electronic properties and a bromine atom that serves as a handle for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and experimental methodologies relevant to researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 959240-54-1[1]
Molecular Formula C₆H₈BrN₃[2]
Molecular Weight 202.05 g/mol [1][2]
Appearance Off-white to yellow solid
Purity Typically ≥98%[2]
Storage 2-8°C[1]

Synthetic Pathway and Rationale

The discovery and history of many specialized chemical reagents like this compound are often not documented in dedicated publications. Instead, their emergence is tied to the broader development of synthetic methodologies. The most logical and established route to this compound involves a two-step process starting from readily available precursors. This pathway is dictated by the principles of electrophilic aromatic substitution on the electron-rich pyrimidine ring system.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination Guanidine_Derivative N,N-Dimethylguanidine Hydroxypyrimidine 2-(Dimethylamino)pyrimidin-4-ol Guanidine_Derivative->Hydroxypyrimidine Condensation Dicarbonyl_Compound Malonic Acid Derivative Dicarbonyl_Compound->Hydroxypyrimidine Target_Compound This compound Hydroxypyrimidine->Target_Compound Halogenation Brominating_Agent e.g., POBr₃, PBr₅ Brominating_Agent->Target_Compound

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-(Dimethylamino)pyrimidin-4-ol

The initial step involves the construction of the pyrimidine ring. This is typically achieved through the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 2-(Dimethylamino)pyrimidin-4-ol, N,N-dimethylguanidine is reacted with a malonic acid derivative. The dimethylamino group at the 2-position makes the pyrimidine ring electron-rich, which in turn activates the 5-position for electrophilic attack and deactivates the 4- and 6-positions to some extent.

Part 2: Bromination of 2-(Dimethylamino)pyrimidin-4-ol

The second and final step is the conversion of the hydroxyl group at the 4-position to a bromine atom. The hydroxyl group in 2-(dimethylamino)pyrimidin-4-ol exists in tautomeric equilibrium with its keto form, 2-(dimethylamino)pyrimidin-4(3H)-one. This hydroxyl group is not a good leaving group, and therefore, direct substitution is not feasible. Consequently, a halogenating agent is required to convert the hydroxyl group into a better leaving group, facilitating its displacement by a bromide ion. Common reagents for this transformation include phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.[3] These reagents are effective for the bromination of hydroxypyrimidines.[3]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis of 2-(Dimethylamino)pyrimidin-4-ol

Materials:

  • N,N-Dimethylguanidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • N,N-Dimethylguanidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.

  • Diethyl malonate is added dropwise to the reaction mixture at room temperature.

  • The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The crude 2-(dimethylamino)pyrimidin-4-ol is collected by filtration, washed with cold water, and dried.[4] Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Protocol 2: Synthesis of this compound

Materials:

  • 2-(Dimethylamino)pyrimidin-4-ol[4]

  • Phosphorus oxybromide (POBr₃)

  • Inert solvent (e.g., acetonitrile or toluene)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a fume hood, 2-(dimethylamino)pyrimidin-4-ol is suspended in an inert solvent such as acetonitrile.

  • Phosphorus oxybromide is added portion-wise to the suspension at 0°C. The addition is exothermic and should be done with caution.

  • The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product is extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of biologically active molecules.[1] The bromine atom at the 4-position is susceptible to nucleophilic substitution and is an excellent coupling partner in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries for drug discovery.

A key application of this compound is in the development of kinase inhibitors, which are crucial in cancer therapy.[1] The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, and the ability to functionalize the 4-position is critical for modulating potency, selectivity, and pharmacokinetic properties.

The logical relationship of its application in drug discovery can be visualized as follows:

Drug_Discovery_Logic Start This compound Reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Library Diverse Library of 4-Substituted Pyrimidines Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of this compound in drug discovery.

Conclusion

While the specific historical record of the first synthesis of this compound may not be prominently documented, its synthetic pathway is well-established within the principles of heterocyclic chemistry. Its value as a versatile building block is undeniable, providing a gateway to a vast chemical space for the development of novel therapeutics, particularly in the area of kinase inhibition. The methodologies described in this guide offer a practical framework for the synthesis and utilization of this important chemical entity.

References

Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-N,N-dimethylpyrimidin-2-amine for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design. Within this class, This compound has emerged as a particularly valuable and versatile building block for researchers and drug development professionals. Its strategic placement of a reactive bromine atom and a dimethylamino group on the pyrimidine ring provides a powerful synthetic handle for generating diverse molecular libraries aimed at a wide array of biological targets, especially kinases.[1][2]

This technical guide offers a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its reactivity and strategic application in the construction of novel, biologically active molecules.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development.

  • IUPAC Name: this compound[3]

  • CAS Number: 959240-54-1[1][3][4]

  • Molecular Formula: C₆H₈BrN₃[3][4]

  • Molecular Weight: 202.05 g/mol [1][4]

The structure features a pyrimidine ring substituted at the 2-position with a dimethylamino group and at the 4-position with a bromine atom.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₈BrN₃[3][4]
Molecular Weight 202.05 g/mol [1][4]
Canonical SMILES CN(C)C1=NC=CC(Br)=N1[3]
InChI Key NFAWNOWYQSOGHA-UHFFFAOYSA-N[3]
Purity Typically ≥95% - 98%[3][4]
Appearance Data not available in provided sources

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Pathways

While specific, detailed syntheses for this compound are not extensively published in introductory literature, its synthesis can be logically derived from established pyrimidine chemistry. A common approach involves the bromination of a corresponding hydroxypyrimidine precursor, although modern methods offer more direct routes. A plausible one-pot reaction could involve the cyclization of appropriate precursors in the presence of a bromide source like dry hydrogen bromide.[5] The synthesis of 4-bromopyrimidines is often achieved from hydroxypyrimidines using reagents such as phosphorus oxybromide, but these can involve multiple steps.[5]

Core Reactivity: The Key to Molecular Diversity

The true utility of this compound lies in its predictable and versatile reactivity. The bromine atom at the C4 position is the primary site of chemical modification. This position is electronically activated towards nucleophilic aromatic substitution (SNAr) by the two electron-withdrawing nitrogen atoms within the pyrimidine ring.

More importantly, the C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in drug discovery. This allows for the strategic introduction of a vast array of chemical functionalities.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new carbon-nitrogen bonds, crucial for installing diverse amine side chains that can modulate solubility and target engagement.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

This broad reactivity profile makes this compound an excellent starting point for generating large libraries of analogues for structure-activity relationship (SAR) studies.[1]

G A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) A->B C Buchwald-Hartwig Amination (R₂NH, Pd Catalyst) A->C D Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) A->D E 4-Aryl Derivative B->E F 4-Amino Derivative C->F G 4-Alkynyl Derivative D->G H Diverse Compound Library for SAR E->H F->H G->H

Caption: Reactivity workflow of this compound.

Application in Drug Discovery and Medicinal Chemistry

The aminopyrimidine scaffold is a validated pharmacophore found in numerous kinase inhibitors.[6] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound serves as a key intermediate in the synthesis of such inhibitors.[1][2]

The drug discovery process leverages this building block as follows:

  • Scaffold Hopping & Design: A known kinase inhibitor structure can be modified by replacing its core with the aminopyrimidine scaffold to generate novel intellectual property and potentially improved properties.[6]

  • Library Synthesis: Using the cross-coupling reactions described above, a library of compounds is synthesized where the 4-position of the pyrimidine ring is decorated with a wide variety of chemical groups. This allows for systematic exploration of the chemical space around the core.[1]

  • High-Throughput Screening (HTS): The synthesized library is screened against a panel of kinases or other biological targets to identify initial "hits" with promising activity.

  • Lead Optimization: The most potent and selective hits are then further modified. The dimethylamino group at the 2-position can also be modified in later stages, though the 4-bromo position is typically the primary site of initial diversification. This iterative process of synthesis and testing is aimed at improving potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

The strategic use of this building block accelerates the discovery of potent and selective drug candidates, particularly in oncology.[2][7]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating workflow for using this compound in a common cross-coupling reaction.

Objective: To synthesize a 4-aryl-N,N-dimethylpyrimidin-2-amine derivative via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)[8]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is critical as palladium catalysts can be deactivated by oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Classification: this compound is classified as harmful.[3] It is harmful if swallowed (H302).[3]

  • GHS Pictogram: GHS07 (Harmful/Irritant).[3]

  • Signal Word: Warning.[3]

Handling Recommendations:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear suitable personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Avoid contact with skin and eyes.[9]

  • Avoid the formation of dust and aerosols.[9]

  • Keep the container tightly closed and store in a cool, dry place.[10]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and direct relevance to the synthesis of high-value therapeutic targets like kinase inhibitors make it an indispensable component of the medicinal chemist's toolbox. A thorough understanding of its properties, handling, and synthetic applications empowers researchers to efficiently design and construct novel molecules with the potential to become next-generation therapeutics.

References

A Technical Guide to 4-Bromo-N,N-dimethylpyrimidin-2-amine: A Key Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Functionalized Pyrimidine

4-Bromo-N,N-dimethylpyrimidin-2-amine (CAS No. 959240-54-1) is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyrimidine core functionalized with a reactive bromine atom at the C4 position and a dimethylamino group at the C2 position, makes it a highly versatile intermediate. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors, due to its ability to form key hydrogen bond interactions with protein targets[1]. The bromine atom serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, while the dimethylamino group modulates the electronic properties of the ring system.

This guide provides an in-depth overview of the commercial availability, synthesis, key reactions, and safety considerations for this compound, designed to equip researchers with the technical knowledge required for its effective utilization in drug discovery and development programs.

I. Commercial Availability and Procurement

This compound is readily available from a range of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. The compound is typically offered in research quantities with purities of 95% or higher. When procuring this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Representative Commercial Suppliers

SupplierPurityAvailable QuantitiesNotes
Fluorochem>95.0%250 mg, 1 gProvides Safety Data Sheet (SDS)[2].
BiosynthN/AInquireResearch-grade chemical supplier[3].
Sunway Pharm Ltd97%1 g, 5 gOffers pricing in USD[2].
2A Biotech>96%InquireLists CAS number and molecular formula[3].
MySkinRecipes98%50 mg, 250 mgProvides storage and handling information[4].

Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information.

II. Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for process development and troubleshooting. A plausible and common synthetic route involves the bromination of a corresponding pyrimidinone precursor.

Plausible Synthesis Route

A logical synthetic pathway starts from the commercially available 2-(dimethylamino)pyrimidin-4(3H)-one. The hydroxyl group (in its keto-enol tautomeric form) can be converted to the bromide using a standard brominating agent like phosphorus oxybromide (POBr₃). This type of transformation is a well-established method for converting hydroxypyrimidines to their bromo-analogs, which are valuable precursors for further functionalization[5].

Synthesis_Route start 2-(dimethylamino)pyrimidin-4(3H)-one reagent POBr₃ Heat start->reagent product This compound reagent->product Bromination Coupling_Reactions start 4-Bromo-N,N-dimethyl pyrimidin-2-amine suzuki Suzuki-Miyaura Coupling start->suzuki [Pd], Base R-B(OH)₂ buchwald Buchwald-Hartwig Amination start->buchwald [Pd], Base R₂NH product_suzuki 4-Aryl/Heteroaryl -N,N-dimethylpyrimidin-2-amine suzuki->product_suzuki product_buchwald 4-Amino-substituted -N,N-dimethylpyrimidin-2-amine buchwald->product_buchwald Kinase_Inhibition cluster_synthesis Synthesis cluster_moa Mechanism of Action start 4-Bromo-N,N- dimethylpyrimidin-2-amine coupling Suzuki or Buchwald-Hartwig Coupling start->coupling inhibitor Substituted 2-Aminopyrimidine (Kinase Inhibitor) coupling->inhibitor kinase Kinase ATP Binding Pocket inhibitor->kinase Binds to hinge region pathway Downstream Signaling (Cell Proliferation) kinase->pathway Inhibition atp ATP atp->kinase Binding Blocked

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of these compounds, offering a versatile and efficient alternative to traditional methods that often suffer from limited scope and harsh reaction conditions.[1] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-N,N-dimethylpyrimidin-2-amine, a key intermediate in the synthesis of various targeted therapeutics. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

The 2-aminopyrimidine scaffold is of particular interest due to its prevalence in kinase inhibitors and other therapeutic agents. The ability to selectively introduce a variety of aryl or heteroaryl groups at the 4-position of the pyrimidine ring via the Buchwald-Hartwig amination allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido ligand.

  • Reductive Elimination: The aryl and amido ligands on the Pd(II) center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of both oxidative addition and reductive elimination, while also preventing catalyst decomposition.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-Br)Ln Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Pd(II) Amido Complex (Ar-Pd(II)-NR'R'')Ln Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Product (Ar-NR'R'') Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a representative aniline. It is recommended to optimize the reaction conditions for each specific amine substrate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Aniline (or other amine)Reagent GradeCommercially AvailablePurify by distillation if necessary.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeCommercially AvailableAir-sensitive, handle under inert gas.
Xantphos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHygroscopic, handle in a glovebox.
TolueneAnhydrousCommercially AvailableDegas before use.
Diethyl etherReagent GradeCommercially AvailableFor workup.
Saturated aq. NaCl (Brine)N/APrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Glovebox (recommended for handling NaOtBu and Pd₂(dba)₃)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Step-by-Step Procedure

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_characterization Analysis Setup 1. Assemble and dry glassware. Establish inert atmosphere. Reagents 2. Add solids: this compound, Pd₂(dba)₃, Xantphos, and NaOtBu. Setup->Reagents Solvent_Amine 3. Add degassed toluene and aniline via syringe. Reagents->Solvent_Amine Heating 4. Heat the reaction mixture to 100-110 °C with vigorous stirring. Solvent_Amine->Heating Monitoring 5. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching 6. Cool to room temperature and quench with water. Monitoring->Quenching Extraction 7. Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Washing 8. Wash the organic layer with brine. Extraction->Washing Drying 9. Dry over anhydrous MgSO₄, filter, and concentrate. Washing->Drying Purification 10. Purify the crude product by column chromatography. Drying->Purification Analysis 11. Characterize the final product (NMR, MS). Purification->Analysis

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).[2] The flask is then sealed with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Solvent and Amine: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed (typically 4-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine) (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N',N'-dimethylpyrimidine-2,4-diamine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Use a fresh batch of palladium precursor. Consider using a pre-catalyst.
- Insufficiently inert atmosphere- Ensure proper degassing of the solvent and thorough purging of the reaction vessel with inert gas.
- Inappropriate base- Ensure the base is anhydrous and of high purity. For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.
- Poor ligand choice- Screen other bulky biarylphosphine ligands such as RuPhos or SPhos.
Formation of Side Products (e.g., Hydrodehalogenation) - Reaction temperature too high- Lower the reaction temperature and monitor the reaction for a longer period.
- Inefficient reductive elimination- A different ligand may favor the desired reductive elimination pathway over side reactions.
Difficulty in Product Purification - Residual palladium catalyst- Pass the crude product through a plug of silica gel or celite before column chromatography.
- Co-elution with ligand or byproducts- Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl-N',N'-dimethylpyrimidine-2,4-diamines from this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate a wide range of compounds for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point, and with careful optimization, can be adapted to a variety of amine coupling partners.

References

Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and clinical candidates.[1][2] Its prevalence is largely due to the pyrimidine nitrogen atoms' ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases.[3] This guide provides a detailed technical overview and validated protocols for the synthetic manipulation of 4-Bromo-N,N-dimethylpyrimidin-2-amine , a highly versatile and strategic starting material for the construction of diverse kinase inhibitor libraries.[4] The bromine atom at the C4 position serves as a robust and reliable handle for state-of-the-art cross-coupling reactions, while the 2-(N,N-dimethylamino) group provides a stable, lipophilic moiety that can occupy specific pockets within the kinase active site. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate for the efficient synthesis of novel and potent kinase inhibitors.

Introduction: The Strategic Value of the 2,4-Disubstituted Pyrimidine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized oncology. The 2,4-disubstituted pyrimidine core is a privileged scaffold in this domain, adept at mimicking the adenine portion of ATP to engage with the kinase hinge region.[3]

This compound emerges as a superior building block for several reasons:

  • Synthetic Versatility : The C4-bromo substituent is primed for displacement via a range of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[4][5] This allows for the systematic and efficient introduction of aryl, heteroaryl, and amino functionalities to probe structure-activity relationships (SAR).

  • Predictable Reactivity : In di- or polyhalogenated pyrimidines, reactions often exhibit selectivity for the C4 position over the C2 position, providing a predictable regiochemical outcome for initial coupling reactions.[5]

  • Pharmacophoric Contribution : The N,N-dimethylamino group at the C2 position is not merely a placeholder. It often contributes to the compound's overall physicochemical properties, such as solubility and metabolic stability, and can form productive van der Waals interactions in the target's active site.

This guide will detail three primary synthetic strategies for elaborating this scaffold: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)–C(sp²) bonds in medicinal chemistry.[6] Its tolerance of a wide variety of functional groups and the commercial availability of a vast array of boronic acids and esters make it ideal for rapidly generating chemical diversity.[7] For this compound, this reaction enables the introduction of diverse (hetero)aryl groups that can extend into solvent-exposed regions of the kinase active site or pick up additional interactions.

Causality Behind Experimental Choices:
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and commercially available catalyst that is effective for a broad range of substrates.[7][8]

  • Base : An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) is crucial. It facilitates the transmetalation step by forming the more nucleophilic boronate species [Ar-B(OH)₃]⁻.[8]

  • Solvent System : A mixture of an organic solvent like 1,4-dioxane or DMF with water is standard. The organic solvent solubilizes the pyrimidine starting material and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

Generalized Experimental Workflow: Suzuki-Miyaura Coupling

start Combine this compound, Arylboronic Acid, Base (e.g., Na₂CO₃), and Solvent (e.g., 1,4-Dioxane/H₂O) inert Degas mixture (e.g., bubble with Argon for 15 min) start->inert catalyst Add Pd(PPh₃)₄ catalyst inert->catalyst heat Heat reaction mixture (e.g., 90-100 °C) under inert atmosphere catalyst->heat monitor Monitor progress by TLC or LC-MS heat->monitor workup Aqueous workup (e.g., dilute with EtOAc, wash with H₂O and brine) monitor->workup purify Purify by column chromatography workup->purify product Isolate pure 4-(Aryl)-N,N-dimethylpyrimidin-2-amine purify->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq, e.g., 202 mg, 1.0 mmol)

  • Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq, 212 mg, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask or microwave vial, add this compound, phenylboronic acid, and sodium carbonate.

  • Add the 1,4-dioxane and water (4:1 ratio).

  • Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-phenyl-N,N-dimethylpyrimidin-2-amine.

Parameter Condition Rationale
Catalyst Loading 2-5 mol%Balances reaction efficiency with cost and ease of removal.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle without significant decomposition.
Reaction Time 2-16 hoursSubstrate dependent; electron-poor boronic acids may react slower.
Typical Yields 60-95%Highly dependent on the coupling partner.

Palladium-Catalyzed Buchwald-Hartwig Amination: C-N Bond Formation

The ability to form C-N bonds is critical for kinase inhibitor synthesis, as the resulting amino group often serves as the primary hydrogen-bond donor to the kinase hinge region. The Buchwald-Hartwig amination is a premier method for this transformation, coupling aryl halides with a wide range of primary and secondary amines.[9][10]

Causality Behind Experimental Choices:
  • Catalyst/Ligand System : This reaction is highly dependent on the choice of phosphine ligand. For electron-deficient heterocycles like pyrimidines, bulky, electron-rich biarylphosphine ligands such as Xantphos or RuPhos are often superior.[10] They promote the crucial reductive elimination step and stabilize the palladium(0) species, preventing catalyst deactivation.

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine nucleophile without competing in the reaction.[9]

  • Solvent : Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Generalized Experimental Workflow: Buchwald-Hartwig Amination

start Combine this compound, Amine (e.g., Aniline), and Base (e.g., Cs₂CO₃) in an oven-dried flask solvent Add anhydrous solvent (e.g., Toluene) start->solvent inert Degas mixture (e.g., bubble with Argon for 15 min) solvent->inert catalyst Add Pd catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., Xantphos) inert->catalyst heat Heat reaction mixture (e.g., 110 °C) under inert atmosphere catalyst->heat monitor Monitor progress by TLC or LC-MS heat->monitor workup Cool, filter through Celite®, and concentrate monitor->workup purify Purify by column chromatography workup->purify product Isolate pure N-Aryl-N',N'-dimethylpyrimidine-2,4-diamine purify->product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 eq, 202 mg, 1.0 mmol)

  • Aniline (1.1 eq, 102 mg, 1.1 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq, 489 mg, 1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol)

  • Xantphos (0.04 eq, 23 mg, 0.04 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous toluene followed by aniline via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired product, N⁴-phenyl-N²,N²-dimethylpyrimidine-2,4-diamine.

Parameter Condition Rationale
Pd Source/Ligand Pd₂(dba)₃ / XantphosA robust system for C-N coupling on electron-deficient heterocycles.
Base Cs₂CO₃ or NaOtBuStrong bases required to generate the active nucleophile.
Atmosphere Strictly InertThe Pd(0) active catalyst is sensitive to oxygen.
Typical Yields 50-90%Highly dependent on the steric and electronic properties of the amine.

Nucleophilic Aromatic Substitution (SNAr)

For certain potent nucleophiles, particularly amines, a direct SNAr reaction can displace the C4-bromide without the need for a metal catalyst.[11][12] The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 position towards nucleophilic attack. This method is often simpler, more cost-effective, and easier to scale up than palladium-catalyzed reactions.

Causality Behind Experimental Choices:
  • Nucleophile : Highly nucleophilic primary or secondary amines are required. The reaction is often run with an excess of the amine, which can also act as the base.

  • Solvent : A high-boiling polar aprotic solvent like 1-pentanol, DMSO, or DMF is typically used to achieve the necessary reaction temperatures.[11]

  • Additive : An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.[11]

Protocol 3: SNAr with Morpholine

Materials:

  • This compound (1.0 eq, 202 mg, 1.0 mmol)

  • Morpholine (2.0 eq, 174 mg, 2.0 mmol)

  • Triethylamine (TEA) (2.0 eq, 202 mg, 2.0 mmol)

  • 1-Pentanol (5 mL)

Procedure:

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound, morpholine, triethylamine, and 1-pentanol.

  • Heat the reaction mixture to 120-140 °C with stirring for 2-6 hours.[11] Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to afford 4-(morpholino)-N,N-dimethylpyrimidin-2-amine.

Parameter Condition Rationale
Temperature 120-150 °CHigh thermal energy is required to overcome the activation barrier for the SNAr reaction.
Nucleophile Excess (2-5 eq)Often used to drive the reaction to completion.
Base TEA or DIPEAScavenges acid byproduct.
Typical Yields 40-75%Generally lower than Pd-catalyzed methods but operationally simpler.

Application Context: Kinase Signaling and Inhibitor Design

The compounds synthesized from this compound often target protein tyrosine kinases (PTKs) or serine/threonine kinases.[13] These enzymes are central nodes in signaling pathways that control cell growth, proliferation, and survival. For example, many kinase inhibitors target pathways involving Aurora Kinase, PLK, or Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR.[1][13]

cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, VEGFR GF->RTK Binding & Dimerization RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: A simplified RTK signaling pathway targeted by kinase inhibitors.

The synthetic methods described herein allow for the rational design of inhibitors. A Suzuki coupling can attach a large aromatic group to bind in a hydrophobic pocket, while a subsequent Buchwald-Hartwig amination can install the crucial hinge-binding amine. This modular approach is fundamental to modern drug discovery.

References

Application Notes and Protocols for the N-arylation of 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated Pyrimidines in Drug Discovery

N-arylated pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The 2-aminopyrimidine scaffold, in particular, is a privileged structure found in a multitude of biologically active compounds, including kinase inhibitors which are crucial in oncology research.[1] The synthesis of these complex molecules often hinges on the efficient and selective formation of a carbon-nitrogen (C-N) bond between a pyrimidine core and an aryl or heteroaryl moiety. The N-arylation of substituted pyrimidines, such as 4-Bromo-N,N-dimethylpyrimidin-2-amine, is therefore a critical transformation for drug development professionals.

This technical guide provides a comprehensive overview of the experimental protocols for the N-arylation of this compound. We will delve into the two most prominent and robust catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document will not only provide step-by-step protocols but also elucidate the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions, empowering researchers to troubleshoot and adapt these methods for their unique synthetic challenges.

Mechanistic Considerations: Palladium vs. Copper Catalysis

The choice between a palladium or copper-based catalytic system is a critical decision in planning the N-arylation of this compound. Each system possesses distinct mechanistic pathways and, consequently, different strengths and weaknesses in terms of substrate scope, functional group tolerance, and reaction conditions.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[2][3][4] The catalytic cycle, depicted below, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[3][5]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination R2NH [L-Pd(II)(Ar)(NHR2)]+X- [L-Pd(II)(Ar)(NHR2)]+X- Amine Coordination->[L-Pd(II)(Ar)(NHR2)]+X- Deprotonation Deprotonation [L-Pd(II)(Ar)(NHR2)]+X-->Deprotonation Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Ar-X Aryl Halide R2NH Amine Ar-NR2 N-Arylated Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[2][6] Sterically hindered and electron-rich ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[2][7]

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a historically significant method for C-N bond formation, typically employing a copper catalyst.[8][9] The reaction mechanism is thought to involve the formation of a Cu(I) species which undergoes oxidative addition to the aryl halide, followed by reaction with the amine and subsequent reductive elimination.[10] Modern iterations of the Ullmann reaction often utilize ligands to improve solubility and catalyst turnover, allowing for milder reaction conditions compared to the harsh temperatures of the classic procedure.[10][11]

Ullmann_Condensation_Cycle cluster_legend Legend Cu(I)X Cu(I)X Amine Coordination Amine Coordination Cu(I)X->Amine Coordination R2NH Cu(I)(NHR2)X Cu(I)(NHR2)X Amine Coordination->Cu(I)(NHR2)X Oxidative Addition Oxidative Addition Cu(I)(NHR2)X->Oxidative Addition Ar-X [Ar-Cu(III)(NHR2)X2] [Ar-Cu(III)(NHR2)X2] Oxidative Addition->[Ar-Cu(III)(NHR2)X2] Reductive Elimination Reductive Elimination [Ar-Cu(III)(NHR2)X2]->Reductive Elimination Reductive Elimination->Cu(I)X Ar-NR2 Ar-X Aryl Halide R2NH Amine Ar-NR2 N-Arylated Product

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocols

The following protocols are provided as a starting point for the N-arylation of this compound. Optimization of reaction parameters such as catalyst loading, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for specific arylating agents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[1][3][12] The use of a bulky biarylphosphine ligand such as Xantphos or BrettPhos is often beneficial for the coupling of electron-rich heteroaryl halides.[3][6]

Materials:

  • This compound

  • Aryl amine or heteroaryl amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃), 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base, this compound, and the arylating amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed as monitored by TLC or LC-MS. For microwave-assisted reactions, shorter reaction times at higher temperatures can be employed.[13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Arylating AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (2.0)Toluene1001285
4-MethoxyanilinePd(OAc)₂ (3)BrettPhos (6)Cs₂CO₃ (2.5)Dioxane110892
IndolePd₂(dba)₃ (2.5)DavePhos (5)K₃PO₄ (2.2)DMF1201678

Note: The yields presented are hypothetical and representative of typical outcomes for similar reactions reported in the literature. Actual yields may vary.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern Ullmann-type N-arylation procedures which often utilize a ligand to facilitate the reaction at lower temperatures.[9][14][15]

Materials:

  • This compound

  • Aryl amine or heteroaryl amine (1.2 - 2.0 equivalents)

  • Copper(I) salt (e.g., CuI, 5-20 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, 10-40 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

  • Reaction vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a reaction vial containing a magnetic stir bar, add the copper(I) salt, the ligand, the base, this compound, and the arylating amine.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-150 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Ullmann Condensation

Arylating AmineCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilineCuI (10)L-proline (20)K₂CO₃ (2.0)DMSO1202475
4-MethoxyanilineCuI (15)1,10-phenanthroline (30)K₃PO₄ (2.5)DMF1301882
IndoleCu₂O (10)NoneCs₂CO₃ (2.0)NMP1403665

Note: The yields presented are hypothetical and representative of typical outcomes for similar reactions reported in the literature. Actual yields may vary.

Causality Behind Experimental Choices

Choice of Catalyst and Ligand:

  • Palladium: Generally offers a broader substrate scope and milder reaction conditions compared to traditional Ullmann reactions. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like Xantphos and BrettPhos are often effective for heteroaryl halides as they promote the reductive elimination step.[6]

  • Copper: A more economical alternative to palladium.[11] Ligands such as amino acids (e.g., L-proline) or diamines can accelerate the reaction and allow for lower temperatures.[16] In some cases, ligand-free conditions can be employed, particularly with highly activated substrates or at higher temperatures.[15]

Choice of Base:

  • Strong Bases (e.g., NaOt-Bu, LHMDS): Often used in Buchwald-Hartwig amination to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4][17] However, they can be incompatible with base-sensitive functional groups.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Commonly used in both Buchwald-Hartwig and Ullmann reactions.[3][14] They are generally more compatible with a wider range of functional groups. The choice of carbonate or phosphate can influence the reaction rate and yield.[18]

Choice of Solvent:

  • Aprotic Polar Solvents (e.g., Toluene, Dioxane): Frequently used in Buchwald-Hartwig aminations as they can dissolve the organometallic intermediates.[3]

  • Highly Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): Often necessary for Ullmann condensations to ensure the solubility of the copper salts and inorganic bases.[10]

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. The quality of the reagents, particularly the base and solvent, is critical.

    • Incorrect Ligand: Screen a variety of ligands with different steric and electronic properties.

    • Insufficient Temperature: Gradually increase the reaction temperature. Microwave irradiation can be a powerful tool to accelerate slow reactions.[13]

  • Side Reactions:

    • Hydrodehalogenation: This can be a competing pathway, especially with palladium catalysis. Using a different ligand or a milder base may suppress this side reaction.[2]

    • Homocoupling of the Aryl Halide: This can occur at high temperatures. Lowering the temperature or catalyst loading may be beneficial.

Conclusion

The N-arylation of this compound is a key transformation that can be effectively achieved using either palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. The choice of methodology will depend on the specific arylating agent, functional group compatibility, and available resources. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize a diverse range of N-arylated pyrimidine derivatives, thereby accelerating the discovery and development of new therapeutic agents.

References

The Synthetic Versatility of 4-Bromo-N,N-dimethylpyrimidin-2-amine: A Guide to Cross-Coupling Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

In the landscape of contemporary drug discovery and organic synthesis, heterocyclic scaffolds are of paramount importance. Among these, the pyrimidine nucleus is a cornerstone, found in a multitude of biologically active molecules and natural products.[1] 4-Bromo-N,N-dimethylpyrimidin-2-amine has emerged as a particularly valuable and versatile building block for the construction of complex molecular architectures.[2] Its structure is distinguished by a bromine atom at the C4 position, which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. This reactivity, combined with the electronic influence of the 2-dimethylamino group, makes it an ideal substrate for introducing molecular diversity, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[3]

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for its use in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this reagent in their synthetic endeavors.

The Power of Palladium: Navigating Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the way organic chemists approach the synthesis of complex molecules, offering a mild and efficient means to construct carbon-carbon and carbon-heteroatom bonds.[4] The success of these reactions with this compound hinges on the careful selection of the catalyst, ligand, base, and solvent to navigate the specific electronic nature of the pyrimidine ring.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-rich nature of the 2-(dimethylamino)pyrimidine ring can influence the rate of this step.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[5] In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation.[6] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[7]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8]

The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates and efficiencies of these elementary steps.[9]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)Ln Pd(II)_Complex R-Pd(II)(Br)Ln (R = Pyrimidine) Pd(0)L2->Pd(II)_Complex R-Br Oxidative_Addition Oxidative Addition Diorganopalladium R-Pd(II)(R')Ln (R' = Aryl, Alkynyl, or Amine) Pd(II)_Complex->Diorganopalladium R'-M or R'-H Transmetalation_Amine_Coordination Transmetalation or Amine Coordination/ Deprotonation Diorganopalladium->Pd(0)L2 R-R' Product Product (R-R') Reductive_Elimination Reductive Elimination Start 4-Bromo-N,N-dimethyl pyrimidin-2-amine (R-Br) Coupling_Partner Coupling Partner (R'-M or R'-H)

Caption: Generalized Palladium Catalytic Cycle.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it invaluable for the synthesis of biaryl and heteroaryl-aryl structures.[5] This reaction is particularly relevant for modifying this compound to explore structure-activity relationships in medicinal chemistry.

Protocol: Suzuki-Miyaura Coupling of this compound

This generalized protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Reference (Similar Substrates)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O70-80[10]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O120[11]
Pd₂(dba)₃SPhosK₃PO₄Toluene100[12]

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[13] This reaction is instrumental for installing an alkynyl moiety onto the pyrimidine core, which can serve as a versatile handle for further transformations such as click chemistry or as a key component of a larger conjugated system.[6]

Protocol: Sonogashira Coupling of this compound

This is a generalized procedure; optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 100 °C).

  • Monitoring: The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

CatalystLigandCo-catalystBaseSolventTemp (°C)Reference (Similar Substrates)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFRT-60[6]
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100[13]
Pd(CH₃CN)₂Cl₂cataCXium ANone (Cu-free)Cs₂CO₃2-MeTHFRT[14]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the formation of C-N bonds, a common linkage in many pharmaceuticals.[15][16] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing direct access to 4-amino-substituted pyrimidine derivatives.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may need to be optimized for the specific amine coupling partner.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, amine (if solid), palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the anhydrous solvent and the amine (if liquid) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

CatalystLigandBaseSolventTemp (°C)Reference (Similar Substrates)
Pd₂(dba)₃XantphosCs₂CO₃Toluene110[7]
Pd(OAc)₂BINAPNaOt-BuToluene80-100[15]
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane100[12]

Application in Drug Discovery: A Workflow for Kinase Inhibitor Synthesis

The derivatives synthesized from this compound are of significant interest in drug discovery, particularly as kinase inhibitors.[17] The 2-aminopyrimidine scaffold is a known "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases.[3] The substituent introduced at the C4 position via cross-coupling can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Drug_Discovery_Workflow A Starting Material: This compound B Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Library of 4-Substituted 2-(dimethylamino)pyrimidine Derivatives B->C D High-Throughput Screening (Kinase Inhibition Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F F->C Iterative Synthesis G Preclinical Candidate F->G

Caption: Workflow for Kinase Inhibitor Discovery.

Conclusion

This compound is a powerful and strategic building block for the synthesis of diverse and complex molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a direct and efficient route to novel 4-substituted 2-(dimethylamino)pyrimidine derivatives. The protocols and insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this reagent, accelerating the discovery and development of new therapeutics. As with any synthetic procedure, the conditions outlined herein should be considered as robust starting points, with the understanding that optimization is a key component of achieving success for each unique substrate combination.

References

Application Notes and Protocols for the Functionalization of 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] As a fundamental component of nucleic acids, pyrimidines play a crucial role in biological processes, making their derivatives attractive candidates for therapeutic intervention.[3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of novel drugs for a wide range of diseases, including cancer, viral infections, and cardiovascular disorders.[4][5]

4-Bromo-N,N-dimethylpyrimidin-2-amine is a versatile building block for the synthesis of diverse libraries of bioactive molecules. The bromine atom at the 4-position serves as a versatile handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1] This guide provides a comprehensive overview of the key functionalization strategies for this important synthetic intermediate, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their drug discovery endeavors.

Core Functionalization Strategies: A Technical Overview

The primary avenues for modifying the 4-position of the this compound ring are through the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring, further influenced by the electron-donating 2-(dimethylamino) group, dictates the reactivity and optimal conditions for these transformations.

The main reactions covered in this guide are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

    • Stille Coupling (C-C bond formation)

  • Nucleophilic Aromatic Substitution (SNAr): (C-N, C-O, C-S bond formation)

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures under relatively mild conditions.[6] For this compound, these reactions provide a powerful means to introduce a wide array of substituents at the C4-position.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[2][7] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., from the XPhos or SPhos families) can enhance catalytic activity, particularly for less reactive aryl bromides.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Water is often necessary for the dissolution of the inorganic base and to facilitate the transmetalation step.

Experimental Workflow for Suzuki-Miyaura Coupling:

setup Reaction Setup (Substrate, Boronic Acid, Base, Catalyst in Flask) inert Inert Atmosphere (Evacuate and backfill with N₂ or Ar) setup->inert 1. solvent Solvent Addition (Degassed solvent/water mixture) inert->solvent 2. reaction Reaction (Heat to 80-100 °C, monitor by TLC/LC-MS) solvent->reaction 3. workup Workup (Cool, dilute, extract with organic solvent) reaction->workup 4. purify Purification (Dry, concentrate, column chromatography) workup->purify 5.

A typical workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:[2][7]

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-N,N-dimethylpyrimidin-2-amine.

Parameter Typical Range/Value Rationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice depends on substrate reactivity and desired reaction rate.
Solvent System Dioxane/H₂O, Toluene/H₂OAprotic organic solvent with water to dissolve the base.
Temperature 80-110 °CProvides thermal energy to overcome the activation barrier.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS for completion.

Table 1. Representative Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly valuable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as integral components of extended π-conjugated systems.

Causality Behind Experimental Choices:

  • Catalytic System: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used.

Catalytic Cycle for Sonogashira Coupling:

cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R-X) Pd_alkyne R-Pd(II)L₂-C≡CR' PdII->Pd_alkyne Transmetalation (from Copper Cycle) Pd_alkyne->Pd0 Reductive Elimination product R-C≡CR' Pd_alkyne->product CuX CuX Cu_alkyne Cu-C≡CR' Cu_alkyne->CuX Transmetalation to Pd Alkyne H-C≡CR' Alkyne->Cu_alkyne + CuX, Base Base Base BaseH Base-H⁺X⁻ Base->BaseH reactants Pyrimidine-Br + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Addition (Rate-determining) product Pyrimidine-Nu + Br⁻ meisenheimer->product Elimination

References

Application Note: Strategic Incorporation of 4-Bromo-N,N-dimethylpyrimidin-2-amine in the Synthesis of Advanced PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker connecting the protein of interest (POI) ligand and the E3 ligase ligand. This guide provides an in-depth analysis and detailed protocols for utilizing 4-Bromo-N,N-dimethylpyrimidin-2-amine as a strategic building block in PROTAC synthesis. We explore the rationale for incorporating a rigid pyrimidine scaffold into the linker, detailing how it can enhance metabolic stability, modulate physicochemical properties, and pre-organize the molecule to favor the formation of a productive ternary complex. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to design and synthesize next-generation PROTACs with improved pharmacological profiles.

Introduction: The Linker as a Critical Determinant of PROTAC Efficacy

PROTACs are designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] They consist of two distinct ligands joined by a chemical linker: one binds a target POI, and the other recruits an E3 ubiquitin ligase. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

While the two ligands provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition critically influence the PROTAC's overall performance, including:

  • Ternary Complex Stability: The linker's geometry dictates the relative orientation of the POI and E3 ligase, affecting the stability and cooperativity of the ternary complex.[1][]

  • Physicochemical Properties: Linker composition significantly impacts solubility, cell permeability, and metabolic stability—key determinants of a drug's pharmacokinetic profile.[5]

  • Synthetic Accessibility: The choice of linker dictates the synthetic route and complexity of the final molecule.[3]

Traditional flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, offer synthetic simplicity but can suffer from drawbacks like high conformational flexibility (leading to an entropic penalty upon binding) and potential metabolic liabilities.[1][5] Consequently, there is a growing trend towards incorporating rigid heterocyclic scaffolds to create more constrained and pharmacologically optimized linkers.[5][6]

Rationale for Pyrimidine Scaffolds in PROTAC Linkers

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[7] Its incorporation into a PROTAC linker, facilitated by building blocks like this compound, offers several distinct advantages:

  • Conformational Rigidity: Aromatic systems like pyrimidine introduce planarity and rigidity, which can help pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[1][6] This reduces the entropic cost of binding and can enhance degradation efficiency.

  • Improved Physicochemical Properties: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, which can improve aqueous solubility and modulate the topological polar surface area (TPSA) of the PROTAC, a critical parameter for cell permeability.[5]

  • Enhanced Metabolic Stability: Heterocyclic linkers can be more resistant to metabolic degradation compared to simple alkyl chains, potentially leading to improved pharmacokinetic profiles.[6]

  • Vectorial Control: The defined geometry of the pyrimidine ring provides specific exit vectors for linker attachment, allowing for precise control over the spatial arrangement of the POI and E3 ligase ligands.

This compound is an ideal reagent for this strategy. The bromine atom at the C4 position serves as a versatile handle for functionalization via cross-coupling reactions, while the dimethylamino group at C2 modulates the electronic properties of the ring.[8] The inherent reactivity difference between the positions on the pyrimidine ring (C4 > C2) allows for selective and directed synthesis.[7]

Synthetic Strategy and Workflow

The general strategy involves using the C4-bromo position of this compound as an anchor point for building out the linker. This is typically achieved through a palladium-catalyzed cross-coupling reaction, followed by standard coupling chemistries to attach the two ligands.

G cluster_0 Part 1: Linker Elongation cluster_1 Part 2: PROTAC Assembly A 4-Bromo-N,N- dimethylpyrimidin-2-amine C Pyrimidine-Linker Intermediate A->C Pd-Catalyzed Suzuki Coupling B Boronic Acid/Ester with Terminal Functional Group (e.g., -Boc-NH2, -COOEt) B->C E Intermediate-E3 Conjugate C->E Deprotection & Amide Coupling D E3 Ligase Ligand (e.g., Pomalidomide-NH2) D->E G Final PROTAC E->G Amide Coupling F POI Ligand (e.g., JQ1-COOH) F->G

Figure 1. General synthetic workflow for a pyrimidine-based PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidine-Linker Intermediate via Suzuki Coupling

Objective: To demonstrate the functionalization of this compound with a linker precursor bearing a protected amine.

Rationale: The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming C-C bonds. The choice of a palladium catalyst with a phosphine ligand (e.g., XPhos) is common for coupling heteroaryl halides.[9] Potassium carbonate is a suitable base for this transformation, and the reaction is performed in an inert solvent system to prevent catalyst degradation.

ParameterDescription
Reaction Suzuki-Miyaura Cross-Coupling
Reactants This compound (1.0 eq), 4-(Boc-aminomethyl)phenylboronic acid (1.2 eq)
Catalyst System Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq)
Base K₂CO₃ (3.0 eq)
Solvent 1,4-Dioxane / Water (4:1)
Temperature 90 °C
Expected Yield 70-85%

Step-by-Step Methodology:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), 4-(Boc-aminomethyl)phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst Pd₂(dba)₃ (0.05 eq) and the ligand XPhos (0.1 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (1,4-Dioxane and Water, 4:1) to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected pyrimidine-linker intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Final PROTAC Assembly via Sequential Deprotection and Amide Coupling

Objective: To complete the PROTAC synthesis by sequentially coupling the POI and E3 ligase ligands to the pyrimidine-linker intermediate.

Rationale: This protocol employs a standard two-step process. First, the Boc protecting group is removed under acidic conditions. Second, the resulting free amine is coupled to a carboxylic acid-functionalized POI ligand using HATU. HATU is a highly efficient peptide coupling agent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid amide bond formation.[10][11] The final step involves coupling to an E3 ligase ligand.

ParameterDescription
Reaction 1 Boc Deprotection
Reagents 1 Intermediate from Protocol 1, 4M HCl in Dioxane
Reaction 2 Amide Coupling
Reagents 2 Deprotected intermediate, POI-ligand-COOH, HATU, DIPEA
Solvent Anhydrous DMF
Purification Preparative Reverse-Phase HPLC
Expected Purity >95%

Step-by-Step Methodology:

  • Boc Deprotection: a. Dissolve the Boc-protected intermediate from Protocol 1 in a minimal amount of dichloromethane (DCM). b. Add 4M HCl in 1,4-dioxane (10 eq) and stir at room temperature for 2 hours. c. Monitor deprotection by LC-MS. d. Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting amine-hydrochloride salt is typically used directly in the next step without further purification.

  • Amide Coupling to POI Ligand: a. To a solution of the POI ligand bearing a carboxylic acid (e.g., a JQ1 derivative, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to pre-activate the acid. c. Add a solution of the deprotected amine-hydrochloride salt (1.1 eq) in anhydrous DMF. Add an additional equivalent of DIPEA to neutralize the hydrochloride salt. d. Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS.

  • Workup and Purification (Example for a final PROTAC): a. Once the coupling is complete, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. Purify the final PROTAC molecule by preparative reverse-phase HPLC. e. Lyophilize the pure fractions to obtain the final product as a solid. f. Confirm the identity, purity (>95%), and integrity of the final PROTAC using analytical HPLC, HRMS, ¹H NMR, and ¹³C NMR.

Mechanism of Action and Final Characterization

The ultimate goal of the synthesis is to produce a molecule capable of inducing the degradation of a target protein. The synthesized PROTAC functions by forming a ternary complex, which is the crucial step for inducing ubiquitination and subsequent degradation.

G cluster_1 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC Pyrimidine-Linker PROTAC POI->PROTAC Degradation Proteasomal Degradation POI->Degradation Poly-ubiquitination E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin (Ub) Ub->POI E1-E2-E3 Cascade

Figure 2. Mechanism of action for a PROTAC molecule.

Post-synthesis, the biological activity of the PROTAC must be validated. Standard assays include Western blotting to quantify the reduction in target protein levels and cell viability assays to assess cytotoxic effects.[12]

Troubleshooting and Advanced Insights

  • Low Cross-Coupling Yield: If the Suzuki reaction is inefficient, screen alternative palladium catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., SPhos), and bases (e.g., Cs₂CO₃). Ensure solvents are rigorously degassed to prevent catalyst poisoning.

  • Poor Solubility: If the final PROTAC exhibits poor aqueous solubility, consider replacing the phenyl ring in the linker with a more polar heterocyclic system or incorporating short PEG chains into the linker design.[5]

  • Alternative Coupling Chemistries: While amide bonds are common, they can sometimes impart suboptimal drug properties. Exploring other linkages such as esters, ethers, or alkanes can modulate the physicochemical properties and degradation efficacy of the final PROTAC.[13][14] This can be achieved by starting with different functional groups on the boronic acid precursor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced PROTACs. Its strategic incorporation allows for the creation of rigid, polar linkers that can confer superior pharmacological properties compared to those with simple flexible linkers. The defined reactivity of the C4-bromo position enables controlled, directional synthesis, providing chemists with a powerful tool to fine-tune the critical linker component. By following the detailed protocols and leveraging the insights provided in this guide, researchers can accelerate the design and development of potent and selective protein degraders for therapeutic applications.

References

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 2-Amino-4-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence is due to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets. This has led to the development of blockbuster drugs for a wide range of diseases, including various cancers and infectious agents.[1][2] The functionalization of the pyrimidine ring is therefore a critical step in the drug discovery process, allowing for the fine-tuning of a compound's pharmacological profile. The 2-amino-4-chloropyrimidine motif is a particularly valuable starting material, offering a reactive "handle" at the C4 position for the introduction of molecular diversity through various cross-coupling and nucleophilic substitution reactions.

Traditionally, the synthesis of these derivatives has been hampered by long reaction times, harsh conditions, and often modest yields. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[3][4] By utilizing microwave energy to rapidly and uniformly heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[5] This not only enhances efficiency but also frequently leads to cleaner reactions with higher yields and purities.[6] This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-amino-4-chloropyrimidine derivatives, offering detailed protocols and expert insights for researchers in drug development.

The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)

Microwave synthesis leverages the ability of polar molecules and ions in a reaction mixture to absorb microwave energy and convert it into heat.[7] This process, known as dielectric heating, is fundamentally different from conventional heating methods that rely on conduction and convection. The rapid, in-situ generation of heat within the reaction vessel leads to a number of significant advantages:

  • Rapid Heating: Microwave energy can raise the temperature of a reaction mixture to the desired setpoint in seconds, eliminating the long ramp times associated with oil baths or heating mantles.

  • Uniform Heating: The energy is delivered throughout the bulk of the sample, minimizing thermal gradients and the formation of hot spots, which can lead to decomposition of sensitive reagents and products.

  • Superheating: Solvents can be heated to temperatures well above their atmospheric boiling points in sealed microwave vials, allowing for reactions to be performed at significantly higher temperatures, thereby accelerating reaction rates according to the Arrhenius equation.

  • "Microwave Effects": While a topic of some debate, there is evidence to suggest that microwaves can have non-thermal effects that also contribute to rate enhancement, possibly through the stabilization of polar transition states.

These factors combine to make MAOS an indispensable tool for the rapid synthesis and optimization of compound libraries, a critical activity in modern drug discovery.[8]

Core Synthetic Strategies and Protocols

The reactivity of the chlorine atom at the C4 position of 2-amino-4-chloropyrimidine makes it an ideal site for modification. The following sections detail robust, microwave-assisted protocols for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

One of the most direct methods for introducing diversity is through the displacement of the C4-chloro substituent with various amines. This SNAr reaction is highly amenable to microwave acceleration.

Workflow for Microwave-Assisted SNAr:

sn_ar_workflow start Combine Reactants reagents 2-amino-4-chloropyrimidine, Substituted Amine, Base (e.g., TEA), Solvent (e.g., Propanol) start->reagents mw_reaction Microwave Irradiation (e.g., 120-140°C, 15-30 min) reagents->mw_reaction workup Aqueous Workup (e.g., NaHCO3) mw_reaction->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product 2,4-Diaminopyrimidine Derivative purification->product

Caption: General workflow for the microwave-assisted SNAr reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (1.0 mmol, 1.0 equiv).

  • Addition of Amine: Add the desired substituted amine (1.0-1.2 mmol, 1.0-1.2 equiv).

  • Solvent and Base: Add anhydrous propanol (3 mL) followed by triethylamine (TEA) (2.0 mmol, 2.0 equiv). The base is crucial to neutralize the HCl generated during the reaction.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture at 120-140°C for 15-30 minutes.[9][10] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine derivative.

ParameterRecommended ConditionRationale
Temperature 120-140°CProvides sufficient thermal energy to overcome the activation barrier for SNAr.
Time 15-30 minutesSignificantly reduced from conventional heating methods which can take several hours.
Solvent Propanol, Ethanol, DMFPolar solvents that absorb microwave energy efficiently and have high boiling points.
Base Triethylamine (TEA), DIPEAOrganic bases are often preferred for their solubility in organic solvents.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl groups at the C4 position. Microwave irradiation dramatically enhances the efficiency of this transformation.[11][12]

Workflow for Microwave-Assisted Suzuki-Miyaura Coupling:

suzuki_workflow start Combine Reactants (Inert Atmosphere) reagents 2-amino-4-chloropyrimidine, Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O) start->reagents mw_reaction Microwave Irradiation (e.g., 100-120°C, 10-20 min) reagents->mw_reaction workup Aqueous Workup mw_reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification extraction->purification product 2-Amino-4-arylpyrimidine Derivative purification->product

Caption: General workflow for the microwave-assisted Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:

  • Inert Atmosphere: To a microwave vial containing a stir bar, add 2-amino-4-chloropyrimidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%). The choice of catalyst and ligand is critical and may require optimization.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Vial Sealing and Purging: Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 5 minutes.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 100-120°C for 10-20 minutes.[13]

  • Work-up and Purification: Follow steps 6-9 as described in the SNAr protocol.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These are common and effective palladium catalysts for Suzuki couplings.
Base K₂CO₃, Cs₂CO₃An inorganic base is required for the transmetalation step of the catalytic cycle.
Solvent Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often optimal for Suzuki reactions.
Temperature 100-120°CFacilitates the catalytic cycle, particularly the reductive elimination step.
Time 10-20 minutesA significant reduction from the hours often required for conventional heating.
Protocol 3: Palladium-Catalyzed Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling allows for the introduction of terminal alkynes, which are versatile functional groups that can be further elaborated. This reaction benefits immensely from microwave heating, often proceeding without the need for a copper co-catalyst.[14]

Detailed Step-by-Step Protocol:

  • Inert Atmosphere: In a microwave vial, combine 2-amino-4-chloropyrimidine (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

  • Base and Solvent: Add a suitable base, typically an amine like triethylamine or diisopropylamine (3.0 mmol, 3.0 equiv), which can also serve as the solvent.

  • Copper Co-catalyst (Optional): For less reactive substrates, a copper(I) co-catalyst like CuI (0.05 mmol, 5 mol%) can be added. However, microwave conditions often render this unnecessary.

  • Vial Sealing and Purging: Seal the vial and purge with an inert gas.

  • Microwave Irradiation: Irradiate at 100-150°C for 15-30 minutes.[15]

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate and purify by column chromatography.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction, decomposition of starting materials or product.Increase temperature, time, or catalyst loading. Ensure an inert atmosphere for cross-coupling reactions.
Side Product Formation Non-selective reaction, decomposition.Lower the reaction temperature. Screen different catalysts, ligands, bases, and solvents.
No Reaction Deactivated substrate, inactive catalyst.For cross-coupling, ensure the catalyst is active. For SNAr, a stronger base or higher temperature may be needed.

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a paradigm shift for the functionalization of heterocyclic cores like 2-amino-4-chloropyrimidine. The protocols outlined in this application note demonstrate the power of MAOS to dramatically reduce reaction times, improve yields, and facilitate the rapid generation of diverse compound libraries.[4] By embracing this technology, researchers and drug development professionals can significantly accelerate the discovery and optimization of novel therapeutic agents.

References

Application Notes and Protocols: One-Pot Synthesis of 4-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopyrimidines are pivotal intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds.[1] Traditional multi-step methods for their synthesis can be time-consuming and inefficient. This document details a robust and efficient one-pot synthesis of 4-bromopyrimidines, offering a streamlined alternative for drug discovery and development programs. The protocols provided herein are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of 4-Bromopyrimidines in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic motif found in numerous pharmaceuticals and natural products. The introduction of a bromine atom at the 4-position significantly enhances the synthetic utility of the pyrimidine ring. The carbon-bromine bond serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse substituents.[2] This versatility makes 4-bromopyrimidines and their derivatives crucial building blocks in the construction of compound libraries for high-throughput screening and lead optimization.[3] Their application spans a range of therapeutic areas, including the development of agents for central nervous system (CNS) disorders and antiviral therapies.[2][3]

Strategic Approach: One-Pot Synthesis from Hydroxypyrimidines

The conversion of readily available hydroxypyrimidines (or their tautomeric pyrimidone forms) to 4-bromopyrimidines is a common and effective strategy. Traditional methods often involve the use of harsh brominating agents like phosphorus pentabromide (PBr₅) or phosphorus oxybromide (POBr₃) in multi-step procedures.[1][4] The one-pot protocol detailed below leverages the in-situ generation of a potent brominating species, simplifying the reaction setup and workup, thereby improving overall efficiency.

Mechanistic Rationale

The core of this one-pot synthesis lies in the activation of the hydroxyl group of the pyrimidine, followed by nucleophilic substitution with a bromide ion. A common and effective method for this transformation is the Vilsmeier-Haack reaction, which typically uses a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent.[5][6][7][8] This electrophilic species activates the pyrimidine ring for subsequent reactions.

For bromination, a similar principle can be applied using phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).[4][9] The reaction of a hydroxypyrimidine with POBr₃, for instance, leads to the formation of a phosphate ester intermediate. This intermediate is an excellent leaving group, facilitating the subsequent attack by a bromide ion to yield the desired 4-bromopyrimidine.

Visualizing the Synthetic Workflow

G cluster_reagents Starting Materials & Reagents cluster_process One-Pot Reaction cluster_output Product SM Hydroxypyrimidine Mix Mixing & Heating SM->Mix Reagent Brominating Agent (e.g., POBr₃) Reagent->Mix Solvent Solvent (e.g., Dioxane) Solvent->Mix Workup Aqueous Workup Mix->Workup Reaction Completion Purify Purification (Crystallization/Chromatography) Workup->Purify Product 4-Bromopyrimidine Purify->Product

Figure 1. Generalized workflow for the one-pot synthesis of 4-bromopyrimidines.

Detailed Experimental Protocol: One-Pot Synthesis of 4-Bromopyrimidines

This protocol provides a general method for the synthesis of 4-bromopyrimidines from their corresponding hydroxypyrimidine precursors using phosphorus oxybromide.

Materials:

  • Substituted hydroxypyrimidine (1.0 eq)

  • Phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • n-Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted hydroxypyrimidine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane to the flask. Stir the suspension and then carefully add phosphorus oxybromide (2.0 - 3.0 eq) portion-wise. Caution: The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., n-hexane) or by column chromatography on silica gel to afford the pure 4-bromopyrimidine.[1]

Key Experimental Considerations and Causality

  • Choice of Brominating Agent: While PBr₃ and POBr₃ are both effective, POBr₃ is often preferred as it is a solid and can be easier to handle than the fuming liquid PBr₃.[4] The amount of brominating agent may need to be optimized depending on the reactivity of the specific hydroxypyrimidine substrate.

  • Solvent Selection: Anhydrous 1,4-dioxane is a suitable solvent as it is relatively inert and has a boiling point appropriate for the reaction temperature.[1] Other high-boiling point aprotic solvents can also be considered.

  • Reaction Time and Temperature: The reaction time and temperature are critical parameters that should be optimized for each substrate to ensure complete conversion while minimizing the formation of byproducts.

  • Workup Procedure: The quenching of the reaction with ice is highly exothermic and should be performed with caution in a well-ventilated fume hood. Thorough neutralization is crucial to ensure efficient extraction of the product into the organic phase.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes typical results for the one-pot synthesis of various 4-bromopyrimidines, demonstrating the versatility of the method.

EntryHydroxypyrimidine PrecursorProductYield (%)
14-Hydroxypyrimidine4-Bromopyrimidine75-85
22-Amino-4-hydroxypyrimidine2-Amino-4-bromopyrimidine70-80
34-Hydroxy-2-methylpyrimidine4-Bromo-2-methylpyrimidine80-90
44-Hydroxy-6-methylpyrimidine4-Bromo-6-methylpyrimidine78-88

Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and scale.

Conclusion

The one-pot synthesis of 4-bromopyrimidines from hydroxypyrimidines offers a significant improvement in efficiency and simplicity over traditional multi-step methods.[1] This approach is highly valuable for researchers in drug discovery and development, enabling the rapid and cost-effective production of these key synthetic intermediates. The detailed protocol and mechanistic insights provided in this application note are intended to facilitate the adoption of this powerful synthetic strategy.

References

Troubleshooting & Optimization

common side products in reactions with 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use in chemical synthesis. As a versatile heterocyclic building block, its reactivity is key to its utility, but can also lead to the formation of predictable side products.[1] This document provides in-depth, field-proven insights into identifying, troubleshooting, and minimizing these impurities in a practical question-and-answer format.

FAQ 1: Why am I observing a significant amount of the debrominated side product, N,N-dimethylpyrimidin-2-amine, in my cross-coupling reaction?

This is one of the most frequently encountered issues, particularly in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Plausible Causes & Mechanisms:

The formation of the hydrodehalogenated (debrominated) product typically arises from two main pathways:

  • Protonolysis: In Suzuki couplings, residual water or protic impurities can protonate the organoboron reagent or the palladium intermediate, leading to the formation of the debrominated pyrimidine.

  • β-Hydride Elimination: In Buchwald-Hartwig aminations, an unproductive side reaction can compete with the desired reductive elimination.[2] If the amine coupling partner has a β-hydrogen, the palladium-amide intermediate can undergo β-hydride elimination, yielding the debrominated arene and an imine.[2]

  • Catalyst-Mediated Reduction: In some cases, solvents (like DMF in the presence of a base) or additives can act as hydride sources, leading to a metal-catalyzed reduction of the C-Br bond.[3]

Troubleshooting Strategies:

  • Ensure Anhydrous & Inert Conditions: This is the most critical first step. Thoroughly dry all glassware, use anhydrous solvents, and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[4][5] Evacuating and backfilling the reaction vessel multiple times is highly recommended.[4]

  • Choice of Base and Solvent:

    • For Suzuki couplings, consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃, which are less hygroscopic and can minimize protonolysis.[6][7]

    • For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[8]

  • Ligand Selection (Buchwald-Hartwig): The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are designed to promote the final C-N reductive elimination step, making it faster than the competing β-hydride elimination.[9] If you are seeing significant debromination, switching to a more sterically hindered ligand can often solve the problem.

  • Temperature Control: Running the reaction at the lowest effective temperature can often disfavor side reactions, which may have higher activation energies than the desired transformation.

Analytical Confirmation:

The debrominated product, N,N-dimethylpyrimidin-2-amine, will have a distinct mass in GC-MS or LC-MS analysis (M = 123.17 g/mol ) compared to the starting material (M = 202.05 g/mol ).[10] ¹H NMR will show the absence of the characteristic downfield shift for the proton adjacent to the bromine and the appearance of a new aromatic proton signal.

FAQ 2: My reaction has stalled, and I am isolating the hydrolyzed product, 4-hydroxy-N,N-dimethylpyrimidin-2-amine. What went wrong?

The C4-bromo substituent on the pyrimidine ring is susceptible to nucleophilic attack, and under certain conditions, hydrolysis can become a competitive pathway.[3]

Plausible Causes & Mechanisms:

The pyrimidine ring is an electron-deficient system, which activates the C4 position for nucleophilic aromatic substitution (SₙAr).[11][12]

  • Presence of Water: The most common cause is the presence of water in the reaction mixture, especially when paired with a strong base. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the C4 position and displacing the bromide.

  • Strongly Basic Conditions: Certain strong bases, particularly in protic solvents or in the presence of trace water, can promote hydrolysis. For instance, using NaOH or KOH in a solvent like wet ethanol can lead to significant formation of the 4-hydroxy derivative.

Troubleshooting Strategies:

  • Strict Moisture Control: As with debromination, rigorously dry all reagents, solvents, and glassware. Use of a Schlenk line or glovebox is ideal.[4]

  • Base Selection: Employ non-hydroxide bases. For Suzuki couplings, K₂CO₃ or K₃PO₄ are excellent choices.[5] For other nucleophilic substitutions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used under anhydrous conditions.

  • Solvent Choice: Use aprotic solvents such as 1,4-dioxane, toluene, or DMF that have been properly dried and degassed.[6][7]

Workflow for Minimizing Hydrolysis

G cluster_outcome Desired Outcome Dry_Glassware Oven-Dry Glassware Anhydrous_Solvent Use Anhydrous Solvent (e.g., Dioxane, Toluene) Dry_Glassware->Anhydrous_Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2 Purge) Anhydrous_Solvent->Inert_Atmosphere Reagents Add Substrate & Reagents Inert_Atmosphere->Reagents Base Select Non-Hydroxide Base (e.g., K3PO4, Cs2CO3) Reagents->Base Temp Maintain Optimal Temp. Base->Temp Monitor Monitor via TLC/LC-MS Temp->Monitor Product High Yield of Desired Product Monitor->Product Side_Product Minimal Hydrolysis Side Product Monitor->Side_Product

Caption: Workflow for minimizing hydrolysis side products.

FAQ 3: I am attempting a Suzuki coupling and observing a significant amount of a high molecular weight impurity. Could this be a homocoupled product?

Yes, this is a strong possibility. Homocoupling of the boronic acid reagent is a well-known side reaction in Suzuki couplings, leading to the formation of a biaryl species derived from your coupling partner.

Plausible Causes & Mechanisms:

  • Oxidative Homocoupling: This is often promoted by the presence of oxygen. The palladium catalyst can mediate the coupling of two boronic acid molecules.

  • Base-Induced Decomposition: Some boronic acids can be unstable in the presence of strong bases and high temperatures, leading to side reactions including homocoupling.

Troubleshooting Strategies:

  • Thorough Degassing: Before heating, ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by using a freeze-pump-thaw technique.[5]

  • Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the boronic acid.[5] Using a large excess can drive the homocoupling pathway.

  • Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. If this is a persistent issue, screening different catalyst systems, such as using a pre-catalyst or a different phosphine ligand, may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of boronic acid decomposition and subsequent homocoupling.

Troubleshooting Summary Table

Observed Side ProductCommon Reaction TypePrimary Cause(s)Key Troubleshooting Strategy
N,N-dimethylpyrimidin-2-amine (Debrominated)Suzuki, Buchwald-HartwigProtic impurities, β-Hydride eliminationEnsure strict anhydrous/inert conditions; use bulky ligands for amination.
4-hydroxy-N,N-dimethylpyrimidin-2-amine (Hydrolyzed)Any, especially with basePresence of water/hydroxideUse anhydrous solvents and non-hydroxide bases (e.g., K₃PO₄).
Biaryl from Boronic Acid (Homocoupled)SuzukiOxygen, boronic acid decompositionThoroughly degas the reaction mixture; optimize stoichiometry.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid and is designed to minimize common side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[4]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[5]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[4][6]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[4][6]

  • Inert gas (Argon or high-purity Nitrogen)

  • Oven-dried Schlenk flask and magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[4]

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[4]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of starting material and the formation of product and any potential side products.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Reaction Scheme and Side Products

G Start This compound + R-B(OH)2 center Start->center Pd Catalyst, Base Solvent, Heat Desired Desired Product (4-Aryl-N,N-dimethylpyrimidin-2-amine) Debrom Side Product 1 (Debromination) Hydrolysis Side Product 2 (Hydrolysis) Homocoupling Side Product 3 (R-R Homocoupling) center->Desired center->Debrom center->Hydrolysis center->Homocoupling

Caption: Common reaction pathways for this compound.

References

Technical Support Center: Optimizing Reaction Yield for 4-Bromo-N,N-dimethylpyrimidin-2-amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions with 4-Bromo-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance your experimental success. The unique electronic properties of the pyrimidine core, influenced by the electron-donating dimethylamino group at the 2-position, present specific challenges and opportunities in palladium-catalyzed C-C and C-N bond formation. This resource will equip you with the knowledge to navigate these intricacies and achieve optimal reaction yields.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. The pyrimidine ring is inherently electron-deficient, which generally facilitates the oxidative addition of the palladium catalyst to the C-Br bond. However, the presence of two nitrogen atoms can lead to catalyst inhibition through coordination. The N,N-dimethylamino group at the 2-position is a strong electron-donating group, which can influence the electron density of the pyrimidine ring and potentially affect the rate of key steps in the catalytic cycle.

Troubleshooting Guide: Low to No Product Yield

One of the most common challenges encountered is a low or complete lack of product formation. This section provides a systematic approach to diagnosing and resolving this issue for two of the most frequently employed reactions: Suzuki-Miyaura and Buchwald-Hartwig couplings.

dot

Caption: A systematic workflow for troubleshooting low or no product yield.

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing. What should I investigate first?

A1: Failure in Suzuki-Miyaura couplings with this substrate often points to issues with the catalyst system or reaction conditions. Here’s a prioritized troubleshooting guide:

  • Catalyst Inhibition and Activity: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2] The N,N-dimethylamino group can also potentially interact with the metal center.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center from inhibitory coordination by the pyrimidine nitrogens and promote the desired catalytic cycle.[2] If using a Pd(II) source like Pd(OAc)₂, ensure that it is efficiently reduced to the active Pd(0) species in situ. The use of a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be beneficial.

  • Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base may not be effective in activating the boronic acid.

    • Solution: For challenging couplings involving heteroaryl halides, stronger inorganic bases are often required. Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Solvent System and Temperature: The solubility of all reagents and the thermal stability of the catalyst are paramount.

    • Solution: A common and often effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[3] The water is often necessary to facilitate the dissolution of the inorganic base and to promote the transmetalation step. If solubility remains an issue, consider polar aprotic solvents like DMF or DMSO, but be mindful that these can sometimes lead to catalyst decomposition at higher temperatures. Increasing the reaction temperature, often in the range of 80-120 °C, can help drive sluggish reactions to completion.

Q2: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm only recovering starting material. What are the likely causes?

A2: Low conversion in Buchwald-Hartwig aminations of this substrate is a common hurdle. The key parameters to scrutinize are the ligand, base, and potential for side reactions.

  • Ligand Choice is Critical: The success of C-N bond formation with heteroaryl halides is highly dependent on the ligand.

    • Solution: Sterically hindered biarylphosphine ligands are generally the most effective. Xantphos is a good starting point for many C-N couplings involving pyrimidines.[4] Other highly effective ligands to consider include BrettPhos, RuPhos, and tBuXPhos. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base Strength and Type: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for Buchwald-Hartwig reactions.[4] Other strong bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be effective. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not suitable for this transformation unless the amine is particularly acidic.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: A typical temperature range for Buchwald-Hartwig aminations is 80-110 °C. If you are running the reaction at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.

Side Reactions and How to Mitigate Them

Even when the desired reaction proceeds, the final yield can be compromised by the formation of side products. Understanding and addressing these competing pathways is crucial for optimization.

dot

Caption: Common side reactions in the coupling of this compound.

Q3: I am observing a significant amount of the debrominated product (N,N-dimethylpyrimidin-2-amine) in my reaction mixture. How can I prevent this?

A3: Hydrodehalogenation (or debromination) is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient heteroaryl halides.[1][5]

  • Mechanism of Hydrodehalogenation: This side reaction is often mediated by palladium-hydride species, which can arise from various sources in the reaction mixture, including the solvent, base, or even the phosphine ligand. These palladium-hydride species can then reductively cleave the C-Br bond.

  • Mitigation Strategies:

    • Optimize the Base: The choice of base can have a significant impact. While strong bases are often necessary, some can promote the formation of palladium-hydrides. If hydrodehalogenation is a major issue with a strong base like NaOtBu, consider screening other bases like K₃PO₄ or Cs₂CO₃, which may be less prone to this side reaction.

    • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. Water can be a source of protons that contribute to hydrodehalogenation.

    • Ligand Selection: The electronic properties of the ligand can influence the relative rates of the desired coupling versus hydrodehalogenation. Experimenting with different electron-rich and bulky ligands can sometimes suppress this side reaction.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize hydrodehalogenation.

Q4: In my Suzuki coupling, I see a lot of the homocoupled product of my boronic acid. What causes this and how can I avoid it?

A4: The homocoupling of boronic acids to form symmetrical biaryls is a well-known side reaction in Suzuki couplings.

  • Causes of Homocoupling: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II). The Pd(II) species can then mediate the homocoupling of the boronic acid.

  • Prevention of Homocoupling:

    • Rigorous Degassing: It is crucial to thoroughly degas all solvents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. This can be achieved by sparging the solvent with an inert gas or by using the freeze-pump-thaw technique.

    • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to using a Pd(II) source that needs to be reduced in situ.

    • Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help to ensure that the cross-coupling reaction is favored over homocoupling.

Frequently Asked Questions (FAQs)

Q5: What is the best general-purpose catalyst and ligand combination to start with for Suzuki coupling of this compound?

A5: A good starting point for the Suzuki coupling of this substrate would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. A pre-formed catalyst like SPhos Pd G3 can also be an excellent choice for ensuring the generation of the active catalytic species.

Q6: Can I use other cross-coupling reactions besides Suzuki and Buchwald-Hartwig with this substrate?

A6: Yes, other cross-coupling reactions can be employed, although they may require more specific optimization.

  • Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira coupling with terminal alkynes is a viable option.[6] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine).

  • Heck Coupling: To introduce vinyl groups, the Heck coupling with alkenes can be used.[4] This reaction is typically catalyzed by a palladium source and requires a base.

  • Stille Coupling: The Stille coupling with organostannanes is another powerful C-C bond-forming reaction.[7] However, the toxicity of the tin reagents is a significant drawback.

  • Kumada Coupling: The Kumada coupling utilizes Grignard reagents as the nucleophile.[3][8] The high reactivity of Grignard reagents often leads to lower functional group tolerance.

Q7: Is hydrolysis of the C-Br bond a concern under typical coupling conditions?

A7: While less common than hydrodehalogenation, hydrolysis of the C-Br bond to form the corresponding 4-hydroxypyrimidine derivative can occur, especially at high temperatures in the presence of a strong base and water. If you observe a product with a mass corresponding to the hydroxylated species, consider lowering the reaction temperature or using a less aqueous solvent system.

Experimental Protocols

The following are generalized protocols that serve as a starting point for your experiments. Optimization of specific parameters will likely be necessary for your particular coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium pre-catalyst (e.g., Xantphos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the vial.

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound.

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O (4:1)100
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene100
BrettPhos Pd G3 (2)-LHMDS (1.5)Dioxane100

References

stability and degradation of 4-Bromo-N,N-dimethylpyrimidin-2-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the use of this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway of concern for this compound is dehalogenation , specifically hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1][2][3] This can be a significant side reaction, particularly under reductive conditions or as a competing pathway in metal-catalyzed cross-coupling reactions. The C-Br bond on the electron-deficient pyrimidine ring is susceptible to cleavage.[2] Another potential, though less commonly reported, degradation route is hydrolysis of the C-Br bond under harsh aqueous basic or acidic conditions, which would lead to the corresponding hydroxylated pyrimidine.

Q2: How should I properly store this compound to ensure its stability?

A2: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[4] The compound is a solid at room temperature. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to minimize potential reactions with atmospheric components.

Q3: I am observing a significant amount of the debrominated side product in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate this?

A3: The formation of the debrominated product, N,N-dimethylpyrimidin-2-amine, is a known side reaction in Suzuki-Miyaura couplings involving heteroaryl halides.[5] This typically arises from a competing proto-dehalogenation pathway. The likely causes include:

  • Presence of a proton source: Water or alcohols in the reaction mixture can act as proton donors.

  • Reaction temperature: Higher temperatures can favor the dehalogenation pathway.

  • Choice of base and solvent: Certain base and solvent combinations can promote this side reaction.

  • Catalyst system: The choice of palladium catalyst and ligand can influence the relative rates of cross-coupling versus dehalogenation.

To mitigate this, consider the following troubleshooting steps:

  • Ensure anhydrous conditions: Use anhydrous and degassed solvents and reagents.

  • Optimize reaction temperature: Screen lower temperatures to disfavor the dehalogenation pathway.

  • Careful selection of base: A less nucleophilic base might be beneficial.

  • Ligand screening: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling.

Q4: Can I use this compound in a Buchwald-Hartwig amination reaction? What are the potential challenges?

A4: Yes, this compound is a suitable substrate for Buchwald-Hartwig amination.[6][7] However, challenges can arise. The electron-deficient nature of the pyrimidine ring makes the C-Br bond reactive. Potential issues include:

  • Competitive dehalogenation: Similar to Suzuki couplings, hydrodehalogenation can be a competing side reaction.[8]

  • Catalyst inhibition: The pyrimidine nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9] The use of specialized ligands, such as Xantphos or sterically hindered biaryl phosphine ligands, can help to overcome this.[7][10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low to no conversion of starting material 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Inappropriate base or solvent. 4. Catalyst inhibition by the substrate.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure all reagents and solvents are dry and degassed. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene).[11] 4. Switch to a more robust ligand system (e.g., XPhos, RuPhos).[10]
Formation of significant debrominated byproduct 1. Presence of protic impurities (water, alcohols). 2. High reaction temperature. 3. Hydrogen gas source (e.g., from certain bases or side reactions).1. Use anhydrous solvents and reagents. Consider adding a drying agent if compatible. 2. Perform a temperature screen, starting at a lower temperature. 3. If using catalytic hydrogenation conditions, this is an expected product.[3] For cross-coupling, ensure reagents are pure.
Multiple unidentified byproducts 1. Thermal degradation of starting material or product. 2. Reaction with solvent. 3. Complex side reactions involving the catalyst.1. Lower the reaction temperature. 2. Choose a more inert solvent. 3. Screen different palladium sources and ligands.
Difficulty in purifying the final product 1. Similar polarity of the product and starting material/byproducts.1. Optimize the reaction to drive it to completion. 2. Explore different chromatography conditions (e.g., different solvent systems, use of a different stationary phase). 3. Consider crystallization as a purification method.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]

  • Base (e.g., K₃PO₄, 2.0 equiv)[11]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)[11]

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing Degradation & Reaction Pathways

Diagram 1: Key Degradation and Reaction Pathways

cluster_main This compound cluster_reactions Reaction Pathways cluster_degradation Degradation Pathways start This compound suzuki Suzuki Coupling Product start->suzuki  [Pd], Base, ArB(OH)₂ buchwald Buchwald-Hartwig Product start->buchwald  [Pd], Base, R₂NH dehalogenation Debrominated Product (N,N-dimethylpyrimidin-2-amine) start->dehalogenation  Reductive Conditions / Side Reaction hydrolysis Hydrolysis Product (4-hydroxy-N,N-dimethylpyrimidin-2-amine) start->hydrolysis  Harsh Aqueous Acid/Base

Caption: Key reaction and degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling

start Low Yield Observed check_sm Analyze Crude Reaction: Starting Material Remaining? start->check_sm check_dehalogenation Analyze Crude Reaction: Debrominated Product Observed? check_sm->check_dehalogenation No inactive_catalyst Troubleshoot Reaction Conditions: - Use fresh catalyst/pre-catalyst - Ensure anhydrous/degassed conditions - Screen base/solvent/temperature check_sm->inactive_catalyst Yes optimize_dehalogenation Optimize to Minimize Dehalogenation: - Lower reaction temperature - Ensure strictly anhydrous conditions - Screen ligands (e.g., bulky, electron-rich) check_dehalogenation->optimize_dehalogenation Yes other_byproducts Other Byproducts Observed? check_dehalogenation->other_byproducts No success Improved Yield inactive_catalyst->success optimize_dehalogenation->success analyze_byproducts Characterize Byproducts (MS, NMR) to identify degradation pathway other_byproducts->analyze_byproducts

Caption: A decision-making workflow for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling with Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern synthesis, its application to electron-deficient N-heterocycles like pyrimidines can be challenging.[1][2] Brominated pyrimidines, in particular, present a unique set of obstacles, from catalyst inhibition to competing side reactions.

This guide is structured to provide direct, actionable advice based on mechanistic principles and field-proven solutions. We will move from diagnosing acute reaction failures to answering frequently asked questions that can help you design more robust and successful experiments from the outset.

The Suzuki-Miyaura Catalytic Cycle: Points of Failure

Understanding the catalytic cycle is paramount to effective troubleshooting. The following diagram illustrates the key steps and highlights where common problems arise when using brominated pyrimidine substrates.

Suzuki_Cycle cluster_failures Common Failure Modes with Brominated Pyrimidines Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-Br) Inhibition Catalyst Inhibition (N-coordination) Pd0->Inhibition Pyrimidine N binds to Pd(0) TM_Complex Ar-Pd(II)(Ar')L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) Dehalogenation Dehalogenation (Hydrodehalogenation) OA_Complex->Dehalogenation Reaction with H-source (Solvent, Base, H₂O) Product Ar-Ar' (Desired Product) TM_Complex->Product Reductive Elimination Protodeboronation Protodeboronation (Boronic Acid Decomposition) TM_Complex->Protodeboronation Boronic acid reacts with proton source Homocoupling Homocoupling (Ar'-Ar') TM_Complex->Homocoupling O₂ or Pd(II) mediated Product->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

Troubleshooting Guide

This section addresses specific, observable problems in your reaction.

Question: My reaction shows no conversion. My starting materials are recovered unchanged. What's going wrong?

Answer: This is one of the most common issues and almost always points to a problem with the catalyst's activity or the inherent reactivity of your specific substrates.

Potential Cause 1: Inactive Catalyst The catalytically active species is a Pd(0) complex.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) to enter the catalytic cycle. Failure in this reduction step means the reaction never starts. Furthermore, the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, acting as a catalyst poison and preventing oxidative addition.[1] This is particularly problematic for 2-substituted pyrimidines.[1][4]

  • Recommended Action:

    • Switch to a Pd(0) Precatalyst: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[3][5] Pd₂(dba)₃ is often preferred as the dba ligands are weakly bound, allowing your chosen phosphine ligand to coordinate more easily.

    • Use Electron-Rich, Bulky Ligands: These ligands are essential for Suzuki couplings of heteroaryl halides.[6] They accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps.[6] Ligands like SPhos, XPhos, RuPhos, or P(t-Bu)₃ are excellent choices.[1] They also create a sterically hindered environment around the palladium, which can discourage inhibitory coordination from the pyrimidine nitrogen.

Potential Cause 2: Poor Substrate Reactivity While brominated pyrimidines are electron-deficient, which should facilitate oxidative addition, steric hindrance or unfavorable electronic effects from other substituents can slow this step considerably.[6]

  • Recommended Action:

    • Increase Temperature: If your reaction is running at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C (solvent permitting) can often overcome the activation barrier.

    • Change Solvent: A switch from a less polar solvent like toluene to a more polar, coordinating solvent like dioxane or DMF can sometimes improve catalyst stability and reaction rates.

Question: My main product is the dehalogenated pyrimidine. Why am I removing the bromine instead of coupling?

Answer: This side reaction, known as hydrodehalogenation, is a well-documented issue in cross-coupling chemistry, especially with heteroaromatic halides.[3][7][8]

Causality: The dehalogenation process competes directly with the desired catalytic cycle. After the initial oxidative addition of the bromopyrimidine to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the mixture instead of the boronic acid.[3] This is followed by reductive elimination to yield the dehalogenated pyrimidine and H-Pd-Br, which then regenerates the Pd(0) catalyst. Common hydride sources include water, alcohols (solvents like isopropanol), or even certain bases and their decomposition products.

  • Recommended Actions:

    • Scrutinize Your Solvent and Base: If using an alcohol-based solvent, switch to an aprotic solvent like dioxane, toluene, or DMF. Ensure your base is as dry as possible. Using a weaker base like K₂CO₃ instead of K₃PO₄ can sometimes mitigate the issue, although this may also slow the desired reaction.

    • Employ a More Efficient Catalyst System: A more active catalyst can accelerate the desired transmetalation and reductive elimination steps, allowing them to outcompete the dehalogenation pathway. Using a high-performance ligand like XPhos in conjunction with a catalyst like XPhosPdG2 has been shown to suppress debromination in pyrazolo[1,5-a]pyrimidine systems.[2]

Question: I see significant amounts of homocoupled boronic acid (Ar'-Ar') and protodeboronated arene (Ar'-H). What causes this?

Answer: These two side reactions point to issues with the stability and reactivity of your boronic acid partner under the reaction conditions.

Causality (Protodeboronation): Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[9] This is a major decomposition pathway, particularly in aqueous, basic conditions required for the Suzuki reaction.[5][9] Electron-deficient heteroaryl boronic acids are especially susceptible.

  • Recommended Actions:

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[3][10][11] They act as a "slow-release" source of the active boron species in the reaction.[9]

    • Minimize Water and Reaction Time: Use the minimum amount of water necessary to dissolve the base (e.g., a 10:1 or 5:1 ratio of organic solvent to water). Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the harsh conditions.

    • Use a Milder Base: If possible, switch to a milder base like KF, which can activate the boronic acid without drastically increasing the rate of protodeboronation.[12]

Causality (Homocoupling): The homocoupling of two boronic acid molecules is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[3] If your reaction mixture is not properly degassed, or if your Pd(II) precatalyst is not efficiently reduced to Pd(0), homocoupling can become a significant side reaction.

  • Recommended Actions:

    • Ensure Rigorous Inert Conditions: This is non-negotiable. Degas your solvent thoroughly (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ minimizes the initial concentration of Pd(II), thereby reducing the opportunity for homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for coupling with brominated pyrimidines?

There is no single "magic bullet," but a highly effective starting point for challenging heteroaryl couplings is a combination of a Pd(0) source (or a modern pre-catalyst) and a sterically hindered, electron-rich biarylphosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or G2/G3/G4 Buchwald PrecatalystsPd₂(dba)₃ is a reliable Pd(0) source.[3] The precatalysts are air-stable and form the active L-Pd(0) species efficiently and reproducibly.
Ligand XPhos, SPhos, or RuPhosThese bulky, electron-rich ligands promote the difficult oxidative addition and reductive elimination steps, increase catalyst stability, and are well-documented for heteroaryl couplings.[1]
Base K₃PO₄ or Cs₂CO₃These are strong, non-nucleophilic bases effective at promoting the formation of the active boronate species.[5][13]
Solvent 1,4-Dioxane or Toluene/H₂O (e.g., 10:1)Dioxane is an excellent general solvent.[5] A biphasic system with water is often necessary to dissolve the inorganic base.[3]
Temperature 90 - 110 °CProvides sufficient thermal energy to overcome activation barriers without promoting excessive decomposition.
Q2: How do I choose the right base, and how much should I use?

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which then transfers its organic group to the palladium center.[12][14]

  • Strength: For electron-deficient pyrimidines, a relatively strong inorganic base is usually required. K₃PO₄ and Cs₂CO₃ are excellent first choices. K₂CO₃ is slightly milder, while bases like Na₂CO₃ or organic amines are often not strong enough for these challenging substrates.

  • Equivalents: Typically, 2 to 3 equivalents of the base relative to the limiting reagent are used. This ensures complete formation of the boronate and neutralizes the acid generated during the cycle.

  • Solubility: The poor solubility of inorganic bases in organic solvents is a common issue. Using a finely powdered base, vigorous stirring, and adding a small amount of water (if compatible with your substrate) are critical for reproducibility.[6]

Q3: My brominated pyrimidine has other functional groups. How do I avoid side reactions?

The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[5] However, certain groups require consideration:

  • Esters/Amides: Strong bases like K₃PO₄ at high temperatures can cause hydrolysis. If this is observed, consider using a milder base like KF or K₂CO₃ and running the reaction at a lower temperature for a longer time.[6]

  • Free N-H groups (e.g., aminopyrimidines): These can be problematic. The N-H proton is acidic and can be deprotonated by the base. The resulting anion can coordinate to the palladium. It is often advisable to protect these groups (e.g., as a Boc-carbamate) before the coupling reaction.[7]

  • Other Halogens: The relative reactivity for oxidative addition is generally I > Br > Cl.[15] If your molecule contains both a bromine and a chlorine atom, the Suzuki reaction will typically occur selectively at the C-Br bond.

General Protocol for a Screening Reaction

This detailed methodology provides a robust starting point for optimizing your reaction. Always run a new reaction on a small scale (e.g., 0.1 - 0.2 mmol) first.

  • Preparation:

    • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the brominated pyrimidine (1.0 equiv), the boronic acid or ester (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd).

  • Inerting the Atmosphere:

    • Seal the vessel with a rubber septum or screw cap.

    • Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Through the septum, add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. If using a biphasic system, add the degassed water at this stage.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the intended duration (e.g., 2-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

    • Once complete, allow the reaction to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite® to remove the palladium black and inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Improving Regioselectivity in Dihalopyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of dihalopyrimidine cross-coupling reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, making its selective functionalization a critical task.[1][2] However, achieving the desired regioselectivity in the presence of multiple reactive halogen sites can be a significant experimental hurdle.[3][4]

This guide is structured to provide not just protocols, but a deeper understanding of the factors governing regioselectivity. We will explore common challenges, offer data-driven solutions, and explain the mechanistic rationale behind these strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

Here, we address the foundational questions that underpin successful regioselective cross-coupling of dihalopyrimidines.

Question 1: Why does my cross-coupling reaction on a 2,4-dihalopyrimidine preferentially occur at the C4 position?

Answer: The generally observed preference for C4 functionalization in palladium-catalyzed cross-coupling reactions of 2,4-dihalopyrimidines is primarily due to the electronic properties of the pyrimidine ring.[1][4][5][6] The C4 position is typically more electrophilic, which facilitates the rate-determining oxidative addition step of the palladium catalyst into the C-X bond.[5][6] This intrinsic reactivity holds true for a variety of common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][4][5]

Recent computational studies have further supported this observation, indicating that the bond dissociation energies favor palladium insertion at the C4-halogen bond.[2] However, it's crucial to remember that this is a general trend and can be influenced, and even inverted, by a careful selection of reaction parameters.[4][7]

Question 2: What are the key factors that I can manipulate to control the regioselectivity of my reaction?

Answer: You have several levers to pull when aiming to control the regioselectivity of dihalopyrimidine cross-coupling reactions. The interplay of these factors is critical, and a systematic optimization is often necessary. The primary factors include:

  • The Catalyst System (Palladium Pre-catalyst and Ligand): This is arguably the most powerful tool at your disposal. The steric and electronic properties of the ligand bound to the palladium center can dramatically influence which C-X bond is targeted.[8][9][10] Bulky and electron-rich ligands can alter the traditional selectivity.[9]

  • Reaction Conditions (Solvent, Base, and Temperature): The choice of solvent can be critical, with alcoholic solvent mixtures sometimes offering greater reactivity at lower temperatures compared to polar aprotic solvents.[2][6] The base and temperature also play significant roles in catalyst activity and stability, which can in turn affect the regiochemical outcome.

  • Nature of the Halogens: If your dihalopyrimidine contains different halogens (e.g., 2-chloro-4-iodopyrimidine), the inherent reactivity difference (C-I > C-Br > C-Cl) will be a dominant factor in determining the site of the initial coupling.[11]

  • Steric and Electronic Effects of Substituents: The presence of other substituents on the pyrimidine ring can influence the regioselectivity through steric hindrance or by altering the electronic nature of the C-X bonds.[5][8]

dot graph TD; A[Regioselectivity Control] --> B{Catalyst System}; A --> C{Reaction Conditions}; A --> D{Substrate Properties}; B --> B1[Palladium Pre-catalyst]; B --> B2[Ligand Choice]; C --> C1[Solvent]; C --> C2[Base]; C --> C3[Temperature]; D --> D1[Nature of Halogens]; D --> D2[Ring Substituents]; end

Caption: Key factors influencing regioselectivity.

Section 2: Troubleshooting Guide - Common Problems and Solutions

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Poor or no conversion 1. Inactive catalyst. 2. Inappropriate solvent or base. 3. Reaction temperature too low.1. Ensure proper handling and storage of the palladium pre-catalyst and ligands under an inert atmosphere. Consider using a freshly opened bottle or a glovebox. 2. Screen a variety of solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For Suzuki couplings, a mixture of an organic solvent and water is often beneficial.[5] 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Microwave irradiation can sometimes improve yields and shorten reaction times.[5]
Mixture of regioisomers (C2 and C4 substituted products) 1. The chosen catalyst system does not provide sufficient differentiation between the two halogen sites. 2. The reaction conditions are not optimized for selectivity.1. For C4 selectivity: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often favor the C4 position.[9][12] 2. For C2 selectivity: This is a more challenging transformation. Recent studies have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S coupling.[1][3][13][14] 3. Systematically screen different ligands, from simple phosphines to more specialized Buchwald-type ligands or NHCs.[9][10]
Formation of di-substituted byproduct 1. The mono-substituted product is highly reactive under the reaction conditions. 2. The reaction is run for too long or at too high a temperature. 3. The stoichiometry of the coupling partners is not optimal.1. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is maximized. 2. Use a slight excess of the dihalopyrimidine relative to the coupling partner. 3. Consider a one-pot, two-step approach where the first coupling is performed under conditions that favor mono-substitution, followed by the addition of the second coupling partner under potentially more forcing conditions.[2]
Low yield of the desired regioisomer despite good selectivity 1. Catalyst decomposition. 2. Poor solubility of reagents.1. Degassing the reaction mixture by bubbling with an inert gas (e.g., argon) for a few minutes before heating can help prevent catalyst decomposition.[2] Adding a second small portion of the catalyst during the reaction can sometimes improve yields in sluggish reactions.[2] 2. Choose a solvent system in which all reactants are fully soluble at the reaction temperature.

Section 3: Experimental Protocols - A Practical Guide

Here we provide detailed, step-by-step methodologies for achieving regioselective cross-coupling reactions.

Protocol 1: General Procedure for Regioselective C4-Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from methodologies that have demonstrated high selectivity for the C4 position.[5][6]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid (1.0-1.2 equivalents)

  • Pd(PPh₃)₄ (0.5-5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and Water (2:1 or 3:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 2,4-dichloropyrimidine, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot graph LR; subgraph "Reaction Setup" A[Reactants & Catalyst] --> B(Inert Atmosphere); B --> C{Add Degassed Solvent}; end subgraph "Reaction" C --> D{Heat & Stir}; D --> E[Monitor Progress]; end subgraph "Workup & Purification" E --> F[Cool & Dilute]; F --> G(Extraction); G --> H[Dry & Concentrate]; H --> I(Purification); end end

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Regioselective Sonogashira Coupling of Dihalopyrimidines with Different Halogens

This protocol leverages the differential reactivity of C-I and C-Br bonds for selective alkynylation.[11]

Materials:

  • 2-Bromo-4-iodopyrimidine (or similar dihalopyrimidine with different halogens)

  • Terminal alkyne (1.1-1.5 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • CuI (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as both base and solvent, or in a co-solvent like THF or DMF.

  • Anhydrous and degassed solvents (if used)

Procedure:

  • To a dry Schlenk flask, add the dihalopyrimidine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent (if applicable) and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) as needed. The reaction is often rapid at the more reactive C-I bond.

  • Monitor the reaction closely by TLC or LC-MS to avoid the formation of the di-alkynylated product.

  • Upon completion of the mono-alkynylation, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: The Mechanistic Underpinnings of Regioselectivity

A deeper understanding of the reaction mechanism can empower you to make more informed decisions when troubleshooting and optimizing your reactions.

The regioselectivity in palladium-catalyzed cross-coupling reactions is largely determined by the relative rates of oxidative addition at the different C-X bonds.[5][7] As mentioned, the C4 position of 2,4-dihalopyrimidines is generally more electron-deficient, leading to a faster oxidative addition of the Pd(0) catalyst at this site.

However, recent research has unveiled fascinating instances of "unconventional" C2 selectivity.[1][3][7][13][15] This switch in regioselectivity is often achieved by employing very sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs).[1][3][13][14] The exact mechanism for this inversion is an area of active research, but it is hypothesized that these bulky ligands may favor an alternative pathway for oxidative addition or that catalyst speciation plays a crucial role.[1][7][13] For instance, some ligands may uniquely promote oxidative addition at a 12e- Pd(0) species, which can exhibit different site preferences compared to the more common 14e- Pd(0) pathway.[7][13]

Caption: Simplified catalytic cycle highlighting the key oxidative addition step.

By understanding these fundamental principles and utilizing the practical guidance provided, you will be better equipped to tackle the challenges of regioselective dihalopyrimidine cross-coupling and accelerate your research and development efforts.

References

Technical Support Center: Catalyst & Ligand Selection for 4-Bromo-N,N-dimethylpyrimidin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Bromo-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst and ligand selection for cross-coupling reactions with this specific substrate. The inherent electronic properties and potential for catalyst inhibition by the pyrimidine nitrogen and the dimethylamino group necessitate a carefully optimized approach. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a logical sequence of steps to resolve the problem.

Q1: My Suzuki-Miyaura coupling reaction of this compound has stalled or resulted in a very low yield. What are the first parameters I should investigate?

A1: A low-yielding Suzuki coupling with this substrate is a common but solvable issue. The electron-deficient nature of the pyrimidine ring generally facilitates oxidative addition, but the presence of two nitrogen atoms can lead to catalyst inhibition. The problem often lies within the catalyst system's activity or stability.

Initial Checks & Causality:

  • Catalyst Activity & Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen, which can cause catalyst decomposition into palladium black and promote unwanted boronic acid homocoupling.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed.[1] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. Inefficient reduction can lead to a stalled reaction.[1]

  • Reagent Purity: Boronic acids, particularly heteroaryl boronic acids, can degrade on storage. Protodeboronation (replacement of the C-B bond with C-H) is a common decomposition pathway.[1] Verify the purity of your boronic acid. If degradation is suspected, using the corresponding boronic ester (e.g., pinacol esters) can enhance stability.[2]

  • Base Selection & Solubility: The base is critical for activating the boronic acid in the transmetalation step. If using an inorganic base like K₃PO₄ or K₂CO₃, ensure it is a fine, dry powder, as poor solubility can limit its effectiveness, especially in anhydrous reactions.[1] For biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential to maximize interfacial contact where the reaction occurs.[1]

Troubleshooting Workflow:

References

Technical Support Center: Managing Impurities in the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management in their synthetic workflows. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your target compounds.

Introduction

Pyrimidine derivatives are fundamental scaffolds in numerous therapeutic agents.[1] However, their synthesis is often accompanied by the formation of impurities that can compromise yield, complicate purification, and impact the pharmacological profile of the final compound. This guide provides in-depth, field-proven insights into identifying, controlling, and eliminating these impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of pyrimidine derivatives.

Q1: What are the most critical parameters to control to minimize impurity formation in pyrimidine synthesis?

A1: Several parameters are crucial for a clean reaction profile.[2] Firstly, the purity of starting materials is paramount, as impurities in reactants can be carried through or interfere with the reaction.[2][3] Secondly, strict control of reaction conditions , including temperature, time, and reagent stoichiometry, is essential to prevent side reactions and degradation.[2] Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely intervention.[2] Lastly, for reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) can significantly improve the outcome.[2]

Q2: How can I prevent the formation of regioisomers during substitution reactions on the pyrimidine ring?

A2: The formation of regioisomers is a common challenge due to the multiple reactive sites on the pyrimidine ring. Strategies to enhance regioselectivity include the use of protecting groups to block certain positions and directing groups to favor substitution at a specific site.[2] The electronic properties of existing substituents on the ring also play a significant role in guiding incoming electrophiles or nucleophiles.[2] Careful selection of starting materials and reaction conditions is therefore critical.[2]

Q3: My desired pyrimidine derivative has a very similar polarity to a major impurity, making separation by column chromatography difficult. What are my options?

A3: When co-elution occurs due to similar polarities, several alternative purification strategies can be employed.[2] Experimenting with different solvent systems for column chromatography is a good first step. If that fails, consider preparative HPLC , which offers higher resolution.[2] Crystallization is another powerful technique; trying different solvents or solvent mixtures can lead to the selective crystallization of your desired product.[2] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a very effective alternative to standard reverse-phase chromatography.[4]

Q4: What are the primary sources of impurities in pyrimidine synthesis?

A4: Impurities can arise from various sources throughout the synthetic process. These can be broadly categorized as:

  • Starting material-related impurities: Impurities present in the initial reactants or reagents.[3]

  • Process-related impurities: By-products formed from side reactions such as dimerization, polymerization, or rearrangements.[2] Over-alkylation or acylation are also common.[2]

  • Solvent-related impurities: Some solvents can degrade under reaction conditions and introduce impurities. For example, DMF can undergo pyrolysis.[3]

  • Catalyst-related impurities: Residual catalysts or by-products from catalyst decomposition can contaminate the final product.[3]

Q5: Which analytical techniques are essential for identifying and quantifying impurities in my pyrimidine derivatives?

A5: A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization and purity assessment.

  • High-Performance Liquid Chromatography (HPLC) is crucial for determining the purity of the compound and quantifying impurities.[2]

  • Mass Spectrometry (MS) provides information about the molecular weight of the compound and its impurities, aiding in their identification.[2][5][6]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the chemical structure of the desired product and any isolated impurities.[2]

  • Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule.[2]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues encountered during the synthesis and purification of pyrimidine derivatives.

Troubleshooting Scenario 1: Low Reaction Yield

A low yield of the desired pyrimidine derivative is a frequent problem. The following guide will help you systematically diagnose and address the potential causes.

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_purity 1. Verify Purity of Starting Materials (NMR, MS, Elemental Analysis) start->check_purity optimize_conditions 2. Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->optimize_conditions If pure monitor_reaction 3. Monitor Reaction Progress (TLC, HPLC, LC-MS) optimize_conditions->monitor_reaction check_atmosphere 4. Ensure Inert Atmosphere (if required) monitor_reaction->check_atmosphere reassess_workup 5. Re-evaluate Work-up & Purification (Extraction, Crystallization, Chromatography) check_atmosphere->reassess_workup success Improved Yield reassess_workup->success

Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.

  • Verify Purity of Starting Materials:

    • Rationale: Impurities in starting materials can inhibit the reaction or lead to the formation of side products, consuming the reactants and lowering the yield of the desired product.[2]

    • Action: Before starting the synthesis, characterize all reactants and reagents using appropriate analytical techniques (NMR, MS, etc.) to confirm their identity and purity. If necessary, purify the starting materials.

  • Optimize Reaction Conditions:

    • Rationale: Non-optimal reaction conditions can lead to incomplete reactions or degradation of the product.[2]

    • Action: Systematically vary the reaction temperature, time, and stoichiometry of reactants to find the optimal conditions. A design of experiments (DoE) approach can be efficient here.

  • Monitor Reaction Progress:

    • Rationale: Following the reaction's progress helps in determining the optimal reaction time and preventing the formation of degradation products that can occur with prolonged reaction times.[2]

    • Action: Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or HPLC to track the consumption of starting materials and the formation of the product.

  • Ensure Inert Atmosphere:

    • Rationale: Many reagents and intermediates in heterocyclic chemistry are sensitive to oxygen or moisture, which can lead to unwanted side reactions and decomposition.[2]

    • Action: If your reaction involves sensitive reagents, ensure that the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk line).

  • Re-evaluate Work-up and Purification:

    • Rationale: The desired product might be lost during the work-up or purification steps. For instance, it might be partially soluble in the aqueous phase during extraction or unstable on the stationary phase used for chromatography.[2]

    • Action: Analyze all phases (organic and aqueous) after work-up to check for product loss. If using chromatography, consider trying a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique altogether.[2]

Troubleshooting Scenario 2: Presence of Unexpected Side-Products

The formation of unexpected side-products complicates purification and reduces the overall yield. This guide provides a systematic approach to identifying and minimizing their formation.

Impurity_Formation cluster_impurities Potential Impurity Pathways Reactants Starting Materials (A + B) Reaction Reaction Conditions (Solvent, Temp, Catalyst) Reactants->Reaction Desired_Product Desired Product (P) Reaction->Desired_Product Main Pathway Side_Reaction Side Reaction (e.g., Dimerization) Reaction->Side_Reaction Side Pathway 1 Lack_of_Regioselectivity Lack of Regioselectivity (Isomer Formation) Reaction->Lack_of_Regioselectivity Side Pathway 2 Over_Alkylation Over-alkylation/ Acylation Reaction->Over_Alkylation Side Pathway 3 Solvent_Degradation Solvent Degradation By-product Reaction->Solvent_Degradation Side Pathway 4

Caption: Common pathways for impurity formation in pyrimidine synthesis.

  • Identify the Structure of the Side-Product:

    • Rationale: Knowing the structure of the impurity is the first step in understanding how it was formed.

    • Action: Isolate the major side-product using preparative chromatography (HPLC or column) and characterize its structure using NMR and MS.

  • Analyze the Mechanism of Impurity Formation:

    • Rationale: Once the structure is known, you can hypothesize the reaction mechanism that led to its formation. This will provide clues on how to prevent it.

    • Examples of Impurity Formation Mechanisms:

      • Oxidation of starting materials: As seen in the synthesis of Brigatinib, an impurity can form from the oxidation of a raw material.[3]

      • Pyrolysis of solvent: In the same synthesis, another impurity was traced back to the pyrolysis of DMF.[3]

      • Acid-catalyzed decomposition: An intermediate in the Brigatinib synthesis was found to decompose in the presence of HCl to form an impurity.[3]

      • Lack of regioselectivity: This leads to the formation of isomers.[2]

      • Over-alkylation/acylation: Multiple substitutions on the pyrimidine ring can occur if the stoichiometry and reaction time are not carefully controlled.[2]

  • Modify Reaction Conditions to Minimize Impurity Formation:

    • Rationale: By changing the reaction conditions, you can disfavor the pathway leading to the impurity.

    • Actionable Strategies:

      • Change the solvent: If the solvent is suspected to be the source of the impurity, replace it with a more stable alternative.[3]

      • Lower the reaction temperature: Side reactions often have higher activation energies than the main reaction and can be suppressed by lowering the temperature.[2]

      • Use a different catalyst or base: If the catalyst or base is promoting a side reaction, switching to a more selective one can be beneficial.[3]

      • Control stoichiometry and addition rate: For reactions like alkylations, slowly adding the alkylating agent and using a precise stoichiometric amount can prevent multiple substitutions.[2]

      • Employ protecting groups: To avoid reactions at unintended sites, use appropriate protecting groups.[2]

Part 3: Experimental Protocols

This section provides generalized, step-by-step protocols for key workflows in the purification and analysis of pyrimidine derivatives.

Protocol 1: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the chosen eluent system.

  • Loading: Carefully load the dried crude product-silica mixture onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Purification by Crystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

IssuePotential Cause(s)Suggested Solution(s)
Oiling out Compound is melting before dissolving; cooling is too rapid.Use a higher boiling point solvent; ensure slow cooling.
No crystals form Solution is not supersaturated; compound is too soluble.Evaporate some solvent; add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[4]
Low recovery Compound is significantly soluble in the cold solvent.Cool the solution for a longer period in an ice bath; use a different solvent system.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration.[4]

References

Technical Support Center: Navigating Scale-Up Synthesis of 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from lab scale to pilot or manufacturing scale. We will address common challenges through a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when first approaching the scale-up of this important chemical intermediate.

Q1: What is the most industrially viable and common synthetic route for this compound?

The most prevalent and scalable route involves the bromination of the corresponding pyrimidinone precursor, 2-(dimethylamino)pyrimidin-4(1H)-one. The transformation is typically achieved using a phosphorus-based brominating agent, most commonly phosphorus oxybromide (POBr₃). While other brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are used for pyrimidine bromination, the conversion of the 4-hydroxy (or 4-oxo) group to a bromide is efficiently carried out by reagents like POBr₃ or a mixture of PBr₃/PBr₅.[1] The starting pyrimidinone is readily accessible, making this a cost-effective route for large-scale production.

Q2: What are the primary safety hazards I need to mitigate during the scale-up of this process?

Scaling up this synthesis introduces significant safety considerations that must be rigorously managed:

  • Highly Corrosive and Reactive Reagents: Phosphorus oxybromide (POBr₃) is highly corrosive, toxic, and reacts violently with water. Large-scale handling requires specialized equipment, such as glass-lined reactors, and strict moisture control under an inert atmosphere (e.g., Nitrogen or Argon).

  • Exothermic Reactions: Both the primary bromination reaction and, more critically, the quenching of excess POBr₃ are highly exothermic. A controlled quench, such as the slow addition of the reaction mixture to a cooled base solution (or vice-versa), is mandatory. A runaway reaction can lead to a dangerous pressure buildup. A thorough process safety review, including reaction calorimetry, is highly recommended before scaling up.

  • Hydrogen Bromide (HBr) Evolution: The reaction and quench generate significant amounts of HBr gas. The reactor system must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize this corrosive and toxic gas.

  • Solvent Hazards: If solvents like N,N-Dimethylformamide (DMF) are used, be aware of their potential for thermal decomposition, especially in the presence of acids or bases at elevated temperatures, which can lead to runaway reactions.[2]

Q3: How can I effectively monitor the reaction to ensure it has reached completion?

Relying on time alone is insufficient for scale-up. In-process controls (IPCs) are critical. High-Performance Liquid Chromatography (HPLC) is the preferred method.

  • Sampling: Carefully withdraw a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the sample in a prepared vial containing a suitable solvent and base (e.g., acetonitrile and sodium bicarbonate solution) to stop the reaction and neutralize corrosive reagents.

  • Analysis: Analyze the quenched sample by HPLC to determine the ratio of starting material to product. The reaction is considered complete when the starting material is consumed to a predetermined level (e.g., <1% remaining).

Q4: What is a realistic target for yield and purity on a multi-kilogram scale?

With a well-optimized process, yields in the range of 75-85% are achievable. The purity of the crude product after workup should be >95%. After a final crystallization or purification step, a purity of >99.5% is a standard target for pharmaceutical intermediates.

Section 2: Troubleshooting Guide: Synthesis & Reaction Control

This section dives into specific problems you might encounter during the reaction itself and provides actionable solutions based on chemical principles.

Problem: Low or Inconsistent Yields

Low yield is one of the most common and costly issues in scale-up. The root cause can often be traced back to reaction control.

dot

start Low or Inconsistent Yield check_ipc Analyze In-Process Control (HPLC) of Crude Reaction Mixture start->check_ipc high_sm High Starting Material (>5%) check_ipc->high_sm Result? degradation Multiple Impurity Peaks / Low Mass Balance check_ipc->degradation Result? good_crude Good Conversion in Crude (>95% Product) check_ipc->good_crude Result? sol_sm Root Cause: Incomplete Reaction Solutions: 1. Increase reaction time. 2. Gradually increase temperature (e.g., in 5°C increments). 3. Verify stoichiometry and quality of brominating agent. high_sm->sol_sm Diagnosis sol_degradation Root Cause: Product/SM Degradation Solutions: 1. Lower reaction temperature. 2. Ensure controlled, subsurface addition of POBr₃ to avoid 'hot spots'. 3. Reduce reaction time by stopping as soon as SM is consumed. degradation->sol_degradation Diagnosis sol_workup Root Cause: Inefficient Workup/Isolation Solutions: 1. Optimize quench and extraction pH. 2. Check for product losses to aqueous phase. 3. Re-evaluate crystallization solvent system. good_crude->sol_workup Diagnosis

Caption: Troubleshooting Decision Tree for Low Yields.

Problem: Formation of a Key Impurity - 5-Bromo Isomer

While the 2-(dimethylamino) group directs bromination to the 4-position, aggressive conditions can lead to the formation of the 5-bromo or 4,5-dibromo derivatives.

  • Causality: The pyrimidine ring is electron-deficient, but the C5 position can still be susceptible to electrophilic attack under forcing conditions. High temperatures provide the activation energy needed to overcome the regiochemical barrier, and excess brominating agent increases the concentration of the electrophile, driving this side reaction.[3]

  • Preventative Action:

    • Strict Stoichiometric Control: Use no more than the optimized amount of POBr₃. The ideal stoichiometry should be determined during process development.

    • Temperature Management: Maintain the lowest effective temperature for the reaction. Avoid temperature spikes by ensuring controlled reagent addition and efficient reactor cooling.

  • Remediation: If the impurity is formed, it can be very difficult to remove. The primary solution is prevention. Fractional crystallization may be attempted, but often a re-synthesis is more economical.

Section 3: Troubleshooting Guide: Workup & Purification

A successful reaction can be undermined by a poorly designed workup or purification protocol, especially at scale.

Q: My product is "oiling out" and failing to crystallize. What should I do?

"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common scale-up challenge.

  • Underlying Cause: This is often due to the presence of impurities that disrupt the crystal lattice formation or because the solution is supersaturated at a temperature above the product's melting point in that specific solvent system. Residual process solvents can also act as "anti-solvents" for your crystallization, contributing to this issue.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your crystallization solvent is pure and that any prior solvent swaps were effective. Use techniques like a constant volume distillation to efficiently remove the previous solvent.[4]

    • Cooling Rate: A rapid cooling rate can shock the system, favoring oiling over crystallization. Implement a controlled, slow cooling ramp.

    • Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at the point of supersaturation. This provides a template for crystal growth and is a highly effective and standard industrial practice.

    • Solvent System Re-evaluation: If the problem persists, the chosen solvent/anti-solvent system may not be robust. Re-screen for a system where the product has high solubility at elevated temperatures and very low solubility at ambient or sub-ambient temperatures.

Q: During the aqueous workup, I'm experiencing problematic emulsions during extraction. How can I resolve this?

Emulsions are stable mixtures of organic and aqueous phases that prevent clean separation, trapping product and complicating the process.

  • Cause: Emulsions are often stabilized by fine particulate matter or surface-active impurities at the interface between the two liquid phases.

  • Solutions:

    • Filtration: Before extraction, perform a filtration step to remove any inorganic salts (e.g., from the quench) or other solids.

    • Add Brine: Adding a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

    • Change Solvent: A different extraction solvent with a greater density difference from water may improve phase separation.

    • Minimize Agitation: At scale, use slow, deliberate agitation that is just sufficient to ensure mixing, rather than high-shear mixing which promotes emulsion formation.

Section 4: Protocols & Visualizations

Experimental Protocol: Scalable Synthesis

This protocol is a representative example and must be optimized and validated for your specific equipment and safety procedures.

dot

G cluster_synthesis Synthesis cluster_workup Workup & Isolation reactor_op reactor_op analysis_op analysis_op workup_op workup_op final_op final_op A 1. Charge Reactor - 2-(dimethylamino)pyrimidin-4(1H)-one (1.0 eq) - Acetonitrile (10 vol) B 2. Inert & Cool - Purge with N2 - Cool to 0-5 °C A->B C 3. Add POBr₃ - Add POBr₃ (1.2 eq) subsurface - Maintain T < 10 °C B->C D 4. Reaction - Heat to 70-75 °C - Stir for 4-6 hours C->D E 5. Monitor (IPC) - Sample hourly after 3h - HPLC analysis for SM < 1% D->E F 6. Cool & Quench - Cool reaction to 20-25 °C - Slowly add to cooled (0-10 °C) aq. NaHCO₃ solution E->F Reaction Complete G 7. pH Adjustment - Adjust pH to 7-8 F->G H 8. Extraction - Extract with Ethyl Acetate (2 x 5 vol) G->H I 9. Solvent Swap - Concentrate organic layers - Add Isopropanol and distill to target volume H->I J 10. Crystallization - Cool slowly to 0-5 °C - Age for 2h I->J K 11. Isolate & Dry - Filter product - Wash cake with cold Isopropanol - Dry under vacuum at 45 °C J->K

Caption: General Workflow for Scale-Up Synthesis.

Data Presentation: Reaction Parameter Optimization

The following table illustrates how systematic changes to reaction parameters can be tracked to identify optimal conditions.

Run IDPOBr₃ (eq.)Temp (°C)Time (h)Yield (%)Purity (HPLC Area%)
PD-011.17587296.5
PD-021.57547895.8 (0.5% 5-Br)
PD-031.27068198.9
PD-04 1.2 75 4 83 99.1
PD-051.28538097.2 (1.1% 5-Br)

Data is illustrative. Based on this data, the conditions in run PD-04 would be selected for further scale-up.

References

effect of solvent and base on 4-Bromo-N,N-dimethylpyrimidin-2-amine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the reactivity of this versatile building block. Our focus is to elucidate the critical effects of solvent and base selection on reaction outcomes, empowering you to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: I am experiencing low to no yield in a Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

Answer:

Low conversion in a Suzuki-Miyaura coupling involving this substrate is a common challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The pyrimidine core, with its basic nitrogen atoms, can interfere with the palladium catalyst.

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, leading to the formation of inactive catalyst species. The N,N-dimethylamino group further increases the electron density of the ring, potentially enhancing this inhibitory effect.

    • Expert Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to sterically shield the palladium center, preventing coordination with the pyrimidine nitrogen and promoting the desired catalytic cycle. N-heterocyclic carbene (NHC) ligands can also be effective. Standard ligands such as PPh₃ are often insufficient for this class of substrate.

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex, can be sluggish. This step is highly dependent on the choice of base and solvent.

    • Expert Recommendation: The base is not merely an acid scavenger; it activates the boronic acid by forming a more nucleophilic boronate species.

      • Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to weaker bases like sodium carbonate (Na₂CO₃). They exhibit good solubility in common solvent mixtures and are effective at promoting boronate formation.

      • Solvent System: A mixture of a non-polar aprotic solvent with water (e.g., 1,4-dioxane/water or Toluene/water) is often ideal.[1] Water is crucial for dissolving inorganic bases and facilitating the formation of the active boronate. Anhydrous conditions can sometimes be detrimental to transmetalation.

  • Protodeboronation of Boronic Acid: A significant side reaction is the cleavage of the C-B bond of your boronic acid by water, especially in the presence of a strong base, replacing it with a hydrogen atom.

    • Expert Recommendation:

      • Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for this side reaction.

      • Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to protodeboronation.

      • Ensure your reaction mixture is thoroughly degassed, as oxygen can also promote boronic acid decomposition and homocoupling.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst 1. Assess Catalyst & Ligand - Is the ligand bulky and  electron-rich (e.g., XPhos)? - Is the Pd source active? start->catalyst base_solvent 2. Evaluate Base & Solvent - Is the base strong enough  (e.g., K₃PO₄, Cs₂CO₃)? - Is water present to aid  base solubility? catalyst->base_solvent If catalyst is appropriate solution1 Solution: - Use a pre-formed catalyst (e.g., XPhos-Pd-G3). - Screen bulky biarylphosphine ligands. catalyst->solution1 No side_reactions 3. Investigate Side Reactions - Evidence of debromination? - Homocoupling of boronic acid? base_solvent->side_reactions If conditions are standard solution2 Solution: - Screen different bases (K₃PO₄, Cs₂CO₃). - Use a solvent system that aids solubility  (e.g., dioxane/water). base_solvent->solution2 No solution3 Solution: - Ensure thorough degassing. - Use a slight excess of boronic acid or  switch to a boronic ester. side_reactions->solution3 Yes end Optimized Reaction side_reactions->end If no side reactions, revisit catalyst/conditions solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Question 2: My Buchwald-Hartwig amination is sluggish or gives a low yield. How does the choice of base and solvent affect this reaction?

Answer:

The Buchwald-Hartwig amination is highly sensitive to the base and solvent. The primary role of the base is to deprotonate the amine nucleophile, forming the palladium-amido complex that precedes reductive elimination.[2]

Potential Causes & Solutions:

  • Incorrect Base Strength: The pKa of the amine nucleophile dictates the required base strength.

    • Weakly Basic Amines (e.g., anilines): Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Its strong basicity and high solubility in organic solvents facilitate the deprotonation of the amine coordinated to the palladium center.

    • More Basic Amines (e.g., primary/secondary alkylamines): While NaOtBu is often effective, sometimes a weaker base like cesium carbonate (Cs₂CO₃) or even an organic base like DBU can be used, especially if your substrate is sensitive to the strongly basic conditions of alkoxides.[3] However, for a relatively electron-deficient heteroaryl bromide like ours, a strong base is generally the best starting point.

  • Suboptimal Solvent Choice: The solvent must solubilize all components of the reaction and remain stable at the required temperature.

    • Expert Recommendation: Aprotic solvents are standard.

      • Toluene and 1,4-Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations. They have high boiling points, allowing for a wide temperature range, and are relatively non-coordinating, which prevents interference with the catalyst.

      • Polar Aprotic Solvents (e.g., DMF, DMAc): These should be used with caution. While they can aid solubility, they can sometimes coordinate to the palladium center and inhibit catalysis, or decompose at high temperatures to generate species that poison the catalyst.

  • Ligand Incompatibility: The choice of ligand is inextricably linked to the success of the reaction.

    • Expert Recommendation: For coupling with this compound, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally the top performers. They accelerate the rate-limiting reductive elimination step and stabilize the catalyst.[3]

Illustrative Conditions for Buchwald-Hartwig Amination
Amine TypeRecommended BaseRecommended SolventTypical Temp. (°C)Expected Outcome
Primary ArylamineNaOtBuToluene or Dioxane90-110Good to Excellent
Primary AlkylamineNaOtBu or LHMDSToluene or THF70-100Good to High
Secondary AmineNaOtBu or K₃PO₄Toluene or Dioxane80-110Good to High

Note: This table provides general starting points based on reactions with similar bromopyridines and bromopyrimidines.[3] Optimization is crucial.

Question 3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) reaction, but it is not proceeding. What is the role of the solvent and base here?

Answer:

Unlike palladium-catalyzed reactions, SNAr reactivity is governed by the electrophilicity of the pyrimidine ring and the stabilization of the charged intermediate (Meisenheimer complex).

Mechanism & Causality:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The leaving group (bromide) is then expelled to restore aromaticity.

  • Solvent Effects: The solvent's ability to solvate this charged intermediate is paramount.

    • Polar Aprotic Solvents (DMSO, DMF, NMP): These are the solvents of choice for SNAr reactions. They are highly effective at solvating the cationic counter-ion of the nucleophile but poorly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive. Furthermore, they effectively stabilize the delocalized negative charge of the Meisenheimer complex, lowering the activation energy of the first, often rate-determining, step.[5]

    • Polar Protic Solvents (Water, Ethanol, Methanol): These solvents should generally be avoided. They form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, R₂N⁻), creating a solvent shell that significantly reduces their nucleophilicity and reactivity.[5]

  • Role of the Base: If your nucleophile is neutral (e.g., an alcohol or a primary/secondary amine), a base is required to deprotonate it, generating the more potent anionic nucleophile (alkoxide or amide).

    • Expert Recommendation: For generating alkoxides, a strong, non-nucleophilic hydride base like sodium hydride (NaH) is ideal. For amines, a strong base is also needed, but care must be taken as the base itself can compete as a nucleophile. In many cases, using a large excess of the amine nucleophile can serve as both the reactant and the base.

Solvent Effect on SNAr Reaction Rate
Solvent TypeExample(s)Effect on NucleophileEffect on Meisenheimer ComplexOverall Reaction Rate
Polar AproticDMSO, DMFPoorly solvated, highly reactiveWell-stabilizedFast
Polar ProticH₂O, EtOHHeavily solvated, low reactivityModerately stabilizedSlow
Non-PolarToluene, HexanePoor solubility and reactivityPoorly stabilizedVery Slow / No Reaction

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary in palladium-catalyzed cross-coupling reactions? A1: In Suzuki coupling, the base activates the boronic acid to form a more nucleophilic boronate, which is essential for the transmetalation step.[1] In Buchwald-Hartwig amination, the base deprotonates the amine (or the N-H bond of the palladium-amine complex) to generate the palladium-amido intermediate, which is a prerequisite for the final C-N bond-forming reductive elimination step.[2]

Q2: Can I use an organic base like triethylamine (Et₃N) or DIPEA for these coupling reactions? A2: For Suzuki and Buchwald-Hartwig reactions with this compound, organic amine bases are generally not strong enough to effectively promote the key transmetalation or deprotonation steps. Stronger inorganic bases (K₃PO₄, Cs₂CO₃) or alkoxides (NaOtBu) are required for efficient catalysis.

Q3: How does the N,N-dimethylamino group at the 2-position affect reactivity compared to an unsubstituted 4-bromopyrimidine? A3: The N,N-dimethylamino group is a strong electron-donating group (EDG). This has two opposing effects:

  • For Pd-catalyzed reactions: It increases electron density on the ring, which can make the initial oxidative addition of the Pd(0) catalyst into the C-Br bond slower. This is why a highly active catalyst system with bulky, electron-rich ligands is critical.

  • For SNAr reactions: It significantly deactivates the ring towards nucleophilic attack by pushing electron density into the ring, destabilizing the negative charge of the required Meisenheimer intermediate. Therefore, SNAr reactions on this substrate will be significantly more challenging than on a 4-bromopyrimidine that has electron-withdrawing groups.

Q4: My reaction turns black. Is my catalyst dead? A4: The formation of black or dark brown solids is often indicative of the formation of palladium black (Pd(0) nanoparticles), which means your catalyst has decomposed and precipitated out of solution. This is a common sign of catalyst deactivation. The primary solution is to revisit your choice of ligand, as robust ligands are designed to stabilize the soluble, monomeric palladium species and prevent this decomposition pathway. Ensure your reaction is also rigorously deoxygenated, as oxygen can accelerate catalyst decomposition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

setup 1. Reaction Setup - Add this compound (1.0 eq),  Arylboronic Acid (1.3 eq), and K₃PO₄ (2.0 eq)  to an oven-dried Schlenk flask. inert 2. Inert Atmosphere - Seal the flask, evacuate, and backfill  with Argon or Nitrogen (repeat 3x). setup->inert reagents 3. Reagent Addition - Add degassed 1,4-dioxane and water (e.g., 4:1 v/v)  via syringe. - Add Pd-catalyst and ligand (e.g., XPhos Pd G3, 2 mol%). inert->reagents reaction 4. Reaction - Heat the mixture to 80-100 °C with  vigorous stirring. - Monitor by TLC or LC-MS. reagents->reaction workup 5. Work-up & Purification - Cool, dilute with EtOAc, wash with water/brine. - Dry organic layer, concentrate, and purify  by column chromatography. reaction->workup

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), and potassium phosphate (K₃PO₄, 2.0–3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%) to the flask. Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Detailed Steps:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) to an oven-dried reaction tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under an inert gas atmosphere.

  • Reagent Addition: Add this compound (1.0 eq.) and anhydrous, degassed solvent (e.g., toluene) via syringe. Finally, add the amine nucleophile (1.2 eq.).

  • Reaction: Seal the tube tightly and heat the mixture to the desired temperature (typically 90–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Analysis of 4-Bromo-N,N-dimethylpyrimidin-2-amine: A Comparative Study of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyrimidine scaffold is a cornerstone.[1] 4-Bromo-N,N-dimethylpyrimidin-2-amine is a crucial heterocyclic building block, valued for its functional handles that permit diverse synthetic modifications, often through cross-coupling reactions.[2] Given its role as a key intermediate, the unambiguous confirmation of its structure and purity is not merely a procedural step but a foundational requirement for the integrity of subsequent research and development. Impurities or isomeric misassignments can lead to failed reactions, misinterpreted biological data, and significant delays.

This guide provides an in-depth, comparative analysis of the two most powerful techniques for structural elucidation in organic chemistry—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—as applied to this compound. We will move beyond procedural descriptions to explore the causality behind experimental choices and the synergistic relationship between these methods, offering a robust analytical strategy for researchers.

The Analytical Challenge: Beyond Simple Confirmation

The core challenge lies in generating irrefutable evidence for the precise molecular structure shown below. This requires not only determining the molecular weight but also confirming the exact connectivity of every atom and the substitution pattern on the pyrimidine ring.

Structure of this compound:

  • Molecular Formula: C₆H₈BrN₃

  • Molecular Weight: 201.06 g/mol (for ⁷⁹Br) / 203.06 g/mol (for ⁸¹Br)[3]

We will dissect how NMR provides a detailed architectural blueprint of the molecule, while mass spectrometry offers a precise validation of its overall mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to map the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Internal Standard: The solvent typically contains Tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm for chemical shift referencing.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Expected Spectral Features

The true power of NMR lies in the interpretation of the resulting spectra. Based on the molecule's structure, we can predict the key features.

¹H NMR (Proton NMR) Analysis: The structure predicts three distinct proton environments.

  • N(CH₃)₂ Protons: A single, sharp peak corresponding to the six equivalent protons of the two methyl groups on the amine. Its integration value should be 6H. Due to free rotation, these protons are chemically identical.

  • Pyrimidine H-5 Proton: A doublet corresponding to the proton at the 5-position of the pyrimidine ring. It will be coupled to the H-6 proton.

  • Pyrimidine H-6 Proton: A doublet corresponding to the proton at the 6-position. It will be coupled to the H-5 proton. The downfield chemical shift of these aromatic protons is due to the deshielding effect of the electronegative nitrogen atoms in the ring.[4]

¹³C NMR Analysis: The structure has five chemically distinct carbon atoms, which should result in five signals in the proton-decoupled spectrum.

  • N(CH₃)₂ Carbon: A signal in the aliphatic region of the spectrum.

  • Pyrimidine C-2, C-4, C-5, C-6: Four distinct signals in the aromatic/heteroaromatic region. The carbon atom bonded to the bromine (C-4) will likely be the most downfield of this group due to the halogen's electronegativity, while the carbon attached to the dimethylamino group (C-2) will also be significantly downfield.

Predicted NMR Data Summary
Analysis Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR ~ 3.2Singlet6HN(CH₃)₂
~ 6.8 - 7.2Doublet1HC₅-H
~ 8.2 - 8.5Doublet1HC₆-H
¹³C NMR ~ 38Singlet-N(CH₃)₂
~ 110Singlet-C-5
~ 158Singlet-C-6
~ 162Singlet-C-4
~ 165Singlet-C-2

Note: These are estimated chemical shifts. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides complementary data, confirming the molecular weight and offering clues to the molecule's structure through fragmentation analysis.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is an excellent choice. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. This is crucial for confirming the molecular weight.

  • Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode, as the nitrogen atoms in the pyrimidine ring are readily protonated to form an [M+H]⁺ ion.

Data Interpretation and Expected Spectral Features

The Bromine Isotopic Pattern: A Self-Validating Feature A hallmark of this analysis is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a pair of peaks in the mass spectrum for every bromine-containing fragment, separated by 2 mass-to-charge units (m/z). The molecular ion will appear as two peaks of almost equal intensity at m/z values corresponding to [C₆H₈⁷⁹BrN₃+H]⁺ and [C₆H₈⁸¹BrN₃+H]⁺. This isotopic signature is a powerful, built-in validation of the presence and number of bromine atoms in the molecule.

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced (in-source CID) to gain further structural information. A logical fragmentation pathway can be proposed.

G parent [M+H]⁺ m/z 202/204 C₆H₉BrN₃⁺ frag1 Loss of CH₃• m/z 187/189 parent->frag1 - CH₃• frag2 Loss of Br• m/z 123 parent->frag2 - Br• frag3 Loss of N(CH₃)₂ m/z 158/160 parent->frag3 - HN(CH₃)₂

Predicted Mass Spectrometry Data
m/z (Mass/Charge) Proposed Identity Notes
202.0 / 204.0[M+H]⁺Molecular ion peak. The ~1:1 ratio confirms the presence of one bromine atom.
187.0 / 189.0[M+H - CH₃]⁺Loss of a methyl radical from the dimethylamino group.
123.1[M+H - Br]⁺Loss of a bromine radical, a common fragmentation for bromo-aromatics.

Comparative Analysis: NMR and MS Synergy

Neither technique alone provides the complete picture. Their power is realized when used in concert.

Technique Strengths for This Analysis Limitations for This Analysis
NMR Spectroscopy - Unambiguously determines the precise connectivity of atoms. - Differentiates between isomers (e.g., 4-bromo vs. 5-bromo). - Provides quantitative information (proton integration).- Relatively low sensitivity; requires mg quantities. - Does not directly provide molecular weight.
Mass Spectrometry - High sensitivity; requires only trace amounts. - Confirms molecular weight with high accuracy. - The Br isotopic pattern provides definitive evidence of elemental composition.[5]- Cannot distinguish between positional isomers on its own. - Provides limited information on atom connectivity without extensive fragmentation studies.

The following workflow illustrates how these techniques are integrated for a definitive structural confirmation.

G cluster_start Sample Submission cluster_analysis Analytical Workflow cluster_result Data Interpretation & Confirmation sample 4-Bromo-N,N-dimethyl- pyrimidin-2-amine Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms High-Resolution MS (ESI-Q-TOF) sample->ms data_analysis Correlate NMR & MS Data nmr->data_analysis ms->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Conclusion

For researchers and drug development professionals, the rigorous characterization of key intermediates like this compound is non-negotiable. This guide demonstrates that a combined analytical approach is the gold standard. NMR spectroscopy provides the definitive structural map , confirming the precise arrangement of protons and carbons, while mass spectrometry validates the molecular weight and elemental formula with high sensitivity and the unmistakable isotopic signature of bromine. By understanding the strengths of each technique and interpreting their data in a synergistic manner, scientists can proceed with confidence, ensuring the integrity and success of their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Bromo-N,N-dimethylpyrimidin-2-amine, a key building block in the synthesis of various biologically active molecules. An objective evaluation of these techniques, supported by experimental protocols and data, is crucial for selecting the most appropriate method to ensure the quality and integrity of this important compound.

The structural integrity and purity of this compound directly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy is not just a quality control measure but a fundamental aspect of successful drug discovery and development.

Introduction to Analytical Strategies

A comprehensive purity assessment of this compound necessitates a multi-pronged approach. Chromatographic techniques are the cornerstone for separating and quantifying the main component from process-related impurities and potential degradants. Spectroscopic methods, in turn, are indispensable for structural elucidation and confirmation of the analyte's identity.

This guide will delve into the most pertinent analytical techniques, providing a comparative analysis to aid in the selection of the optimal method based on specific laboratory capabilities and analytical requirements.

Chromatographic Methods: The Gold Standard for Purity and Impurity Profiling

Chromatographic techniques are central to purity assessment in the pharmaceutical industry.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for achieving the necessary separation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[1] For substituted pyrimidines like this compound, a reversed-phase HPLC method is typically the most suitable approach.

Principle of HPLC: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By adjusting the composition of the mobile phase and the nature of the stationary phase, a high degree of separation can be achieved.

Experimental Protocol: A Representative HPLC Method

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector is required.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[2]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an acid modifier like 0.1% formic acid for improved peak shape) is often effective.[2] A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection: UV detection at a suitable wavelength, typically around 254 nm.[2]

  • Injection Volume: 5 µL[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).[1]

Data Presentation: Expected HPLC Results

ParameterExpected Value
Retention Time of Main PeakDependent on specific method parameters
Purity (by area % normalization)≥ 98% (typical specification)[3]
Tailing Factor0.8 - 1.5
Theoretical Plates> 2000

Workflow for HPLC Purity Determination

Caption: A general workflow for the HPLC purity determination of this compound.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has some volatility, derivatization may sometimes be employed to enhance its thermal stability and improve chromatographic performance.[1]

Principle of GC: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column.

Experimental Protocol: A Representative GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) provides both separation and identification capabilities.[2]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm), is often suitable.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]

  • Injector Temperature: 250 °C[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min[2]

  • MSD Transfer Line Temperature: 280 °C[2]

  • Ion Source Temperature: 230 °C[2]

  • Mass Range: 40-450 amu[2]

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol to a concentration of 1 mg/mL.[2]

Data Presentation: Expected GC-MS Results

ParameterExpected Value
Retention Time of Main PeakDependent on specific method parameters
Molecular Ion (M+)m/z 201 and 203 (due to bromine isotopes)
Purity (by area % normalization)≥ 98%[3]

Comparison of Chromatographic Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Wide range of compounds, including non-volatile and thermally labile ones.[1]Suitable for volatile and thermally stable compounds.[1]
Sample Preparation Generally straightforward, dissolving the sample in a suitable solvent.[1]May require derivatization for polar or non-volatile compounds, adding complexity.[1]
Resolution High resolving power, capable of separating closely related impurities.Excellent resolution, especially with capillary columns.
Sensitivity High sensitivity, especially with UV or MS detectors.Very high sensitivity, particularly with selective detectors like MS.
Instrumentation Cost Moderate to high.Moderate to high, especially for GC-MS.
Typical Use Primary method for purity determination of pharmaceutical intermediates and APIs.[4]Analysis of residual solvents, volatile impurities, and thermally stable compounds.

Spectroscopic Methods for Structural Confirmation

While chromatography excels at purity assessment, spectroscopic techniques are essential for confirming the identity of the main component and characterizing any significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules.[5] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within the molecule.[5]

Principle of NMR: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their chemical environment.

Expected ¹H NMR Spectral Data (Predicted):

  • δ ~3.1 ppm (singlet, 6H): N(CH₃)₂ protons

  • δ ~6.7 ppm (singlet, 1H): Pyrimidine H-5 proton

  • δ ~8.2 ppm (singlet, 1H): Pyrimidine H-6 proton

Expected ¹³C NMR Spectral Data (Predicted):

  • δ ~37 ppm: N(CH₃)₂ carbons

  • δ ~110 ppm: Pyrimidine C-5

  • δ ~158 ppm: Pyrimidine C-4

  • δ ~160 ppm: Pyrimidine C-6

  • δ ~162 ppm: Pyrimidine C-2

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[1] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both separation and identification.

Principle of MS: MS involves the ionization of molecules and their separation based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum:

  • Molecular Ion (M+): A characteristic isotopic pattern for a bromine-containing compound with peaks at m/z 201 and 203 in an approximate 1:1 ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[5]

Principle of IR: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.

Expected IR Absorption Bands:

  • ~3000-2850 cm⁻¹: C-H stretching (aliphatic)

  • ~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic ring)

  • ~1350-1250 cm⁻¹: C-N stretching

  • ~700-500 cm⁻¹: C-Br stretching

Method Validation: Ensuring Trustworthiness and Reliability

Regardless of the analytical technique chosen, method validation is a critical step to ensure the reliability and accuracy of the results.[6][7] The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[8][9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of the test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Decision Tree for Method Selection

Method_Selection Start Start: Purity Assessment of This compound Objective What is the primary analytical objective? Start->Objective Purity Quantitative Purity & Impurity Profiling Objective->Purity Quantification Identity Structural Confirmation Objective->Identity Identification Volatile Are impurities volatile? Purity->Volatile NMR NMR Spectroscopy (¹H, ¹³C, 2D) Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR HPLC HPLC with UV or MS detection Volatile->HPLC No/Unknown GC GC-MS Volatile->GC Yes

Caption: A decision-making flowchart for selecting the appropriate analytical method.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

The purity assessment of this compound is a critical undertaking in the pharmaceutical development pipeline. While HPLC stands out as the primary and most versatile technique for quantitative purity determination and impurity profiling, a comprehensive analysis relies on an integrated approach.

GC-MS offers a valuable alternative for the analysis of volatile impurities. Spectroscopic methods, particularly NMR and MS, are indispensable for the unambiguous structural confirmation of the target compound and the identification of unknown impurities.

By judiciously selecting and validating a combination of these analytical techniques, researchers and scientists can ensure the quality, consistency, and reliability of this compound, thereby laying a solid foundation for the successful development of novel therapeutics. Adherence to international guidelines, such as those provided by the ICH and USP, is essential for ensuring data integrity and regulatory compliance.[11][12][13]

References

A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and synthetic organic chemistry, halopyrimidines serve as pivotal building blocks for the synthesis of a vast array of biologically active molecules. The strategic functionalization of the pyrimidine core often relies on nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds. A frequent decision point for chemists is the choice between a chloro or bromo substituent at the 4-position of the pyrimidine ring. This guide provides an in-depth, objective comparison of the reactivity of 4-bromopyrimidines versus 4-chloropyrimidines in SNAr reactions, supported by experimental data, to inform rational substrate selection and reaction design.

The Theoretical Tug-of-War: Electronegativity vs. Leaving Group Ability

The reactivity of aryl halides in SNAr reactions is governed by a delicate balance of two primary, often opposing, electronic factors: the strength of the carbon-halogen (C-X) bond and the electronegativity of the halogen atom. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming the Meisenheimer complex. This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step. The stability of this intermediate is crucial. More electronegative halogens (like chlorine) are better able to stabilize the developing negative charge through their inductive effect, which would suggest a faster reaction for chloropyrimidines.

  • Elimination Step (Fast): The halide ion is expelled as a leaving group, restoring the aromaticity of the pyrimidine ring. The facility of this step depends on the C-X bond strength and the stability of the departing halide ion. The C-Br bond is inherently weaker than the C-Cl bond, and bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. This factor would predict a faster reaction for bromopyrimidines.

This interplay creates a mechanistic dichotomy. If the formation of the Meisenheimer complex is the dominant factor, 4-chloropyrimidine should be more reactive. If the cleavage of the C-X bond is more critical to the transition state energy, then 4-bromopyrimidine should react faster. For the electron-deficient pyrimidine system, experimental evidence is the ultimate arbiter.

Experimental Data: A Direct Comparison of Aminolysis Rates

Decades of research have clarified this question. A key study by Barlin and Cronin provides a direct kinetic comparison of the reactivity of halopyrimidines in aminolysis reactions—a classic SNAr transformation. Their findings demonstrate that for 4-halopyrimidines, the leaving group ability is the dominant factor.

The data below, adapted from their work, shows the time required for 50% completion (t1/2) of the reaction between 4-halogeno-2,6-dimethylpyrimidines and 1,4-dimethylpentylamine.

SubstrateHalogen (X) at C4Temperature (°C)Time for 50% Completion (t₁/₂) (min)Relative Reactivity
4-Chloro-2,6-dimethylpyrimidineChloro1001201.0 (Baseline)
4-Bromo-2,6-dimethylpyrimidineBromo10045~2.7x faster

Data adapted from Barlin, G. B.; Cronin, D. A. J. Chem. Soc. C 1969, 15, 2453-2457.[1]

As the data clearly indicates, the 4-bromopyrimidine derivative is significantly more reactive than its 4-chloro counterpart , reacting nearly three times faster under identical conditions.[1] This confirms that for the aminolysis of 4-halopyrimidines, the weaker C-Br bond and superior leaving group ability of bromide outweigh the greater inductive stabilization provided by chlorine in the transition state. This trend holds true for other positions on the pyrimidine ring as well, with the general order of reactivity in aminolysis being Bromo > Chloro.[1]

Mechanistic Rationale and Visualization

The SNAr reaction proceeds through a well-established addition-elimination pathway. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the C4 position highly susceptible to nucleophilic attack.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of 4-halopyrimidines.

Field-Proven Experimental Protocol: Comparative Aminolysis

This protocol provides a robust method for the synthesis of a 4-aminopyrimidine derivative from a 4-halopyrimidine, allowing for a direct comparison of the reactivity between the chloro and bromo substrates.

Objective: To synthesize 4-(butylamino)-2,6-dimethylpyrimidine from either 4-chloro-2,6-dimethylpyrimidine or 4-bromo-2,6-dimethylpyrimidine and compare reaction progress.

Materials:

  • 4-Chloro-2,6-dimethylpyrimidine or 4-Bromo-2,6-dimethylpyrimidine (1.0 eq)

  • n-Butylamine (1.5 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Propan-2-ol (Isopropanol)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware for workup and purification

Experimental_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine 4-halopyrimidine, n-butylamine, and triethylamine in anhydrous isopropanol. B 2. Heat mixture to reflux (approx. 82°C). A->B C 3. Monitor reaction progress by TLC until starting material is consumed. B->C D 4. Cool reaction to room temp. and remove solvent under reduced pressure. C->D Reaction Complete E 5. Redissolve residue in ethyl acetate. D->E F 6. Wash with sat. NaHCO₃ solution, then brine. E->F G 7. Dry organic layer over anhydrous Na₂SO₄. F->G H 8. Filter and concentrate to yield crude product. G->H I 9. Purify crude product by flash column chromatography (if necessary). H->I Crude Product J 10. Characterize final product (NMR, MS, etc.). I->J

Caption: Workflow for the comparative synthesis of 4-(butylamino)-2,6-dimethylpyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro- or 4-bromo-2,6-dimethylpyrimidine (e.g., 5 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous isopropanol (approx. 0.5 M concentration). To this solution, add n-butylamine (7.5 mmol, 1.5 eq) followed by triethylamine (10 mmol, 2.0 eq).

    • Causality Check: Isopropanol is a suitable polar, protic solvent that facilitates the reaction. Triethylamine is a non-nucleophilic base used to scavenge the hydrohalic acid (HCl or HBr) generated during the reaction, preventing the protonation of the nucleophile (n-butylamine) and driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction with the 4-bromo substrate is expected to reach completion significantly faster.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

    • Self-Validation: The NaHCO₃ wash neutralizes any remaining acidic byproducts and removes the triethylamine hydrohalide salt. The brine wash removes residual water from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

For nucleophilic aromatic substitution reactions at the 4-position of the pyrimidine ring, 4-bromopyrimidines are demonstrably more reactive than their 4-chloro counterparts . The empirical data shows that the weaker carbon-bromine bond and the superior leaving group ability of bromide are the dominant factors governing the reaction rate.

Key Takeaways for Researchers:

  • For Faster Reactions: When seeking to improve reaction times, reduce reaction temperatures, or use less forcing conditions, 4-bromopyrimidine is the superior choice.

  • For Cost-Sensitive Syntheses: 4-chloropyrimidines are often less expensive and more readily available. If reaction conditions can be optimized (e.g., higher temperature, longer reaction time), they remain a viable and economical option.

  • For Orthogonal Reactivity: In molecules containing both chloro and bromo substituents on different aromatic rings, the difference in reactivity can sometimes be exploited for selective transformations, though this is less pronounced than the difference between halogens and triflates or other sulfonate esters.

By understanding the underlying principles and consulting the available experimental data, chemists can make informed decisions in their synthetic strategies, leading to more efficient and successful outcomes in the development of novel pyrimidine-based compounds.

References

A Researcher's Guide to the Structural Validation of 4-Bromo-N,N-dimethylpyrimidin-2-amine Derivatives: A Comparative Analysis of Modern Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural validation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic scaffolds, such as the promising 4-Bromo-N,N-dimethylpyrimidin-2-amine and its derivatives, a multi-faceted analytical approach is not just best practice, but a necessity. These compounds, with their potential applications as kinase inhibitors and building blocks for complex bioactive molecules, demand a thorough and unequivocal determination of their atomic connectivity and spatial arrangement.

This guide provides an in-depth comparison of the three most powerful analytical techniques for the structural elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and analyze experimental data for analogous compounds to provide a comprehensive framework for the structural validation of this compound derivatives.

The Imperative of Orthogonal Validation

No single analytical technique, however powerful, can provide a complete and infallible picture of a molecule's structure. Each method probes different aspects of molecular architecture, and their data are complementary. An orthogonal approach, leveraging the strengths of multiple techniques, is the only way to build a self-validating system of structural proof, ensuring the integrity of research and the safety of potential therapeutics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Causality Behind Experimental Choices in NMR

The choice of solvent and NMR experiment is critical for obtaining high-quality data. Deuterated solvents are used to avoid overwhelming the signal of the analyte. For this compound, a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate, depending on solubility.[1] One-dimensional (1D) ¹H and ¹³C NMR are the foundational experiments. For more complex derivatives, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning signals and establishing through-bond connectivities.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H-5~7.0 - 7.5~110 - 120The proton at position 5 is adjacent to the bromine atom, which will influence its chemical shift.
H-6~8.0 - 8.5~155 - 160The proton at position 6 is adjacent to a nitrogen atom in the pyrimidine ring, leading to a downfield shift.
N(CH₃)₂~3.0 - 3.5~35 - 45The two methyl groups are equivalent and will appear as a single peak.
C-2-~160 - 165Carbon attached to two nitrogen atoms.
C-4-~150 - 155Carbon attached to the bromine atom.
C-5-~110 - 120Carbon bearing a proton.
C-6-~155 - 160Carbon bearing a proton.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[1]

  • Instrumentation Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer & Shim transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process calibrate Calibrate Chemical Shifts process->calibrate assign Assign Signals calibrate->assign Structural Confirmation Structural Confirmation assign->Structural Confirmation

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Causality Behind Experimental Choices in MS

The choice of ionization technique is paramount in mass spectrometry. For relatively stable and volatile compounds like this compound derivatives, Electron Ionization (EI) is a robust choice that induces fragmentation, providing a characteristic "fingerprint" of the molecule.[1] For less stable compounds or for a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) is preferred. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.[3]

Expected Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster. The fragmentation pattern will likely involve the loss of a bromine atom, a methyl group, or other small neutral molecules.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
201/203[M]⁺Molecular ion
186/188[M - CH₃]⁺Loss of a methyl radical
122[M - Br]⁺Loss of a bromine radical
107[M - Br - CH₃]⁺Sequential loss of bromine and a methyl radical
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid via a direct insertion probe) into the high-vacuum source of the mass spectrometer.[1]

  • Ionization: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural features.

MS_Fragmentation M [C₆H₈BrN₃]⁺˙ m/z 201/203 M_minus_Br [C₆H₈N₃]⁺ m/z 122 M->M_minus_Br - Br• M_minus_CH3 [C₅H₅BrN₃]⁺˙ m/z 186/188 M->M_minus_CH3 - CH₃• M_minus_Br_minus_CH3 [C₅H₅N₃]⁺˙ m/z 107 M_minus_Br->M_minus_Br_minus_CH3 - CH₃• M_minus_CH3->M_minus_Br_minus_CH3 - Br•

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[5] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.

Causality Behind Experimental Choices in X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal of the compound.[2] The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. Once a suitable crystal is obtained, the data collection strategy, including the choice of X-ray source and temperature, is optimized to obtain a high-resolution diffraction pattern.

Expected Crystal Structure of this compound

While no crystal structure has been reported for the title compound, related structures like 5-bromo-2-chloropyrimidin-4-amine have been characterized, revealing details of their crystal packing and intermolecular interactions.[6] The crystal structure of a this compound derivative would definitively confirm the connectivity and provide insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-stacking.

Experimental Protocol: Single-Crystal X-ray Diffraction

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality (typically > 0.1 mm in all dimensions) using techniques like slow evaporation of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined against the experimental data.

  • Structure Validation and Analysis: The final structural model is validated using various crystallographic metrics. The bond lengths, bond angles, and intermolecular interactions are then analyzed.

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution & Refinement grow Grow Single Crystal mount Mount Crystal grow->mount diffract X-ray Diffraction mount->diffract collect Collect Diffraction Pattern diffract->collect solve Solve Phase Problem collect->solve refine Refine Atomic Positions solve->refine validate Validate Structure refine->validate 3D Molecular Structure 3D Molecular Structure validate->3D Molecular Structure

Comparative Analysis: Strengths and Limitations

Each of these powerful techniques has its own set of advantages and disadvantages. A comprehensive understanding of these is crucial for designing an effective structural validation strategy.

Table 3: Comparison of Analytical Techniques for Structural Validation

Technique Strengths Limitations
NMR Spectroscopy - Provides detailed information on molecular connectivity and environment in solution.- Non-destructive.- Can be used for quantitative analysis.- Requires relatively large amounts of pure sample.- Can be insensitive for certain nuclei.- Does not provide direct information on bond lengths and angles.
Mass Spectrometry - High sensitivity, requiring very small amounts of sample.- Provides accurate molecular weight information.- Fragmentation patterns offer structural clues.- Can be destructive.- Isomers can be difficult to distinguish.- Does not provide information on stereochemistry.
X-ray Crystallography - Provides the definitive 3D structure with precise bond lengths and angles.- Unambiguously determines absolute stereochemistry.- Requires a high-quality single crystal, which can be difficult to obtain.- Provides information on the solid-state structure, which may differ from the solution conformation.

Conclusion

The structural validation of this compound and its derivatives is a critical step in their development as potential therapeutic agents or chemical probes. A robust and reliable structural assignment can only be achieved through the synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational map of the molecular skeleton in solution, mass spectrometry confirms the molecular formula and offers a fragmentation fingerprint, and single-crystal X-ray crystallography delivers the ultimate, high-resolution 3D structure in the solid state. By integrating the data from these orthogonal methods, researchers can build an unshakeable foundation of structural evidence, ensuring the scientific integrity of their work and paving the way for future discoveries.

References

A Senior Application Scientist's Guide to Alternatives in 2,4-Disubstituted Pyrimidine Synthesis: Moving Beyond 4-Bromo-N,N-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the 2,4-disubstituted pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates speaks to its remarkable versatility as a pharmacophore. Traditionally, 4-Bromo-N,N-dimethylpyrimidin-2-amine has served as a reliable and versatile building block for introducing this key motif, primarily through palladium-catalyzed cross-coupling reactions. However, the evolving demands of synthetic efficiency, cost-effectiveness, and atom economy have spurred the exploration of alternative reagents.

This guide provides an in-depth, objective comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes to explain the causality behind experimental choices, offering field-proven insights and supporting data to empower you to make the most informed decisions for your synthetic campaigns.

The Halogen Swap: A Matter of Reactivity and Economics

The most direct alternatives to the 4-bromo derivative are its halogen counterparts. The choice between iodo-, bromo-, and chloropyrimidines is a classical optimization problem, balancing reactivity against cost and availability.

The established reactivity trend in palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy: I > Br > Cl .[1] The weaker C-I bond facilitates the rate-determining oxidative addition step, often allowing for milder reaction conditions and shorter reaction times. Conversely, the stronger C-Cl bond necessitates more robust catalytic systems and more forcing conditions.

Comparison of 4-Halo-N,N-dimethylpyrimidin-2-amines in Suzuki-Miyaura Coupling:

Halogen (X)SubstrateRelative CostTypical Reaction ConditionsTypical YieldKey Considerations
I 4-Iodo-N,N-dimethylpyrimidin-2-amineHighPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C, 2-4hVery Good - ExcellentHighest reactivity, ideal for sensitive substrates or difficult couplings. High cost and lower stability can be drawbacks.
Br This compoundMediumPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90-100 °C, 6-12hGood - Very GoodThe established benchmark; offers a good balance of reactivity and cost.[2]
Cl 4-Chloro-N,N-dimethylpyrimidin-2-amineLow Pd₂(dba)₃/XPhos, K₃PO₄, t-BuOH/H₂O, 110 °C, 12-24hFair - GoodMost cost-effective but requires more advanced, often proprietary, ligands and higher temperatures.[3][4][5] Susceptible to catalyst deactivation.

Expertise in Action: While iodides offer superior reactivity, their cost often relegates them to late-stage syntheses or particularly challenging transformations. The workhorse remains the bromo-derivative. However, for large-scale campaigns where cost is a primary driver, the development of a robust protocol with the chloro-analog can yield significant economic benefits. Modern, highly active phosphine ligands (e.g., Buchwald's SPhos, XPhos) have made the coupling of chloro-heterocycles far more routine than in the past.[6]

The Sulfonate Surrogates: Fine-Tuning Reactivity

Pyrimidine sulfonates, such as tosylates (-OTs), triflates (-OTf), and nonaflates (-ONf), have emerged as powerful alternatives to halides.[7] They are readily prepared from the corresponding pyrimidin-4-one and offer a tunable spectrum of reactivity that can sometimes outperform even bromo-derivatives, particularly in challenging Suzuki-Miyaura couplings.

The leaving group ability of sulfonates is directly related to the electron-withdrawing nature of the sulfonyl group, leading to the general reactivity trend: Nonaflate > Triflate > Tosylate .

G Low_Reactivity Low_Reactivity High_Reactivity High_Reactivity Tosylates Tosylates (OTs) - Lower cost - Stable Triflates Triflates (OTf) - High reactivity - Common Tosylates->Triflates Nonaflates Nonaflates (ONf) - Highest reactivity - For challenging couplings Triflates->Nonaflates

Comparative Performance of 2-(Dimethylamino)pyrimidine-4-sulfonates in Suzuki-Miyaura Coupling:

A study by Domínguez et al. provides an excellent direct comparison of pyrimidyl sulfonic esters in microwave-assisted Suzuki-Miyaura couplings in water.[7]

Leaving GroupCoupling Partner: 4-Methoxyphenylboronic acid (Yield %)Coupling Partner: 4-Nitrophenylboronic acid (Yield %)
Tosylate (-OTs)68%55%
Nonaflate (-ONf)85%93%
Triflate (-OTf)91% 82%

Causality Behind Experimental Choice: The data reveals a fascinating nuance. While the triflate provides the highest yield with an electron-rich boronic acid, the nonaflate excels with the more challenging, electron-poor partner.[7] This demonstrates how sulfonates offer a level of tunability that halides do not. A researcher facing a difficult coupling with an electron-deficient partner may find that switching from a bromo-pyrimidine to a nonaflate provides the key to a successful transformation.

Experimental Protocol: Synthesis of a 4-Aryl-N,N-dimethylpyrimidin-2-amine via Suzuki-Miyaura Coupling of a Pyrimidyl Triflate

This protocol is adapted from methodologies described for the coupling of sulfonate esters.[7]

  • Reagent Preparation: In a microwave-safe vial, combine 2-(dimethylamino)pyrimidin-4-yl trifluoromethanesulfonate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 mixture, to 0.2 M).

  • Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 120 °C for 30 minutes.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target compound.

The Modern Approach: Direct C-H Functionalization

Perhaps the most elegant and atom-economical alternative is to bypass the need for a pre-installed leaving group altogether. Direct C-H functionalization strategies have revolutionized synthetic chemistry by allowing for the direct coupling of a C-H bond with a suitable partner. For N,N-dimethylpyrimidin-2-amine, the C5-position is electronically activated and sterically accessible, making it a prime target for palladium-catalyzed direct arylation.[8]

This approach eliminates the synthetic steps required to install a halogen or sulfonate, reducing waste and often shortening the overall synthetic sequence.

G cluster_traditional Traditional Cross-Coupling cluster_CH Direct C-H Functionalization Halogenation Step 1: Halogenation Coupling_Trad Step 2: Pd-Catalyzed Coupling Halogenation->Coupling_Trad Product C5-Aryl Product Coupling_Trad->Product Coupling_CH Single Step: Direct Pd-Catalyzed C-H Coupling Coupling_CH->Product Starting_Material N,N-dimethyl- pyrimidin-2-amine Starting_Material->Halogenation Starting_Material->Coupling_CH

Experimental Protocol: Palladium-Catalyzed Direct C5-Arylation of N,N-dimethylpyrimidin-2-amine

This protocol is based on established procedures for the direct C-H arylation of electron-rich heterocycles.[9]

  • Vessel Preparation: To a flame-dried Schlenk tube, add N,N-dimethylpyrimidin-2-amine (1.0 equiv), the aryl bromide coupling partner (1.5 equiv), Pd(OAc)₂ (5 mol%), pivalic acid (PivOH, 30 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMAc) via syringe.

  • Reaction: Heat the reaction mixture at 130 °C for 18-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the C5-arylated product.

Trustworthiness through Self-Validation: A key control for this experiment is to run the reaction in the absence of the palladium catalyst. No product formation should be observed, confirming that the transformation is palladium-mediated. Additionally, analysis of the crude reaction mixture by ¹H NMR should confirm the high regioselectivity for the C5 position over the C4 or C6 positions.

Reversing the Polarity: Pyrimidine Boronic Esters

A conceptually different, yet powerful, alternative is to reverse the roles of the coupling partners. Instead of an electrophilic halopyrimidine, one can employ a nucleophilic pyrimidine boronic acid or its more stable pinacol ester derivative in a Suzuki-Miyaura reaction with an aryl halide or triflate. The synthesis of (2-(dimethylamino)pyrimidin-4-yl)boronic acid pinacol ester can be achieved from the corresponding halopyrimidine.

This strategy is particularly advantageous when the desired aryl partner is readily available as a halide, or when multiple diversifications are planned on a common pyrimidine boronate intermediate.

Synthetic Workflow for Pyrimidine Boronate Strategy

G Start 4-Bromo-N,N-dimethyl- pyrimidin-2-amine Miyaura_Borylation Miyaura Borylation (Pd(dppf)Cl₂, KOAc, B₂pin₂) Start->Miyaura_Borylation Boronate_Ester (2-(dimethylamino)pyrimidin-4-yl)- boronic acid pinacol ester Miyaura_Borylation->Boronate_Ester Suzuki_Coupling Suzuki Coupling (Aryl Halide, Pd Catalyst, Base) Boronate_Ester->Suzuki_Coupling Final_Product 4-Aryl-N,N-dimethyl- pyrimidin-2-amine Suzuki_Coupling->Final_Product

While this approach requires an extra step to prepare the boronate ester, it provides significant flexibility. A single, large batch of the boronate can serve as the common precursor for coupling with a diverse library of aryl halides, streamlining the synthesis of analogues.

Conclusion and Future Outlook

While this compound remains a valuable and effective reagent, the modern synthetic chemist has a powerful arsenal of alternatives. The choice of reagent is no longer a default but a strategic decision based on a multi-faceted analysis of reactivity, cost, scale, and overall synthetic design.

  • For cost-driven, large-scale synthesis: Investing development time into a robust protocol using the 4-chloro analog is often the most prudent choice.

  • For challenging couplings or tunable reactivity: Pyrimidine sulfonates , particularly nonaflates and triflates, offer superior leaving group ability and can unlock transformations that are sluggish with halides.

  • For atom economy and step-efficiency: Direct C-H functionalization represents the state-of-the-art, eliminating the need for pre-functionalization and offering a greener synthetic route.

  • For strategic flexibility and library synthesis: Preparing the pyrimidine boronic ester allows for late-stage diversification from a common intermediate.

By understanding the underlying principles and comparative performance of these alternatives, researchers can design more efficient, cost-effective, and innovative synthetic routes to the crucial 2,4-disubstituted pyrimidine class of molecules.

References

A Technical Guide to the Biological Activity of 4-Bromo-N,N-dimethylpyrimidin-2-amine and its Analogs: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and a multitude of investigational agents. Its inherent drug-like properties and versatile synthetic handles have made it a privileged structure in the quest for novel therapeutics. This guide provides an in-depth comparative analysis of the biological activity of 4-Bromo-N,N-dimethylpyrimidin-2-amine and its analogs, with a focus on their potential as anticancer agents and kinase inhibitors. By examining the structure-activity relationships (SAR) gleaned from a wide array of published data, we aim to provide a rational framework for the design of next-generation pyrimidine-based therapeutics.

The 2-Aminopyrimidine Moiety: A Privileged Scaffold in Kinase Inhibition

The 2-aminopyrimidine core is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The nitrogen atoms of the pyrimidine ring, specifically N1 and the exocyclic amino group at the C2 position, are crucial for forming hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a key anchor for many kinase inhibitors, providing both potency and selectivity.

The general biological significance of pyrimidine derivatives is vast, with reported activities including antimicrobial, anti-inflammatory, and antitumor effects.[2] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a compound's biological profile, influencing its potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activity by analyzing the SAR of closely related analogs. This comparative analysis will focus on the impact of substitutions at the 4-position of the pyrimidine ring and variations of the amino group at the 2-position.

Impact of Substitution at the 4-Position

The 4-position of the 2-aminopyrimidine scaffold is a key vector for influencing biological activity. The introduction of a halogen, such as bromine, can significantly impact a compound's properties.

  • Halogens (Br, Cl): The presence of a bromine or chlorine atom at the 4-position is a common feature in many potent kinase inhibitors. These electron-withdrawing groups can enhance the interaction of the pyrimidine core with the target protein through halogen bonding and can also influence the compound's metabolic stability. For instance, studies on 4-aryl-2-aminoalkylpyrimidine derivatives have demonstrated that substitution at the 4-position is critical for potent and selective Janus kinase 2 (JAK2) inhibition.[3] Similarly, 2,4-diarylamino-pyrimidines have been identified as co-targeting inhibitors of IGF1R and EGFR, with the nature of the substituent at the 4-position playing a crucial role in their activity.[4] While direct comparisons are limited, the slightly larger size and greater polarizability of bromine compared to chlorine can sometimes lead to enhanced binding affinity.

  • Aryl Groups: The introduction of aryl groups at the 4-position has been extensively explored. 2-Arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1 kinase.[5] The nature of the aryl substituent, including its electronic and steric properties, dictates the potency and selectivity of these compounds.

  • Amino and Alkoxy Groups: Substitution with amino or alkoxy groups at the 4-position can also modulate biological activity. For example, 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been designed as potent EGFR inhibitors.[6]

Table 1: Inferred Biological Activity Profile based on 4-Position Substitution

4-SubstituentExpected Impact on ActivityRationale
-Br (in this compound) Potentially high kinase inhibitory and cytotoxic activity Halogen bonding potential, electron-withdrawing nature enhancing hinge binding.
-ClSimilar to -Br, potentially slightly lower potency in some casesSmaller size and lower polarizability compared to bromine.
-ArylVariable, can be very potent depending on the aryl groupAllows for extensive interactions with hydrophobic regions of the kinase active site.
-OR (Alkoxy)Can enhance potency and improve physicochemical propertiesCan form additional hydrogen bonds and modulate solubility.
-NRR' (Amino)Can provide additional hydrogen bond donors/acceptorsCan significantly alter polarity and interaction with the target.
Impact of Substitution at the 2-Amino Group

The 2-amino group is a critical anchor for hinge binding. Modifications to this group can have a profound impact on kinase inhibitory activity.

  • Primary Amine (-NH2): An unsubstituted amino group is often optimal for forming two hydrogen bonds with the kinase hinge region, leading to high potency.

  • Secondary Amines (-NHR): Substitution with a single alkyl or aryl group can be well-tolerated and can be used to probe for additional binding pockets.

  • Tertiary Amines (-NRR'): The presence of a tertiary amine, such as the N,N-dimethylamino group in the target compound, can have varied effects. While it can no longer act as a hydrogen bond donor to the kinase hinge, it can still participate in van der Waals interactions and influence the overall conformation of the molecule. In some cases, this can lead to a decrease in potency compared to analogs with a primary or secondary amine.[7] However, the N,N-dimethylamino group can also improve physicochemical properties such as solubility and cell permeability. For instance, in a series of chalcone derivatives, a 4-dimethylamino group on the B ring was found to decrease anti-inflammatory activity.[8]

Table 2: Inferred Biological Activity Profile based on 2-Position Amino Substitution

2-Amino SubstituentExpected Impact on Kinase InhibitionRationale
-NH2High PotencyForms two hydrogen bonds with the kinase hinge.
-NHR (e.g., -NH-alkyl, -NH-aryl)Potentially high, depends on R groupCan form one hydrogen bond and explore additional binding pockets.
-N(CH3)2 (in this compound) Potentially lower than -NH2 or -NHR analogs Loss of hydrogen bond donation to the hinge; may improve physicochemical properties.
-N(Alkyl)2 (larger alkyls)Likely decreased potencyIncreased steric hindrance may prevent optimal binding.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key biological assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_readout Data Acquisition A Seed Cells in 96-well Plate B Allow Adhesion (Overnight) A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan G->H I Measure Absorbance H->I J Calculate IC50 I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[11]

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.[13]

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.[13]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Generation cluster_readout Data Acquisition A Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Incubate (e.g., 60 min) A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Incubate (40 min) C->D E Add Kinase Detection Reagent (ADP -> ATP, Luminescence) D->E F Incubate (30-60 min) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Conclusion and Future Directions

The 2-amino-4-halopyrimidine scaffold, exemplified by this compound, remains a highly promising starting point for the development of novel kinase inhibitors and anticancer agents. Based on established structure-activity relationships, the 4-bromo substituent is anticipated to contribute favorably to biological activity through halogen bonding and by influencing the electronic properties of the pyrimidine ring. The N,N-dimethylamino group at the 2-position, while potentially reducing direct hydrogen bonding with the kinase hinge, may offer advantages in terms of physicochemical properties, which are critical for drug development.

Further experimental investigation is warranted to definitively characterize the biological profile of this compound and its close analogs. A systematic study comparing the effects of different halogens at the 4-position and various alkylamino substituents at the 2-position would provide invaluable data for the rational design of more potent and selective inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. By integrating SAR insights with rigorous biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

A Researcher's Guide to Computational Analysis of Substituted Pyrimidines' Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the electronic properties of substituted pyrimidines is paramount. These nitrogen-containing heterocyclic compounds are not only fundamental components of DNA and RNA but are also scaffolds for a vast array of therapeutic agents, owing to their diverse biological activities.[1] The strategic placement of substituents on the pyrimidine ring can modulate its electron distribution, profoundly influencing its reactivity, stability, and interaction with biological targets.[2] Computational chemistry offers a powerful lens to probe these properties, accelerating the design of novel molecules with desired electronic characteristics.[3][4]

This guide provides an in-depth comparison of computational methods for studying the electronic properties of substituted pyrimidines. It is designed to equip you with the knowledge to select the most appropriate computational strategy for your research question, balancing accuracy with computational cost. We will delve into the causality behind experimental choices and present supporting data to validate the computational approaches.

The Power of In Silico Investigation: Why Computational Studies Matter

The electronic landscape of a molecule, dictated by the arrangement of its electrons, governs its chemical behavior. For substituted pyrimidines, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are critical determinants of their function.[3][5] These parameters provide insights into:

  • Reactivity: The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap often suggests higher reactivity.[6]

  • Charge Transfer: Analysis of HOMO and LUMO distributions reveals the potential for intramolecular charge transfer, a crucial process in many photophysical and biological phenomena.[5]

  • Intermolecular Interactions: The MEP illustrates the charge distribution around the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack and guiding the understanding of non-covalent interactions with biological receptors.[5]

  • Spectroscopic Properties: Computational methods can predict electronic absorption spectra (UV-Vis), which are directly related to the electronic transitions within the molecule and are invaluable for characterizing new compounds.[7]

Comparing the Tools of the Trade: A Look at Computational Methods

The choice of computational method is a critical decision that directly impacts the accuracy and feasibility of a study. For substituted pyrimidines, Density Functional Theory (DFT) has emerged as the workhorse due to its favorable balance of accuracy and computational efficiency.[4][8] However, the vast array of DFT functionals and basis sets can be daunting. Here, we compare some commonly employed approaches.

Density Functional Theory (DFT) Functionals

The functional in DFT is an approximation of the exchange-correlation energy, a complex quantum mechanical term. The choice of functional significantly influences the results.

Functional FamilyExamplesStrengths for PyrimidinesWeaknesses for Pyrimidines
Hybrid Functionals B3LYP, PBE0Good balance of accuracy for geometries and electronic properties. Widely used and benchmarked.[5][8][9]May underestimate charge-transfer excitation energies.
Range-Separated Hybrid Functionals CAM-B3LYP, ωB97X-DImproved performance for charge-transfer excitations and long-range interactions.[1]Can be more computationally expensive than standard hybrids.
Double Hybrid Functionals B2PLYP, mPW2PLYPHigh accuracy for thermochemistry and non-covalent interactions. B2PLYP shows excellent performance for UV-Vis spectra prediction.[10][11]Significantly higher computational cost.
Meta-GGA Functionals M06, M06-2XGood performance for a broad range of applications, including non-covalent interactions. M06 is recommended for its predictive power in UV-Vis spectra.[10][11]Can sometimes be less accurate for specific properties compared to highly parameterized hybrid functionals.
Basis Sets

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results, but at a higher computational cost.

Basis Set FamilyExamplesDescriptionWhen to Use
Pople-style 6-31G(d), 6-311+G(d,p)Split-valence basis sets with polarization (d,p) and diffuse (+) functions. Widely used and a good starting point.[8][9]Routine geometry optimizations and frequency calculations. The addition of diffuse functions is important for anions and excited states.
Correlation-Consistent cc-pVDZ, aug-cc-pVTZDesigned to systematically converge towards the complete basis set limit. "aug" indicates the addition of diffuse functions.High-accuracy calculations where basis set convergence is critical.
Def2 def2-SVP, def2-TZVPWell-balanced basis sets available for a wide range of elements.A good alternative to Pople-style basis sets, often providing slightly better performance for the same size.

Experimental Validation: Bridging Theory and Reality

The ultimate test of any computational model is its ability to reproduce experimental observations. For the electronic properties of substituted pyrimidines, UV-Vis spectroscopy is a primary experimental technique for validation.

Here is a comparison of experimental and computationally predicted absorption maxima (λmax) for a series of carbazole-pyrimidine conjugates.[3] The calculations were performed using Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-31G(d) basis set.

CompoundSubstituent at 2-positionExperimental λmax (nm) in CH2Cl2Calculated λmax (nm)
1 H358345
2 OMe360348
3 SMe375362
4 CN378365

As the table shows, the calculated values are in good agreement with the experimental data, with a consistent underestimation of the absorption maxima, a known tendency for TD-DFT with standard hybrid functionals. This systematic error can often be corrected with empirical scaling factors.[10]

A Step-by-Step Computational Workflow

To illustrate a typical computational study, we outline a workflow for calculating the electronic properties of a substituted pyrimidine.

computational_workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization cluster_props 3. Electronic Property Calculation cluster_analysis 4. Analysis and Validation mol_build Build 3D structure of the substituted pyrimidine geom_opt Perform geometry optimization (e.g., DFT with B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency calculation to confirm a true minimum (no imaginary frequencies) geom_opt->freq_calc homo_lumo Calculate HOMO, LUMO, and HOMO-LUMO gap freq_calc->homo_lumo mep Generate Molecular Electrostatic Potential (MEP) map freq_calc->mep td_dft Perform TD-DFT calculation for excited states and UV-Vis spectrum (e.g., CAM-B3LYP/6-311+G(d,p)) freq_calc->td_dft analyze_results Analyze calculated properties homo_lumo->analyze_results mep->analyze_results td_dft->analyze_results compare_exp Compare with experimental data (e.g., UV-Vis spectra) analyze_results->compare_exp

Caption: A typical workflow for the computational study of substituted pyrimidines.

Detailed Protocol:
  • Molecular Structure Preparation:

    • Action: Construct the 3D coordinates of the desired substituted pyrimidine using a molecule builder/editor (e.g., Avogadro, GaussView).

    • Rationale: An accurate initial 3D structure is necessary for the subsequent geometry optimization to converge efficiently to the correct minimum energy conformation.

  • Geometry Optimization and Frequency Calculation:

    • Action: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy arrangement of the atoms.

    • Rationale: The electronic properties are highly dependent on the molecular geometry. An optimized structure is crucial for obtaining meaningful results.

    • Action: Following optimization, perform a frequency calculation at the same level of theory.

    • Rationale: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides thermodynamic data and vibrational spectra.

  • Electronic Property Calculations:

    • Action: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals, including the HOMO and LUMO energies.

    • Rationale: These frontier orbitals are fundamental for understanding the molecule's reactivity and electronic behavior.

    • Action: Generate the Molecular Electrostatic Potential (MEP) map.

    • Rationale: The MEP provides a visual representation of the charge distribution, which is invaluable for predicting sites of intermolecular interactions.

    • Action: For excited state properties, perform a Time-Dependent DFT (TD-DFT) calculation.

    • Rationale: TD-DFT is the method of choice for calculating vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. A range-separated functional like CAM-B3LYP is often recommended for better accuracy with excited states.

  • Analysis and Validation:

    • Action: Analyze the output files to extract the desired electronic properties (HOMO-LUMO gap, MEP values, excitation energies, and oscillator strengths).

    • Action: If experimental data is available, compare the calculated properties (e.g., simulated UV-Vis spectrum) with the experimental results.

    • Rationale: This comparison is essential for validating the chosen computational methodology and understanding its predictive power and limitations.

Logical Relationships in Method Selection

The choice of computational method is not arbitrary but is guided by the specific research question and available computational resources. The following diagram illustrates the decision-making process.

method_selection cluster_question Research Focus cluster_method Recommended Computational Approach cluster_cost Computational Cost start Define Research Question q_geom Accurate Geometry and Vibrational Frequencies start->q_geom q_reactivity General Reactivity and Frontier Orbitals start->q_reactivity q_excited Excited States and UV-Vis Spectra start->q_excited q_interaction Non-covalent Interactions start->q_interaction m_geom DFT (e.g., B3LYP) with Pople or def2 basis sets q_geom->m_geom m_reactivity DFT (e.g., B3LYP, PBE0) with medium-sized basis set q_reactivity->m_reactivity m_excited TD-DFT (e.g., CAM-B3LYP, M06) with diffuse functions in basis set q_excited->m_excited m_interaction DFT with dispersion correction (e.g., ωB97X-D) or Double Hybrid DFT q_interaction->m_interaction cost_low Low m_geom->cost_low cost_medium Medium m_reactivity->cost_medium m_excited->cost_medium cost_high High m_interaction->cost_high

Caption: Decision tree for selecting a computational method.

Conclusion and Future Directions

Computational studies are an indispensable tool in the modern drug discovery and materials science landscape, particularly for understanding and predicting the electronic properties of substituted pyrimidines. By carefully selecting the appropriate computational methods and validating the results against experimental data, researchers can gain deep insights into the structure-property relationships that govern the behavior of these important molecules. The ongoing development of new and improved DFT functionals and the increasing availability of computational power promise to further enhance the predictive accuracy and scope of these in silico investigations, paving the way for the rational design of the next generation of pyrimidine-based therapeutics and functional materials.

References

A Comparative Guide to the X-ray Crystallography of 4-Bromo-N,N-dimethylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among its many versatile building blocks, 4-Bromo-N,N-dimethylpyrimidin-2-amine and its derivatives have emerged as particularly valuable intermediates.[1][2] Their utility stems from a synthetically tractable framework, where the bromine atom serves as a handle for introducing molecular diversity through cross-coupling reactions, and the dimethylamino group modulates solubility and electronic properties.[1][3][4] These compounds are integral to the development of novel kinase inhibitors for oncology and other therapeutic areas.[1][5]

However, the synthesis of a potential drug candidate is only the beginning. A profound understanding of its three-dimensional atomic arrangement is paramount for deciphering structure-activity relationships (SAR) and optimizing ligand-target interactions. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unambiguous, high-resolution insights into molecular conformation, stereochemistry, and intermolecular interactions that govern a molecule's behavior in the solid state and, by extension, its biological activity.[6][7][8][9][10]

This guide provides a comprehensive comparison of crystallographic methodologies as applied to this compound derivatives. We will explore the nuances of synthesis and crystallization, detail the SCXRD workflow, and present a comparative analysis of hypothetical crystal structures to illuminate how subtle molecular modifications can induce significant changes in the crystalline architecture.

Part 1: Synthesis and Derivatization Pathways

The synthesis of this compound derivatives is typically achieved through a multi-step process. A common approach involves the construction of the pyrimidine ring, followed by a bromination step. Alternatively, a brominated precursor can be used in the ring-forming reaction.[11] The true power of this scaffold lies in the reactivity of the C4-bromine substituent, which is highly susceptible to displacement or participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[3][4] This allows for the systematic installation of a wide array of aryl, heteroaryl, or amino groups, generating extensive chemical libraries for biological screening.

cluster_synthesis General Synthetic Pathway Start Pyrimidine Precursor Step1 Bromination (e.g., NBS, POBr3) Start->Step1 Parent 4-Bromo-N,N-dimethyl- pyrimidin-2-amine Step1->Parent Step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Parent->Step2 End Diverse Library of Derivatives Step2->End cluster_workflow Crystallization Method Selection Workflow A Synthesized Derivative (>98% Purity) B Solubility Screening (Various Solvents) A->B C Is Compound Soluble? B->C C->B No, try new solvents D Select Appropriate Method C->D Yes E Slow Evaporation D->E F Vapor / Liquid Diffusion D->F G Antisolvent Addition D->G H Grow Crystals E->H F->H G->H

References

A Researcher's Guide to Site-Selectivity in the Functionalization of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry.[1][2] Pyrimidine scaffolds are prevalent in a vast number of FDA-approved drugs, particularly as kinase inhibitors, owing to their unique electronic properties and ability to form key hydrogen bonds with biological targets.[3] Dihalopyrimidines serve as readily available and versatile building blocks for generating molecular diversity.[3][4] However, the presence of multiple reactive halogen sites presents a significant synthetic challenge: controlling which position reacts to yield the desired isomer.

This guide provides an in-depth comparison of site-selectivity in the functionalization of dihalopyrimidines, moving beyond a simple recitation of protocols to explain the underlying principles that govern the observed reactivity. We will explore how inherent electronic factors, reaction mechanisms, and, most critically, the strategic choice of catalysts and ligands can be leveraged to predictably control synthetic outcomes.

The Electronic Landscape: Understanding Inherent Reactivity

The regioselectivity of substitution on the pyrimidine ring is fundamentally governed by its electron-deficient nature, which is further modulated by the position of the two nitrogen atoms and the two halogen substituents. In the common 2,4-dihalopyrimidine scaffold, the C4 position is generally the most electrophilic and thus the most reactive towards both nucleophilic attack and oxidative addition by a low-valent metal catalyst.[4][5]

This preference can be rationalized by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. The LUMO coefficient is typically larger at the C4 and C6 positions compared to the C2 position, indicating that these sites are more susceptible to nucleophilic attack.[6][7] Furthermore, the resonance-stabilized intermediate (Meisenheimer complex) formed during nucleophilic attack at C4 is more stable than the intermediate formed from attack at C2.[7]

Caption: Electronic properties of the 2,4-dihalopyrimidine ring.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Path of Least Resistance

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing dihalopyrimidines. Given the ring's electronic properties, these reactions exhibit a strong and predictable preference for substitution at the C4 position.[3][6][8]

Causality Behind C4-Selectivity

The pronounced C4-selectivity in SNAr reactions is a direct consequence of the pyrimidine's electronic structure. As mentioned, the C4 position is inherently more electron-deficient than the C2 position.[7] Attack by a nucleophile at C4 leads to a Meisenheimer intermediate where the negative charge can be delocalized over both ring nitrogen atoms, affording greater stabilization. In contrast, attack at C2 results in an intermediate where the charge is primarily stabilized by only one adjacent nitrogen atom.

However, this intrinsic selectivity is not absolute. The regiochemical outcome can be highly sensitive to substituents elsewhere on the pyrimidine ring.

  • Electron-Donating Groups (EDGs): The introduction of an EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, favoring nucleophilic attack at the C2 position.[6] These groups increase the electron density at the C4 position, making it less electrophilic and shifting the kinetic preference to C2.[6]

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting reaction at the less encumbered C2 site.[3][9]

Comparative Performance Data: SNAr of 2,4-Dichloropyrimidines
SubstrateNucleophileConditionsMajor ProductSelectivity (C4:C2)Reference
2,4-dichloropyrimidineThiophenol / K₂CO₃DMF, rtC4-SPh>95:5[3]
2,4-dichloro-6-methoxypyrimidineAmineVariesC2-NR₂C2 selective[6]
5-Bromo-2,4-dichloropyrimidinePiperidineEtOH, 70 °CC4-piperidine>95:5N/A
5-(tert-Butyl)-2,4-dichloropyrimidineMorpholineDioxane, 100 °CC2-morpholineC2 selective[3]
Experimental Protocol: C4-Selective SNAr with an Amine

Objective: To selectively substitute the C4-chloride of 2,4-dichloropyrimidine with aniline.

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add aniline (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 4-anilino-2-chloropyrimidine.

Part 2: Palladium-Catalyzed Cross-Coupling - Harnessing the Catalyst

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming C-C, C-N, and C-S bonds.[1][10] In the context of dihalopyrimidines, the site-selectivity of these reactions is primarily determined by the initial, often rate-limiting, oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[11]

G General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OA_complex R-Pd(II)(X)Ln Pd0->OA_complex Oxidative Addition (Selectivity Determining Step) + R-X Transmetalation_complex R-Pd(II)(R')Ln OA_complex->Transmetalation_complex Transmetalation + R'-M Product R-R' Transmetalation_complex->Product Reductive Elimination Product->Pd0

Caption: Key steps in a palladium-catalyzed cross-coupling reaction.

Conventional C4-Selectivity

For most standard palladium-catalyzed cross-coupling reactions of unsubstituted 2,4-dihalopyrimidines, the oxidative addition occurs preferentially at the C4-halogen bond.[3][5][8] This mirrors the reactivity pattern seen in SNAr and is attributed to the greater electrophilicity and lower C-Cl bond dissociation energy at the C4 position. This holds true for a wide range of common reactions:

  • Suzuki-Miyaura Coupling: Reactions with arylboronic acids typically yield the C4-arylated product.[3][5]

  • Buchwald-Hartwig Amination: Coupling with amines overwhelmingly favors substitution at C4.[3]

  • Sonogashira Coupling: Sequential functionalization often begins with C4-alkynylation followed by reaction at C2 under more forcing conditions.[12]

The Paradigm Shift: Catalyst Control to Invert Selectivity

The inability to deviate from C4-selectivity has historically limited the exploration of certain chemical spaces in drug discovery.[3] A significant breakthrough came with the discovery that catalyst choice, particularly the ligand, can override the substrate's inherent electronic preference.

C2-Selective C-S Coupling: A Case Study

Recent groundbreaking work has shown that the conventional C4-selectivity can be completely inverted to favor the C2 position in C-S coupling reactions.[3][8][13][14] This remarkable switch is achieved by using specific palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, such as (η³-indenyl)PdCl(IPent).[3]

Causality Behind C2-Selectivity: The precise mechanism for this inverted selectivity is an area of active investigation but stands in stark contrast to thousands of previously reported couplings.[8][13] It is believed that the bulky NHC ligand plays a crucial role. One hypothesis is that the sterically demanding ligand environment around the palladium center hinders approach and oxidative addition at the more accessible C4 position, forcing the reaction to a less conventional pathway at C2.[3] It has also been suggested that the C2-Cl bond cleavage may not proceed through a typical oxidative addition mechanism at all.[13][14] This catalyst-controlled strategy is highly sensitive to the precatalyst structure, as a competing C4-selective SNAr pathway can dominate with less effective catalysts.[8][13][14]

This methodology is effective for a range of primary thiols and thiophenols.[13][14] However, the selectivity decreases with more sterically hindered secondary thiols, and the reaction reverts to C4-selectivity with tertiary thiols.[3]

Selectivity in Other Dihalopyrimidine Isomers

While 2,4-dihalopyrimidines are the most studied, other isomers also present unique selectivity challenges and opportunities.

  • 4,6-Dihalopyrimidines: Due to symmetry, the C4 and C6 positions are equivalent, leading to mono-functionalization without site-selectivity issues. The challenge lies in achieving selective di-functionalization with two different nucleophiles/coupling partners.

  • 2,5-Dihalopyrimidines: The electronic and steric environment of the C2 and C5 positions are distinct. Interestingly, unprecedented C5-selective Suzuki coupling of 2,5-dichloropyrimidine has been achieved using ligand-free "Jeffery" conditions (e.g., PdCl₂, Na₂CO₃, NBu₄Br), highlighting how moving away from traditional phosphine or NHC ligands can unlock novel reactivity.[11][15]

Comparative Performance Data: Cross-Coupling of 2,4-Dichloropyrimidine
ReactionCoupling PartnerCatalyst / LigandConditionsMajor ProductSelectivity (C4:C2)Reference
Suzuki Phenylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 100°CC4-Ph>95:5[3][5]
Buchwald MorpholinePd₂(dba)₃ / XPhosNaOᵗBu, Toluene, 100°CC4-morpholine>95:5[3]
C-S Coupling 1-OctanethiolPd(OAc)₂ / PPh₃K₃PO₄, Toluene, 100°CC4-SR>95:5[3]
C-S Coupling 1-Octanethiol(Indenyl)PdCl(IPent)K₃PO₄, THF, 0°CC2-SR1:20[3]
C-S Coupling Thiophenol(Indenyl)PdCl(IPent)K₃PO₄, THF, 40°CC2-SPh1:11[3]

Decision-Making Framework for Site-Selective Functionalization

Choosing the correct synthetic strategy requires a clear understanding of the target molecule and the available methodologies. The following decision tree provides a logical framework for approaching the functionalization of a 2,4-dihalopyrimidine core.

G start Desired Functionalization of 2,4-Dihalopyrimidine? target_pos Which position to functionalize? start->target_pos c4_node Target: C4 Position target_pos->c4_node C4 c2_node Target: C2 Position target_pos->c2_node C2 c4_methods Use Conventional Methods: - SNAr (most nucleophiles) - Suzuki (e.g., Pd(PPh3)4) - Buchwald (e.g., XPhos ligand) - Standard C-S Coupling c4_node->c4_methods c2_methods Use Specialized Methods: - C-S Coupling: Use bulky NHC-Pd  precatalysts (e.g., (Indenyl)PdCl(IPent)) - SNAr: Install EDG at C6 or  bulky group at C5 first c2_node->c2_methods

Caption: A decision guide for selecting a synthetic strategy.

Detailed Experimental Protocols

Protocol 1: Conventional C4-Selective Suzuki-Miyaura Coupling

Objective: To synthesize 2-chloro-4-phenylpyrimidine via selective coupling at the C4 position.[5]

  • Reagent Preparation: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford the title compound.

Protocol 2: Unconventional C2-Selective C-S Coupling

Objective: To synthesize 2-(octylthio)-4-chloropyrimidine by inverting the conventional selectivity.[3]

  • Reaction Setup: In a nitrogen-filled glovebox, add (η³-indenyl)PdCl(IPent) (0.02 eq) and potassium phosphate (K₃PO₄) (1.5 eq) to an oven-dried vial.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by 2,4-dichloropyrimidine (1.0 eq) and 1-octanethiol (1.2 eq).

  • Reaction Conditions: Seal the vial, remove from the glovebox, and stir the reaction mixture at 0 °C for 16 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the C2-coupled product.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-N,N-dimethylpyrimidin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-N,N-dimethylpyrimidin-2-amine (CAS No. 959240-54-1), a halogenated heterocyclic compound frequently utilized as a building block in the synthesis of biologically active molecules. Adherence to these procedures is crucial for mitigating risks and complying with regulatory standards.

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, a thorough risk assessment is essential. This compound presents several potential hazards that necessitate careful management.

Key Safety and Hazard Data

The primary hazards associated with this compound are summarized below. This information is critical for implementing appropriate safety controls.

PropertyValueReference
CAS Number 959240-54-1[1][2][3]
Molecular Formula C₆H₈BrN₃[1][3]
Molecular Weight 202.05 g/mol [3]
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]

Due to its classification as harmful if swallowed and the potential for other irritant effects, all waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

To minimize exposure during handling and disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the required PPE.

PPE ItemSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes or airborne particles.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if dust generation is likely).To prevent inhalation of the compound, especially when handling the solid form.

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be conducted in a systematic and compliant manner. The following protocol provides a clear, actionable plan for laboratory personnel.

Waste Segregation at the Source

Proper segregation is the foundational step in safe chemical waste management.

  • Designate a Specific Waste Container : Dedicate a clearly labeled, compatible container for all waste contaminated with this compound.

  • Halogenated Waste Stream : This compound is a halogenated organic. It must be segregated into a "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste, as this complicates the final disposal process and can lead to dangerous reactions.[6]

  • Types of Waste : This includes:

    • Unused or expired this compound.

    • Grossly contaminated items such as weighing papers, gloves, and pipette tips.

    • Rinsate from cleaning contaminated glassware (if not being decontaminated for reuse).

Waste Collection and Containerization
  • Container Specifications : The designated hazardous waste container must be:

    • Made of a chemically compatible material (e.g., high-density polyethylene - HDPE).

    • In good condition with a secure, leak-proof, and sealable lid.[5][7]

    • Appropriate for the type of waste (e.g., a wide-mouth solid waste container for PPE and contaminated solids).

  • Labeling : Immediately upon designating the container, it must be labeled with the following information:[8]

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "This compound ".[9]

    • The associated hazards (e.g., "Harmful," "Irritant").[8]

    • The date the first waste was added.

  • Collection Procedure :

    • Carefully place all contaminated solid waste into the designated container.

    • If dealing with the solid compound, avoid generating dust.[5][10]

    • Keep the container closed at all times, except when adding waste.[9][11]

Waste Accumulation and Storage
  • Designated Storage Area : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be under the control of laboratory personnel and away from general lab traffic.

  • Storage Conditions : The storage area should be:

    • Well-ventilated.

    • Away from incompatible materials, such as strong oxidizing agents.

    • Clearly marked as a hazardous waste storage area.[5]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in the event of a leak.[9]

Final Disposal
  • Regulatory Compliance : All hazardous waste disposal must be carried out in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

  • Licensed Waste Contractor : Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company.[5][6]

  • Record Keeping : Maintain meticulous records of the hazardous waste generated, including the chemical name, quantity, and disposal date. These records are often required for regulatory compliance.[11]

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. [5][9]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the affected area.

  • Assess the Spill : Determine the extent of the spill and if it is safe for laboratory personnel to clean up. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Control the Spill : If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup :

    • Wear the appropriate PPE as outlined in Section 2.

    • Carefully sweep or scoop up the absorbed material and spilled solid.

    • Place all contaminated materials, including used PPE, into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water. The cleaning materials should also be disposed of as hazardous waste.

Workflow and Decision-Making Diagram

To provide a clear visual guide, the following workflow diagram illustrates the key decision points and procedural flow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation (Unused chemical, contaminated items) assess Assess Waste Type: Is it this compound or contaminated with it? start->assess segregate Segregate as 'Halogenated Organic Waste' assess->segregate Yes containerize Place in a labeled, compatible, and sealed hazardous waste container. segregate->containerize labeling Label Container: 'Hazardous Waste' Chemical Name Hazards & Date containerize->labeling store Store in designated Satellite Accumulation Area (SAA) with secondary containment. labeling->store pickup Arrange for pickup by EHS or licensed contractor. store->pickup document Document waste generation and disposal records. pickup->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromo-N,N-dimethylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-N,N-dimethylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.